Pentamidine
Description
Pentamidine isethionate is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of Pneumocystis pneumonia (PCP). The FDA-approved uses for pentamidine isethionate depend on the dosage form of the drug. Specifically, pentamidine isethionate injection is approved to treat PCP, and pentamidine isethionate inhalant is approved to prevent PCP in people with HIV who are at high risk of developing PCP.
PCP can be an opportunistic infection (OI) of HIV.
Antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections; used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects.
Pentamidine is an Antiprotozoal.
Pentamidine is a potent, broad spectrum antiinfective agent with activity against several parasitic worms, protozoa and fungi that has been used mainly in the treatment and the prophylaxis of Pneumocystis jiroveci (formerly carinii) infection in immunocompromised persons. Pentamidine is relatively toxic and therapy requires careful monitoring. Pentamidine has been associated with transient serum aminotransferase elevations during therapy and with rare instances of clinically apparent liver injury.
Pentamidine is a synthetic derivative of amidine with antiprotozoal and antifungal activities. Although the precise mode of action of pentamidine is unclear, it appears to interact directly with the pathogen genome by binding to AT-rich regions of duplex DNA and the minor groove of DNA, thereby interfering with DNA replication. (NCI04)
PENTAMIDINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 4 approved and 15 investigational indications.
Pentamidine is only found in individuals that have used or taken this drug. It is an antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections; used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects. [PubChem] The mode of action of pentamidine is not fully understood. It is thought that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins.
Antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections; used in treatment of PNEUMOCYSTIS pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects.
See also: Pentamidine Isethionate (has salt form); Diminazene (related); Pentamidine Mesylate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide | |
|---|---|---|
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InChI |
InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRYMKDFEDOLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
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Molecular Formula |
C19H24N4O2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID7023431 | |
| Record name | Pentamidine | |
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Molecular Weight |
340.4 g/mol | |
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Physical Description |
Solid | |
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Solubility |
Complete, Mol wt: 592.69. Hygroscopic, very bitter crystals, mp approx 180 °C. Slight butyric odor. Sol in water (approx 1 in 10 at 25 °C, approx 1 in 4 at 100 °C); sol in glycerol, more readily on warming; slightly sol in alcohol. Insol in ether, acetone, chloroform, liq petr. pH of a 5% w/v soln in water: 4.5 to 6.5. /Isethioante/, 2.36e-02 g/L | |
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Color/Form |
Crystallizes as colorless plates from water | |
CAS No. |
100-33-4 | |
| Record name | Pentamidine | |
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Melting Point |
Decomposes at 186 °C, 186.0 °C (decomposes) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Pentamidine Against Leishmania donovani: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antileishmanial activity of pentamidine against Leishmania donovani, the causative agent of visceral leishmaniasis. The information presented herein is intended to support research and drug development efforts aimed at combating this neglected tropical disease.
Introduction: The Multifaceted Assault of Pentamidine
Pentamidine, an aromatic diamidine, is a crucial second-line therapeutic agent for visceral leishmaniasis, particularly in cases resistant to first-line antimonial drugs.[1][2][3] Its efficacy stems from a multi-pronged attack on the parasite's fundamental biological processes. The primary mechanisms of action, which are not yet fully elucidated, involve the disruption of mitochondrial function, interference with essential nutrient transport, and direct interaction with parasitic DNA.[4][5][6] This guide will delve into the technical details of these mechanisms, presenting quantitative data and experimental methodologies to provide a thorough understanding of pentamidine's leishmanicidal effects.
Key Mechanisms of Action
Pentamidine's therapeutic action is not attributed to a single target but rather to its ability to simultaneously disrupt several vital pathways within the Leishmania donovani parasite.
Mitochondrial Disruption: The Powerhouse Collapse
The mitochondrion of Leishmania donovani, which contains the kinetoplast (a network of circular DNA), is a primary target of pentamidine.[7][8]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): One of the earliest and most significant effects of pentamidine exposure is the rapid collapse of the parasite's mitochondrial membrane potential.[7][9] This dissipation of the electrochemical gradient disrupts crucial mitochondrial functions, including ATP synthesis and ion transport, ultimately leading to a bioenergetic crisis within the parasite.[6] The reduction in ΔΨm is also a key factor in pentamidine resistance, as a lower potential in resistant strains leads to decreased drug accumulation within the mitochondrion.[10][11]
-
Kinetoplast Targeting and DNA Interaction: Pentamidine selectively accumulates within the kinetoplast.[7][10] This accumulation is thought to be driven by the high negative charge of the kDNA. Once concentrated, pentamidine can bind to the AT-rich regions of the kinetoplast DNA minicircles.[5][12] This interaction can interfere with DNA replication and repair processes. Furthermore, pentamidine has been shown to inhibit mitochondrial topoisomerase II, an enzyme essential for the decatenation and segregation of replicated kDNA minicircles.[5][11][13] This inhibition leads to a tangled mass of kDNA, preventing proper cell division.[8][14]
-
Inhibition of Respiratory Chain Complex II: Evidence suggests that pentamidine can inhibit the mitochondrial respiratory chain, specifically complex II (succinate dehydrogenase).[15] This inhibition would further contribute to the collapse of the mitochondrial membrane potential and the overall disruption of cellular respiration.
Interference with Cellular Transport Systems
Pentamidine's cationic nature allows it to exploit the parasite's own transport systems to gain entry and exert its toxic effects.
-
Inhibition of Arginine Transport: Pentamidine acts as a competitive inhibitor of arginine transport in L. donovani promastigotes.[16][17][18] Arginine is a crucial amino acid for the parasite, serving as a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.[19] By blocking arginine uptake, pentamidine effectively starves the parasite of this vital nutrient.
-
Inhibition of Polyamine Transport: In addition to inhibiting arginine transport, pentamidine also non-competitively inhibits the uptake of the polyamines putrescine and spermidine.[16][20][21] This dual blockade of both the precursor (arginine) and the polyamines themselves severely disrupts polyamine homeostasis, a critical pathway for parasite survival.[22]
Direct Interaction with Nuclear DNA and Topoisomerases
Beyond its effects on the kinetoplast, pentamidine also targets nuclear DNA and its associated enzymes.
-
DNA Minor Groove Binding: As an aromatic diamidine, pentamidine has a strong affinity for the minor groove of AT-rich DNA sequences.[4][18][23] This binding can interfere with the processes of DNA replication and transcription, hindering the synthesis of essential macromolecules.[6]
-
Inhibition of Nuclear Topoisomerases: Pentamidine has been shown to inhibit both topoisomerase I and topoisomerase II in Leishmania.[8][24][25] Inhibition of these enzymes, which are responsible for managing DNA topology during replication and transcription, leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of pentamidine against Leishmania donovani and its molecular targets.
| Parameter | Species/Form | Value | Reference(s) |
| IC50 (Growth Inhibition) | L. donovani promastigotes | 7.7 µM | [26] |
| L. donovani promastigotes | 1.46 µM | [7] | |
| L. donovani axenic amastigotes | 1.9 µM | [7] | |
| Pentamidine-resistant L. donovani promastigotes (R8) | 40 µM | [11] | |
| L. donovani intracellular amastigotes | 15 µM | [14] | |
| IC50 (Arginine Transport Inhibition) | L. donovani promastigotes | 40 µM | [17] |
| Ki (Arginine Transport Inhibition) | L. mexicana promastigotes | 12.5 ± 3.8 µM | [20][27] |
| L. mexicana amastigotes | 16.3 ± 2.8 µM | [20][27] | |
| Km (Pentamidine Transport) | L. donovani promastigotes | 6 µM | |
| Km (Iridium-Pentamidine Complex Transport) | L. donovani promastigotes | 17.4 µM | [26] |
| Vmax (Iridium-Pentamidine Complex Transport) | L. donovani promastigotes | 1.3 nmol/mg protein/2 h | [26] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of pentamidine.
Determination of Mitochondrial Membrane Potential (ΔΨm)
Principle: The fluorescent probe Safranine O is used to quantitatively measure the mitochondrial membrane potential in digitonin-permeabilized promastigotes. The accumulation of the dye within the mitochondria is dependent on the membrane potential.
Protocol:
-
Harvest L. donovani promastigotes in late logarithmic phase by centrifugation.
-
Wash the parasites twice with a buffer containing 125 mM sucrose, 65 mM KCl, 10 mM HEPES-K+ (pH 7.2), 1 mM MgCl2, and 2.5 mM K2HPO4.
-
Resuspend the parasites in the same buffer to a final concentration of 10^8 cells/mL.
-
Permeabilize the promastigotes with a low concentration of digitonin (B1670571) (e.g., 20 µg/mL) in the presence of 5 µM Safranine O and 2 mM succinate.
-
Monitor the fluorescence of Safranine O using a fluorometer with an excitation wavelength of 495 nm and an emission wavelength of 586 nm.
-
Add pentamidine at various concentrations and record the change in fluorescence, which indicates a collapse of the mitochondrial membrane potential.
-
As a positive control for depolarization, use a protonophore such as FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone).
(Based on the methodology described in Vercesi and Docampo, 1992)[9]
Arginine Transport Assay
Principle: This assay measures the uptake of radiolabeled L-arginine by L. donovani promastigotes in the presence and absence of pentamidine to determine the inhibitory effect of the drug on arginine transport.
Protocol:
-
Grow L. donovani promastigotes in a defined medium to the mid-logarithmic phase.
-
Harvest the parasites by centrifugation and wash them three times with a transport buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Resuspend the parasites in the transport buffer to a concentration of 10^8 cells/mL.
-
Pre-incubate the parasite suspension with varying concentrations of pentamidine for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the transport assay by adding [14C]-L-arginine to a final concentration (e.g., 10 µM).
-
At specific time intervals (e.g., 0, 30, 60, 90, and 120 seconds), take aliquots of the cell suspension and immediately centrifuge them through a layer of silicone oil to separate the cells from the medium.
-
Lyse the cell pellets and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the initial rates of arginine transport and determine the IC50 value for pentamidine. For kinetic analysis (competitive inhibition), perform the assay with varying concentrations of both [14C]-L-arginine and pentamidine to construct a Lineweaver-Burk plot.
(Based on the methodology described in Kandpal et al., 1995)[17]
Topoisomerase Inhibition Assay
Principle: This assay assesses the ability of pentamidine to inhibit the relaxation of supercoiled plasmid DNA by Leishmania topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.
Protocol (Topoisomerase I):
-
Purify topoisomerase I from L. donovani promastigotes.
-
Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), the purified enzyme, and varying concentrations of pentamidine in a suitable reaction buffer.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on an agarose (B213101) gel.
-
Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
(Based on the methodology described in Roy et al., 2005)[24]
Visualizing the Mechanisms: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action of pentamidine and a typical experimental workflow.
Caption: Overview of Pentamidine's multifaceted mechanism of action against Leishmania donovani.
Caption: Experimental workflow for assessing the inhibition of arginine transport by pentamidine.
Conclusion
The antileishmanial activity of pentamidine against Leishmania donovani is a result of its ability to induce a systemic failure of the parasite's essential cellular functions. By targeting the mitochondrion, disrupting nutrient transport, and directly interacting with DNA, pentamidine creates a cascade of detrimental effects that the parasite cannot overcome. A thorough understanding of these intricate mechanisms is paramount for the development of novel therapeutic strategies and for managing the emergence of drug resistance. This guide provides a foundational resource for researchers dedicated to advancing the fight against visceral leishmaniasis.
References
- 1. Pentamidine (Systemic, Local) Monograph for Professionals - Drugs.com [drugs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of pentamidine isethionate for tegumentary and visceral human leishmaniasis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 7. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Case Report: Intravenous Pentamidine Rescue Treatment for Active Chronic Visceral Leishmaniasis in an HIV-1 Infected Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ transport by digitonin-permeabilized Leishmania donovani. Effects of Ca2+, pentamidine and WR-6026 on mitochondrial membrane potential in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modification of kinetoplast DNA minicircle composition in pentamidine-resistant Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Arginine and Polyamines Fate in Leishmania Infection [frontiersin.org]
- 17. Kinetics and molecular characteristics of arginine transport by Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation between inhibition of growth and arginine transport of Leishmania donovani promastigotes in vitro by diamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Arginine and Polyamines Fate in Leishmania Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Leishmania panamensis: comparative inhibition of nuclear DNA topoisomerase II enzymes from promastigotes and human macrophages reveals anti-parasite selectivity of fluoroquinolones, flavonoids and pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
Early Structure-Activity Relationship Studies of Pentamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational structure-activity relationship (SAR) studies of pentamidine, a cornerstone in the chemotherapy of protozoal diseases such as African trypanosomiasis and leishmaniasis. Emerging from research in the late 1930s and early 1940s, the exploration of pentamidine and its analogs laid critical groundwork for the understanding of aromatic diamidine compounds as therapeutic agents.[1][2] This document synthesizes data from early investigations, presenting quantitative findings, detailing historical experimental protocols, and visualizing the key structural modifications and their impact on biological activity.
Core Structure and Early SAR Insights
Early research quickly established that the trypanocidal activity of pentamidine is intrinsically linked to its core structure: two terminal benzamidine (B55565) moieties connected by a flexible alkane chain.[3][4] The primary focus of early SAR studies revolved around the systematic modification of three key components: the amidine groups, the central linker, and the aromatic rings.
Key Findings from Early SAR Studies:
-
The Amidine Groups are Essential: Replacement of the amidine groups with non-cationic substituents consistently led to a significant loss of activity, highlighting the importance of the positive charge for interaction with biological targets.
-
Linker Length and Flexibility are Critical: The length and flexibility of the alkane chain connecting the two benzamidine systems were found to be crucial determinants of trypanocidal potency. A pentamethylene (five-carbon) chain was identified as optimal for pentamidine's activity.
-
Aromatic Ring Substitution Modulates Activity: Substitution on the phenyl rings was explored to understand its effect on potency and toxicity. These early studies paved the way for later development of more complex heterocyclic analogs.
Quantitative Data Summary
The following tables summarize the quantitative data from early and subsequent foundational studies on pentamidine analogs, focusing on their in vitro activity against key protozoan parasites.
Table 1: In Vitro Activity of Pentamidine Analogs against Trypanosoma brucei rhodesiense
| Compound | Linker Modification | Aromatic Ring Modification | IC50 (nM) | Reference |
| Pentamidine | -(CH2)5- | Unsubstituted | 4.0 | [3] |
| Analog 1 | trans-1,2-bis(methylenecyclopropyl) | Unsubstituted | >25-fold more potent than pentamidine against resistant strains | [3] |
| Analog 2 | Phenyl | Unsubstituted | Variable | [3] |
| Analog 3 | Pyridinyl | Unsubstituted | Variable | [3] |
| Analog 4 | Piperazinyl | Unsubstituted | Highly Potent | [3] |
| Analog 5 | Homopiperazinyl | Unsubstituted | Most potent in vitro | [3] |
Table 2: In Vitro Activity of Dicationic Compounds against Trypanosoma Species
| Compound | Structure | Target Organism | IC50 (nM) | Reference |
| Diamidine 2 | Diamidine | KETRI 243 | 2.3 | [4] |
| Diimidazoline 4 | Diimidazoline | KETRI 243 | 900 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in early pentamidine SAR studies. It is important to note that protocols from the mid-20th century were not always documented with the same level of detail as modern methods. The procedures outlined below are reconstructed from available literature and reflect the general approach of the era.
In Vitro Trypanocidal Activity Assay
This protocol is based on methods used for screening compounds against bloodstream forms of Trypanosoma species.
1. Parasite Culture:
- Trypanosoma brucei rhodesiense strains were maintained by serial passage in laboratory rodents (e.g., mice or rats).
- For in vitro assays, parasites were harvested from the blood of infected animals at peak parasitemia.
- The blood was collected in an anticoagulant solution (e.g., citrate-saline).
2. Compound Preparation:
- Test compounds were dissolved in a suitable solvent, such as sterile distilled water or a small amount of dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in the assay medium.
3. Assay Procedure:
- The assay was typically performed in small glass tubes or microplates.
- A suspension of trypanosomes (e.g., 1 x 10^6 cells/mL) in a suitable culture medium (e.g., Eagle's medium supplemented with serum) was added to each tube.
- The serially diluted compounds were then added to the parasite suspensions.
- Control tubes contained parasites with no drug and parasites with a known trypanocidal agent (positive control).
- The tubes were incubated at 37°C for a defined period, typically 24 to 48 hours.
4. Determination of Activity:
- After incubation, the viability of the trypanosomes was assessed by microscopic examination.
- A drop of the suspension from each tube was placed on a microscope slide, and the number of motile trypanosomes was counted.
- The 50% inhibitory concentration (IC50) was determined as the concentration of the compound that resulted in a 50% reduction in the number of motile parasites compared to the untreated control.
In Vivo Trypanocidal Activity Assay in Mice
This protocol describes a typical in vivo screening method to assess the efficacy of pentamidine analogs.
1. Animal Model:
- Swiss albino mice were commonly used.
- Mice were infected intraperitoneally with a standardized inoculum of Trypanosoma brucei rhodesiense (e.g., 1 x 10^5 trypanosomes).
2. Compound Administration:
- Test compounds were dissolved in a suitable vehicle (e.g., sterile water or saline).
- Treatment was typically initiated 24 hours post-infection.
- The compounds were administered via various routes, most commonly intraperitoneally or subcutaneously, once or twice daily for a set number of days (e.g., 4-7 days).
3. Monitoring and Evaluation:
- The level of parasitemia in the mice was monitored daily by examining a drop of tail blood under a microscope.
- The number of parasites per field of view was recorded.
- The primary endpoint was the clearance of parasites from the blood and the survival of the treated mice compared to an untreated control group.
- A compound was considered active if it significantly reduced or cleared parasitemia and prolonged the survival time of the infected mice.
Visualizations
The following diagrams illustrate key concepts in the early SAR of pentamidine.
Caption: Core structural components of pentamidine.
Caption: Key areas of modification in early pentamidine SAR studies.
Caption: General experimental workflow for early pentamidine analog studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ninety Years of Pentamidine: The Development and Applications of Pentamidine and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypanocidal activity of conformationally restricted pentamidine congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypanocidal activity of dicationic compounds related to pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiprotozoal Spectrum of Pentamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine, an aromatic diamidine, has been a component of the antiparasitic armamentarium for decades. Its broad spectrum of activity encompasses several protozoan pathogens of significant medical importance. This technical guide provides an in-depth exploration of the antiprotozoal activity of pentamidine, with a focus on its efficacy against key parasites, its multifaceted mechanism of action, and the experimental methodologies used to evaluate its activity. Quantitative data on its in vitro potency are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions and the methods used for its study.
Introduction
Pentamidine is an antimicrobial agent with proven efficacy against a range of protozoan infections.[1] Initially developed in the 1930s, it remains a critical therapeutic option for specific parasitic diseases, particularly in cases of resistance to first-line treatments.[2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the spectrum of pentamidine's antiprotozoal activity, its molecular mechanisms, and the experimental protocols essential for its investigation.
Antiprotozoal Spectrum of Pentamidine
Pentamidine exhibits a broad range of activity against various protozoan parasites. Its clinical utility has been established for the treatment of African trypanosomiasis, leishmaniasis, and infections caused by Acanthamoeba species.[1][3] It also shows activity against Babesia species.[4]
Data Presentation: In Vitro Efficacy of Pentamidine
The following tables summarize the in vitro activity of pentamidine against various protozoan parasites, presenting 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values. These values are crucial for understanding the potency of the compound and for comparative analyses.
Table 1: In Vitro Activity of Pentamidine against Leishmania Species
| Leishmania Species | Stage | IC50 (µM) | IC50 (µg/mL) | Reference |
| L. guyanensis | Promastigote | - | 0.0038 (mean) | [5] |
| L. major | Promastigote | - | 0.08 - 3.24 | [6] |
| L. martiniquensis | Promastigote | 12.97 - 13.97 | - | [7] |
| L. martiniquensis | Amastigote | 12.0 - 12.8 | - | [7] |
| L. donovani | Promastigote | 1.3 | - | [7] |
| L. infantum | Promastigote | 2.87 | - | [7] |
| L. tropica | Promastigote | 1.04 | - | [7] |
| L. braziliensis | Promastigote | 1.23 | - | [7] |
| L. mexicana | Promastigote | 2.61 | - | [7] |
| L. amazonensis | Promastigote | 1.32 | - | [7] |
Table 2: In Vitro Activity of Pentamidine against Acanthamoeba Species
| Acanthamoeba Species | Stage | MIC (µg/mL) | MCC (µg/mL) | IC50 (µM) | Reference |
| Acanthamoeba isolates | Trophozoite & Cyst | 25 - 100 | 100 - 166.7 | - | [8] |
| A. castellanii | Trophozoite & Cyst | >125 | - | - | [9][10] |
| A. polyphaga | Trophozoite & Cyst | >250 | - | - | [9][10] |
| A. hatchetti | Trophozoite & Cyst | >62.5 | - | - | [9][10] |
| T4 genotype | Trophozoite | - | - | 97.4 (24h), 60.99 (48h) | [9] |
| T4 genotype | Cyst | - | - | 470 (24h), 175.5 (48h) | [9] |
Table 3: In Vitro Activity of Pentamidine against Trypanosoma brucei
| Trypanosoma brucei subspecies | Stage | IC50 (nM) | Reference |
| T. b. brucei | Bloodstream form | 5.3 | [11] |
| T. b. brucei | Bloodstream form | 9.6 ± 0.3 | [12] |
Table 4: In Vitro Activity of Pentamidine against Babesia Species
| Babesia Species | IC50 (ng/mL) | Reference |
| B. divergens | <20 | [13] |
Mechanism of Action
The precise mechanism of action of pentamidine is not fully elucidated and is thought to be multifactorial, varying between different protozoan species.[2][14] The primary proposed mechanisms involve interference with critical cellular processes such as DNA, RNA, and protein synthesis.[15]
Interference with Nucleic Acid and Protein Synthesis
Pentamidine is known to bind to adenine-thymine (A-T) rich regions of DNA, particularly in the kinetoplast mitochondria of trypanosomes.[3] This binding can form cross-links and inhibit DNA replication and transcription.[3][15] Furthermore, pentamidine has been shown to inhibit type II topoisomerase in the mitochondria of Trypanosoma, leading to a fragmented and unreadable mitochondrial genome.[3] The drug also interferes with protein synthesis by binding to tRNA and inhibiting aminoacylation.[16]
Disruption of Polyamine Metabolism
Pentamidine can interfere with polyamine biosynthesis, which is crucial for cell proliferation and the stabilization of nucleic acids in protozoa.[15] It has been shown to inhibit S-adenosylmethionine decarboxylase, a key enzyme in this pathway.[15]
Signaling Pathway Inhibition
While the direct impact on protozoan signaling pathways is still under investigation, studies in other cell types suggest potential mechanisms. For instance, pentamidine has been shown to inhibit the PI3K/AKT signaling pathway in cancer cells, which is involved in cell proliferation and survival.[17] It is plausible that similar pathways could be affected in protozoa.
Experimental Protocols
The evaluation of the antiprotozoal activity of pentamidine relies on standardized in vitro and in vivo assays. The following sections outline the general methodologies for key experiments.
In Vitro Susceptibility Assays
These assays are fundamental for determining the intrinsic activity of a compound against a specific protozoan species.
Objective: To determine the IC50 or MIC of pentamidine against the trophozoite or amastigote/cyst stages of protozoa.
General Protocol:
-
Parasite Culture: Protozoa are cultured axenically or with appropriate host cells under controlled conditions (e.g., temperature, medium).
-
Drug Preparation: A stock solution of pentamidine isethionate is prepared and serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation: A 96-well microtiter plate is typically used. Parasites at a specific density are added to each well.
-
Drug Exposure: The serially diluted pentamidine is added to the wells containing the parasites. Control wells (no drug) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) under appropriate culture conditions.
-
Viability Assessment: The viability of the parasites is assessed using various methods:
-
Microscopic Counting: Direct counting of viable (motile) and non-viable parasites using a hemocytometer and vital stains like trypan blue.
-
Colorimetric Assays:
-
Resazurin-based assays (e.g., AlamarBlue): Resazurin is reduced by metabolically active cells to the fluorescent product resorufin. The fluorescence is proportional to the number of viable cells.[18][19]
-
MTT Assay: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The absorbance is measured to determine cell viability.[9]
-
Cell Counting Kit-8 (CCK-8): This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan dye.[5]
-
-
-
Data Analysis: The results are used to calculate the IC50 (the concentration of the drug that inhibits 50% of parasite growth) or the MIC (the lowest concentration of the drug that inhibits visible growth).
In Vivo Efficacy Studies
Animal models are essential for evaluating the efficacy of a drug in a physiological context.
Objective: To assess the ability of pentamidine to control or clear a protozoan infection in a suitable animal model.
General Protocol:
-
Animal Model: An appropriate animal model (e.g., mice, hamsters) is selected based on its susceptibility to the specific protozoan pathogen.
-
Infection: Animals are infected with a standardized dose of the parasite.
-
Treatment: At a predetermined time post-infection, animals are treated with pentamidine via a clinically relevant route (e.g., intraperitoneal, intravenous). A control group receives a vehicle.
-
Monitoring: Animals are monitored for clinical signs of disease, and parasitemia (parasite load in the blood) is quantified at regular intervals.
-
Outcome Measures: Efficacy is determined by assessing parameters such as reduction in parasitemia, survival rate, and clearance of parasites from target organs.
Resistance Mechanisms
Resistance to pentamidine has been reported in some protozoa. A primary mechanism of resistance in Trypanosoma brucei involves a reduction in drug accumulation due to mutations or downregulation of transporter proteins responsible for its uptake into the parasite.[20]
Conclusion
Pentamidine remains a valuable therapeutic agent against a range of protozoan infections. Its broad spectrum of activity and multifaceted mechanism of action make it an important tool for clinicians and a subject of ongoing research. A thorough understanding of its efficacy, molecular targets, and the methodologies for its evaluation is crucial for its optimal use and for the development of novel antiprotozoal agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of antiparasitic chemotherapy.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pentamidine - Wikipedia [en.wikipedia.org]
- 4. Response of babesiosis to pentamidine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Sensitivity of Cutaneous Leishmania Promastigote Isolates Circulating in French Guiana to a Set of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro activity of five antimicrobial agents on Acanthamoeba isolates and their toxicity on human corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel Diamidines with Activity against Babesia divergens In Vitro and Babesia microti In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 16. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro selection of ketoconazole-pentamidine-resistant Leishmania (Viannia) braziliensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pentamidine uptake and resistance in pathogenic protozoa: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Anticancer Properties of Pentamidine: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Pentamidine, an aromatic diamidine compound, has long been utilized as an anti-protozoal agent. However, a growing body of preclinical research has illuminated its potential as a multifaceted anticancer agent. This document provides a technical overview of the initial investigations into pentamidine's oncological applications, focusing on its mechanisms of action, summarizing key quantitative data, detailing common experimental protocols, and visualizing the implicated signaling pathways.
Core Anticancer Mechanisms of Action
Initial studies have revealed that pentamidine exerts its anti-proliferative effects through several distinct molecular mechanisms, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.[1] Key mechanisms identified include the inhibition of crucial signaling pathways, reactivation of tumor suppressors, and modulation of the tumor microenvironment.
-
PI3K/AKT Pathway Inhibition: Pentamidine has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[2][3] This inhibition leads to reduced phosphorylation of AKT, which in turn downregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, proteins crucial for cancer cell invasion and migration.[2] In ovarian cancer, pentamidine increases the stability of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, thereby inhibiting proliferation and migration.[4]
-
Reactivation of p53 Tumor Suppressor: Pentamidine can disrupt the interaction between the p53 tumor suppressor protein and its negative regulators, such as S100B and S100P.[1][5] By blocking this interaction, pentamidine reactivates p53, leading to an increase in downstream targets like p21. This restores apoptotic pathways and inhibits cancer cell proliferation in various cancers, including glioma and breast cancer.[1][5][6]
-
Inhibition of S100-RAGE Signaling: Studies have demonstrated that pentamidine and its derivatives can block the interaction between the S100A1 protein and the Receptor for Advanced Glycation Endproducts (RAGE).[7][8] The S100A1-RAGE signaling cascade is involved in cell proliferation and tumor formation; its inhibition by pentamidine presents another avenue for its anticancer activity.[7][8]
-
Mitochondrial Targeting: Pentamidine is known to selectively accumulate in the mitochondria of cancer cells. This accumulation can lead to the depletion of mitochondrial DNA and subsequent mitochondrial dysfunction, a mechanism shown to inhibit prostate cancer progression.[2][6]
-
Immune Checkpoint Blockade: In the context of cancer immunotherapy, pentamidine has been identified as a small-molecule antagonist of Programmed death-ligand 1 (PD-L1).[9][10][11] By binding to PD-L1, pentamidine blocks its interaction with the PD-1 receptor on T-cells, thereby enhancing T-cell-mediated cytotoxicity against cancer cells.[9][10]
Data Presentation: Anti-Proliferative Efficacy
The cytotoxic and anti-proliferative effects of pentamidine have been documented across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, varies depending on the cancer type and specific cell line.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Citation |
| Melanoma | C8146A | 1.0 - 50 | Not Specified | [1] |
| Glioma | C6 | 5 (strongest effect) | Not Specified | [1][6] |
| Ovarian Cancer | HO8910 | ~5 - 10 (Estimated) | 24 hours | [1] |
| Ovarian Cancer | Caov3 | ~5 - 10 (Estimated) | 24 hours | [1] |
| Endometrial Cancer | Ishikawa | < 15 | Not Specified | [1][2] |
| Endometrial Cancer | HEC-1A | < 15 | Not Specified | [1][2] |
| Breast Cancer (p53-active) | ZR-75-1 | Dose-dependent effect at 20 µM | 48 hours | [5][6] |
Experimental Protocols
The following are generalized methodologies for key in vitro experiments frequently cited in the initial evaluation of pentamidine's anticancer effects.
Cell Viability and Proliferation (MTS Assay)
This assay is used to assess the dose-dependent effect of pentamidine on cell proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000 to 5,000 cells per well and incubated overnight to allow for adherence.[1]
-
Drug Treatment: The culture medium is replaced with fresh medium containing pentamidine at a range of concentrations (e.g., 0-15 µmol/L).[2] A vehicle-only well serves as the control.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[2]
-
Final Incubation & Measurement: Plates are incubated for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product. The absorbance is then measured with a plate reader, which correlates to the number of viable cells.
Colony Formation Assay
This assay evaluates the long-term effect of pentamidine on the ability of single cells to proliferate and form colonies.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded in 6-well plates.[1]
-
Drug Treatment: After cells adhere, they are treated with varying concentrations of pentamidine.[1]
-
Incubation: Plates are incubated for 7-14 days to allow for colony growth. The medium may be replaced periodically.[1]
-
Staining: Colonies are fixed with a substance like methanol (B129727) and stained with crystal violet.[1]
-
Quantification: The number of colonies (typically defined as a cluster of >50 cells) in each well is counted to assess the inhibition of clonogenic survival.[1]
Western Blotting
This technique is used to measure the levels of specific proteins involved in signaling pathways affected by pentamidine.
-
Cell Lysis: Cells treated with pentamidine are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, PTEN, p53, MMP-9).[2][3] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein levels.
Mandatory Visualizations
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key molecular pathways targeted by pentamidine and a typical experimental workflow for its evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint [frontiersin.org]
- 11. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
The Core Effect of Pentamidine on Parasite Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine is an aromatic diamidine compound that has been a stalwart in the chemotherapeutic arsenal (B13267) against several parasitic diseases for decades, including African trypanosomiasis (Trypanosoma brucei), leishmaniasis, and babesiosis.[1][2] While its precise mechanisms of action are multifaceted, a growing body of evidence conclusively points to the parasite's mitochondrion as a primary and critical target. This single, often complex organelle in protozoan parasites presents significant structural and functional differences from its mammalian host counterpart, making it an attractive target for selective drug action.[3][4]
This technical guide provides an in-depth examination of pentamidine's effects on parasite mitochondrial function. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in parasitology and drug development.
Mechanism of Action: Pentamidine's Assault on the Parasite Powerhouse
Pentamidine exerts its trypanocidal and leishmanicidal effects through a multi-pronged attack on mitochondrial integrity and function. The process is initiated by the drug's accumulation within the organelle, which is a key determinant of its efficacy.
Mitochondrial Accumulation: A Trojan Horse Strategy
The uptake and concentration of pentamidine within the parasite mitochondrion is a critical first step in its mechanism of action. This process is largely driven by the mitochondrial membrane potential (ΔΨm), the electrochemical gradient across the inner mitochondrial membrane.[5][6]
-
Electrophoretic Uptake: As a dicationic molecule, pentamidine is drawn into the negatively charged mitochondrial matrix. This accumulation is significantly more pronounced in drug-sensitive wild-type parasites compared to resistant strains.[7][8]
-
Role of Transporters: While the mitochondrial membrane potential is the primary driving force, specific carriers are also involved. In Leishmania, pentamidine uptake is a carrier-mediated process.[5][7] In Trypanosoma brucei, members of the mitochondrial carrier family, such as TbMCP14, have been implicated in mediating drug action and are involved in mitochondrial energy production.[9]
-
Kinetoplast DNA (kDNA) Binding: In trypanosomatids (Leishmania, Trypanosoma), the mitochondrion contains a unique, condensed network of mitochondrial DNA known as the kinetoplast. Pentamidine binds strongly and specifically to the AT-rich sequences within the minor groove of this kDNA.[1][10] This binding acts as a sink, effectively trapping the drug within the mitochondrion and driving further accumulation from the cytoplasm.[10]
Collapse of Mitochondrial Membrane Potential (ΔΨm)
One of the earliest and most dramatic effects of pentamidine treatment is the rapid collapse of the mitochondrial membrane potential.[5][6] This dissipation of ΔΨm is a central event that triggers a cascade of downstream mitochondrial dysfunction. The collapse is observed across various parasites, including Leishmania and Trypanosoma brucei.[3][6] In isolated mammalian mitochondria, pentamidine has been shown to act as a cationic uncoupler of oxidative phosphorylation, which would also lead to a collapse of the membrane potential.[11]
Disruption of Energy Metabolism
The dissipation of ΔΨm directly cripples the parasite's ability to generate ATP via oxidative phosphorylation. The proton gradient is essential for the F1F0-ATP synthase to produce ATP. Consequently, pentamidine treatment leads to a significant reduction in intracellular ATP levels, starving the parasite of essential energy.[1] Studies with the structural analogue DB75 in T. brucei show inhibition of the oligomycin-sensitive F1F0-ATPase.[12]
Kinetoplast Destruction and mtDNA Depletion
Pentamidine's interaction with kDNA is not passive. This binding induces topological changes that can interfere with the replication of the kDNA minicircles, leading to the progressive disintegration of the entire kinetoplast network.[5][10] Electron microscopy of pentamidine-treated Leishmania reveals the eventual disintegration of the kinetoplast and the mitochondrion itself.[5] This effect is not limited to parasites; in prostate cancer cells, pentamidine has been shown to cause a significant reduction in mitochondrial DNA content.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on pentamidine's interaction with parasites and their mitochondria.
Table 1: In Vitro Susceptibility and Resistance to Pentamidine
| Parasite Species | Strain | Parameter | Value | Reference(s) |
| Leishmania donovani | Wild-Type | IC50 | ~0.8 µM | [8] |
| Leishmania donovani | R8 (Resistant) | IC50 | 40 µM | [8] |
| Leishmania mexicana | Promastigote | Ki (Arginine Uptake) | 12.5 ± 3.8 µM | [5] |
| Leishmania mexicana | Amastigote | Ki (Arginine Uptake) | 16.3 ± 2.8 µM | [5] |
Table 2: Effects of Pentamidine on Mitochondrial Parameters
| Organism/System | Parameter | Observation | Concentration | Reference(s) |
| Trypanosoma brucei BFs | ΔΨm | Collapse | 10 µM | [6] |
| Leishmania donovani | ΔΨm | Collapse | Not specified | [5] |
| Leishmania spp. | Kinetoplast/Mitochondrion | Disintegration | Not specified | [5] |
| Rat Liver Mitochondria | Respiratory Control | Released (Uncoupling) | 200-300 µM | [11] |
| Rat Liver Mitochondria | ATPase Activity | Enhanced | 200-300 µM | [11] |
| Rat Liver Mitochondria | ΔΨm | Partial Collapse | 200-300 µM | [11] |
| Human Prostate Cancer Cells | ΔΨm | Dissipation | 2.5 µM | [1][13] |
| Human Prostate Cancer Cells | ATP Level | Reduction | 2.5 µM | [1] |
| Human Prostate Cancer Cells | mtDNA Content | Reduction | 2.5 µM | [1] |
Key Experimental Protocols
This section outlines the methodologies used to investigate the effects of pentamidine on parasite mitochondria.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay is crucial for determining the immediate impact of pentamidine on mitochondrial health.
-
Principle: Cationic fluorescent dyes accumulate in energized mitochondria in response to the negative membrane potential. A collapse in ΔΨm results in the release of the dye into the cytoplasm and a corresponding change in fluorescence.
-
Methodology (Flow Cytometry):
-
Harvest parasites (e.g., 1 x 10^7 cells/mL) and wash them in a suitable buffer (e.g., TES buffer).[6]
-
Treat the parasites with the desired concentration of pentamidine or a vehicle control for a specified time (e.g., 10 minutes).[6]
-
Add a fluorescent probe. Common probes include:
-
Rhodamine 123 (Rh123): Added to a final concentration of ~250 nM. A decrease in cellular fluorescence indicates mitochondrial depolarization.[6]
-
JC-1: This ratiometric dye forms red-fluorescent aggregates in mitochondria with high ΔΨm and exists as a green-fluorescent monomer in the cytoplasm or in mitochondria with low ΔΨm. A shift from red to green fluorescence signifies depolarization.[1]
-
-
Incubate briefly to allow for dye uptake (e.g., 2 minutes for Rh123).[6]
-
Analyze the cell population immediately using a flow cytometer, measuring the fluorescence intensity in the appropriate channels (e.g., FITC for Rh123 or green JC-1 monomers, PE/TRITC for red JC-1 aggregates).
-
Drug Uptake and Accumulation Assay
This assay quantifies the amount of drug entering and remaining within the parasite.
-
Principle: Radiolabeled pentamidine allows for direct measurement of its accumulation.
-
Methodology:
-
Harvest parasites during the logarithmic growth phase and resuspend them in an appropriate assay buffer at a defined density.
-
Initiate the uptake by adding [3H]pentamidine at the desired concentration.
-
At various time points, take aliquots of the cell suspension and immediately stop the transport process. This is typically done by centrifuging the cells through a layer of oil (e.g., dibutylphthalate) to separate them from the radioactive medium.
-
Aspirate the aqueous and oil layers, and lyse the cell pellet.
-
Quantify the radioactivity in the cell lysate using a scintillation counter.
-
Results are typically expressed as pmol of pentamidine per 10^8 cells.
-
Visualization of Intracellular Drug Localization
This method provides qualitative evidence of where the drug accumulates within the parasite.
-
Principle: Fluorescent analogues of pentamidine, such as DAPI (4′,6′-diamidino-2-phenylindole) or DB99, can be used to visualize drug localization.[5][8] Co-staining with a mitochondrion-specific dye confirms accumulation in that organelle.
-
Methodology:
-
Incubate live parasites with the fluorescent diamidine analogue (e.g., DAPI).
-
(Optional) Co-incubate with a mitochondrion-specific dye such as MitoTracker Red CMXRos.
-
Wash the cells to remove excess dye.
-
Mount the cells on a microscope slide and visualize using a fluorescence or confocal microscope with appropriate filter sets.
-
Colocalization of the DAPI/DB99 signal (typically blue) with the MitoTracker signal (red) indicates mitochondrial accumulation. The kinetoplast, being a dense network of mtDNA, will appear as a brightly fluorescent spot.[5]
-
Measurement of Oxygen Consumption Rate (OCR)
This assay measures the activity of the mitochondrial electron transport chain (ETC).
-
Principle: A Seahorse XFe Extracellular Flux Analyzer measures the rate at which cells consume oxygen in real-time, providing a direct readout of mitochondrial respiration.
-
Methodology (Adapted from T. gondii protocols): [14]
-
Coat the wells of a Seahorse XF cell culture microplate with an adherence solution (e.g., poly-L-lysine).
-
Seed a known number of parasites into each well (e.g., 1.5 x 10^7 parasites/mL).[14]
-
Centrifuge the plate to create a monolayer of cells.
-
Replace the culture medium with a specialized assay medium (e.g., Seahorse XF Base Medium supplemented with substrates like glucose and glutamine).
-
Place the plate in the Seahorse analyzer and measure the basal OCR.
-
Inject pentamidine through the instrument's ports to achieve the desired final concentration.
-
Monitor the change in OCR post-injection. An uncoupler like pentamidine is expected to initially increase OCR (as the ETC works to re-establish the proton gradient) and then inhibit it at higher concentrations.[11]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures discussed.
References
- 1. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Plant-derived products as anti-leishmanials which target mitochondria: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrion Is a Site of Trypanocidal Action of the Aromatic Diamidine DB75 in Bloodstream Forms of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Atypical Mitochondrial Carrier That Mediates Drug Action in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Biodistribution of Pentamidine: A Technical Guide for Researchers
An in-depth examination of pentamidine's behavior in animal models, providing crucial data and methodologies for drug development professionals.
Pentamidine, an aromatic diamidine, is an antiprotozoal agent with a history of use in treating various parasitic diseases, including Pneumocystis pneumonia (PCP), trypanosomiasis, and leishmaniasis.[1][2] Understanding its pharmacokinetic (PK) and biodistribution profile is paramount for optimizing therapeutic efficacy and minimizing its known toxicities. This technical guide provides a comprehensive overview of pentamidine's disposition in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and its mechanism of action.
Pharmacokinetic Parameters of Pentamidine in Animal Models
The pharmacokinetic profile of pentamidine exhibits significant variability depending on the animal model, route of administration, and dose. The following tables summarize key PK parameters from various preclinical studies.
Table 1: Pharmacokinetics of Intravenous Pentamidine in Animal Models
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (serum) | Clearance | Vdss (L) | Reference |
| Rat | 2 | - | 2 min | - | - | [3] |
| Dog | - | 867 (presurgery) | - | 46.7 mL/min/kg (presurgery) | - | [4][5] |
| Dog | - | 780 (postsurgery) | - | 40.0 mL/min/kg (postsurgery) | - | [4][5] |
| Human (for comparison) | 4 | 612 ± 371 | 6.4 ± 1.3 h | 248 ± 91 L/h | 821 ± 535 | [6] |
Table 2: Pharmacokinetics of Intramuscular Pentamidine in Animal Models
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (serum) | Vdss (L) | Reference |
| Rat | 10 | Lower than 2mg/kg IV | Detectable for 4h | - | [3] |
| Human (for comparison) | 4 | 209 ± 48 | 9.4 ± 2.0 h | 2724 ± 1066 | [6] |
Table 3: Pharmacokinetics of Aerosolized Pentamidine in Animal Models
| Animal Model | Dose | Lung Deposition (% of nebulized dose) | Systemic Absorption | Reference |
| Rat | 5 mg/kg/day | - | Negligible extrapulmonary uptake | [7] |
| Baboon | 300 mg | 10.2% (Fisoneb) - 13% (Respirgard II) | - | [8] |
| Human (for comparison) | 60 mg | 5.3% (Respirgard II) - 26.4% (Fisoneb) | Minimal | [9] |
Biodistribution of Pentamidine in Animal Tissues
Pentamidine exhibits extensive tissue distribution and accumulation, particularly in the kidneys, liver, and spleen, with a prolonged elimination phase.[10][11] This retention is a key factor in both its therapeutic effect and its toxicity profile.
Table 4: Tissue Distribution of Pentamidine in Rats (µg/g) at Day 1
| Route of Administration | Dose (mg/kg) | Lungs | Liver | Kidneys | Spleen | Reference |
| Intravenous | 4 | 5.70 | 2.19 | 34 | High | [11] |
| Intramuscular | 4 | 3.12 | 1.64 | 32 | High | [11] |
| Aerosol | 4 | 5.42 - 19.62 | - | 3.29 | - | [11] |
Note: In rats receiving aerosolized pentamidine, pulmonary levels were sustained throughout a 60-day study.[11]
Table 5: Tissue Distribution of Pentamidine in Other Animal Models
| Animal Model | Route of Administration | Key Findings | Reference |
| Mice | Intraperitoneal | Highest concentration in kidneys, followed by the liver. | [6] |
| Dogs | Intravenous | Highest concentration in the liver, followed by kidneys and lungs. After repeated doses, organs showed a 3 to 7-fold accumulation while serum concentrations remained unchanged. | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to pharmacokinetic and biodistribution studies. The following sections outline generalized methodologies based on the cited literature.
General Biodistribution Study Protocol in Rodents
This protocol provides a general framework for conducting biodistribution studies in rats or mice.[12][13][14]
-
Animal Models: Healthy rats (140-200 g) or mice (18-25 g) of the same sex and strain are typically used.[12] Animals are housed under standardized conditions with free access to food and water.[15]
-
Drug Administration: Pentamidine, often radiolabeled for biodistribution studies, is administered intravenously via the tail vein. The injection volume should not exceed 0.5 mL for rats and 0.3 mL for mice.[12] For pharmacokinetic studies, intramuscular or aerosol administration can also be employed.[3][11]
-
Sample Collection: At predetermined time points, animals are euthanized. Blood is collected, and key organs (liver, lungs, spleen, kidneys, stomach, intestine, femur, bladder) are excised.[12]
-
Sample Processing and Analysis: Organs are weighed. For radiolabeled studies, the radioactivity in each tissue is measured using a gamma counter. For non-labeled studies, tissues are homogenized and pentamidine concentrations are determined by High-Performance Liquid Chromatography (HPLC).[11][16][17]
-
Data Analysis: Tissue uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13][14]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of pentamidine in biological matrices is predominantly achieved through HPLC.[16][17][18][19]
-
Sample Preparation: Pentamidine is extracted from plasma or tissue homogenates using solid-phase extraction (SPE).[16][17]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[16][18]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer.[16][18]
-
Detection: UV detection at approximately 270 nm or fluorescence detection can be employed.[17][18]
-
-
Quantification: The concentration of pentamidine is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the drug.[19]
Mechanism of Action
The precise mechanism of action of pentamidine is not fully elucidated but is known to involve multiple targets within the protozoal cell. In vitro studies suggest that it interferes with the synthesis of DNA, RNA, phospholipids, and proteins.[6] Additionally, it has been shown to inhibit dihydrofolate reductase.[10]
Conclusion
The pharmacokinetic and biodistribution profile of pentamidine in animal models is characterized by rapid initial clearance from plasma followed by extensive and prolonged tissue accumulation, particularly in the kidneys and liver. The route of administration significantly influences the drug's distribution, with aerosol delivery achieving high lung concentrations with minimal systemic exposure.[7][11] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with pentamidine and related compounds, facilitating the design of more effective and safer therapeutic strategies.
References
- 1. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Use of a new bioassay to study pentamidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of azotemia in dogs on the pharmacokinetics of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Pentamidine Isethionate for injection [dailymed.nlm.nih.gov]
- 7. Successful treatment with aerosolized pentamidine of Pneumocystis carinii pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct isotopic assessment of aerosolized pentamidine deposition: influence of nebuliser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delivered dose and regional distribution of aerosolized pentamidine using different delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic aspects of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of tissular disposition of pentamidine mesylate in the rat after aerosol or parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animals [bio-protocol.org]
- 16. High-performance liquid chromatographic determination of pentamidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel hplc assay for pentamidine: comparative effects of creatinine and inulin on gfr estimation and pentamidine renal excretion in the isolated perfused rat kidney [sites.ualberta.ca]
Synthesis and Characterization of Novel Pentamidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel pentamidine derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents. This document details experimental protocols for synthesis and key biological assays, presents quantitative bioactivity data in a structured format, and visualizes relevant signaling pathways and experimental workflows.
Introduction
Pentamidine, an aromatic diamidine, has been a clinically significant drug for decades, primarily used in the treatment of protozoal infections such as African trypanosomiasis, leishmaniasis, and Pneumocystis pneumonia.[1][2] Beyond its antimicrobial properties, pentamidine has demonstrated potential as an anticancer agent.[3] However, its clinical utility is often limited by issues of toxicity and the emergence of drug resistance. These limitations have spurred extensive research into the development of novel pentamidine derivatives with improved therapeutic indices, including enhanced efficacy, reduced toxicity, and broader spectrum of activity.[4] This guide focuses on recent advancements in the synthesis of such derivatives and the characterization of their biological activities.
Synthesis of Novel Pentamidine Derivatives
The synthesis of novel pentamidine derivatives often involves the modification of the central linker, the terminal amidine or imidazoline (B1206853) groups, or the aromatic rings. Common strategies include the introduction of heterocyclic moieties like furan (B31954) and pyridine (B92270) to create more rigid and potentially more selective molecules.[5] Two prevalent methods for the synthesis of the critical amidine functional group are the Pinner reaction and direct condensation reactions.
General Synthetic Schemes
A common approach to synthesizing pentamidine derivatives involves the preparation of a dinitrile precursor, which is then converted to the corresponding bis-amidine. For instance, derivatives incorporating a furandicarboxamide linker can be synthesized by condensing 2,5-furandioyl dichloride with an appropriate aminobenzonitrile, followed by conversion of the nitrile groups to amidines.[5]
Alternatively, direct condensation of a diacyl chloride with a pre-formed aminobenzamidine can yield the desired product.[5] Imidazoline-substituted analogs are also of significant interest and can be synthesized from the corresponding nitrile precursors.[6]
Experimental Protocols
Protocol 2.2.1: Synthesis of Furandicarboxamide Diamidine Derivatives (General Procedure) [5]
-
Synthesis of the Dinitrile Intermediate:
-
To a solution of 2,5-furandioyl dichloride in an anhydrous solvent (e.g., toluene), add a solution of 4-aminobenzonitrile (B131773) and a tertiary amine base (e.g., triethylamine).
-
Reflux the reaction mixture for 2-4 hours.
-
After cooling, filter the precipitate, wash with dilute HCl and water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the dinitrile intermediate.
-
-
Formation of the Diamidine (Pinner Reaction):
-
Suspend the dinitrile intermediate in anhydrous ethanol (B145695) and cool to 0°C.
-
Bubble dry hydrogen chloride gas through the suspension until saturation.
-
Stir the mixture at room temperature for several days until the reaction is complete (monitored by TLC).
-
Filter the resulting imidate salt and wash with anhydrous ether.
-
Suspend the imidate salt in anhydrous ethanol and bubble dry ammonia (B1221849) gas through the suspension at 0°C until saturation.
-
Stir the mixture at room temperature overnight.
-
Filter the product, wash with ether, and recrystallize from an appropriate solvent system to obtain the final diamidine hydrochloride salt.
-
Protocol 2.2.2: Synthesis of Imidazoline-Substituted Derivatives (General Procedure) [6]
-
Reaction of Nitrile with Ethylenediamine (B42938):
-
Combine the nitrile precursor with ethylenediamine and a catalyst such as phosphorus pentasulfide (P2S5) in a sealed tube.
-
Heat the mixture at an elevated temperature (e.g., 120°C) for a specified time (e.g., 2 hours).
-
After cooling, purify the crude product by chromatography or recrystallization to yield the imidazoline derivative.
-
Characterization of Novel Pentamidine Derivatives
The structural elucidation and purity assessment of newly synthesized compounds are critical steps. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the synthesized derivatives. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values to confirm the empirical formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (amide) and N-H bonds.
-
Melting Point: The melting point is a useful indicator of the purity of the synthesized compound.
Biological Activity and Data Presentation
Novel pentamidine derivatives have been evaluated for a range of biological activities, including anticancer, antiparasitic, and antibacterial effects. The quantitative data from these studies are summarized in the tables below.
Anticancer Activity
The antiproliferative activity of novel pentamidine derivatives has been tested against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.
Table 1: Anticancer Activity of Selected Pentamidine Derivatives (IC₅₀ in µM)
| Compound ID | Linker/Modification | Cell Line | IC₅₀ (µM) | Reference |
| 1 | Furan-mono-carboxamide | HeLa | >50 | [5] |
| 2 | Furandicarboxamide | HeLa | 10 | [5] |
| 3 | Furandicarboxamide, iso-propyl amidine | SW 620 | 4 | [7] |
| 4 | Pyridinedicarboxamide | Hep-2 | 20 | [5] |
| WLC-4059 | 1,2-Phenylenebis(methylene)oxy | SW480 | < 20 (less toxic than pentamidine) | [5] |
| Pentamidine | Pentane | Ishikawa (Endometrial) | ~15 | [8] |
| Pentamidine | Pentane | HEC-1A (Endometrial) | ~15 | [8] |
| Pentamidine | Pentane | PC3 (Prostate) | ~10 | [4] |
| Pentamidine | Pentane | DU145 (Prostate) | ~10 | [4] |
Antiparasitic Activity
The efficacy of pentamidine derivatives against various parasites is a key area of investigation.
Table 2: Antiparasitic Activity of Selected Pentamidine Derivatives (IC₅₀ in µM)
| Compound ID | Target Organism | IC₅₀ (µM) | Reference |
| Pentamidine | Giardia lamblia | ~1.0 | [3] |
| 1,3-di(4-amidino-2-methoxyphenoxy)propane | Giardia lamblia | 0.51 | [3] |
| Pentamidine | Plasmodium falciparum (W2) | 0.05 | [9] |
| Hexamidine | Plasmodium falciparum (W2) | 0.03 | [9] |
| Pentamidine | Leishmania mexicana amazonensis | 0.82 | [9] |
| DIMP | Pneumocystis carinii | Effective at 1 mg/kg/day (in vivo) | [6] |
Antibacterial Activity
Some pentamidine analogs have been explored as adjuvants to potentiate the activity of existing antibiotics against Gram-negative bacteria.
Table 3: Antibacterial Activity of Pentamidine and Derivatives (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| Pentamidine | Pseudomonas aeruginosa (MDR strains) | 400-1600 | [10] |
| Pentamidine | Escherichia coli | 100->200 | [11] |
Mechanism of Action and Signaling Pathways
The mechanism of action of pentamidine and its derivatives is multifaceted, involving interactions with nucleic acids and modulation of key cellular signaling pathways.
DNA and RNA Binding
Pentamidine is known to bind to the minor groove of AT-rich DNA sequences.[8] This interaction can interfere with DNA replication and transcription. Some novel derivatives also exhibit this DNA binding activity, while others have been shown to interact with tRNA, inhibiting aminoacylation and protein translation.[12]
Modulation of Cancer-Related Signaling Pathways
Recent studies have elucidated the effects of pentamidine and its derivatives on specific signaling pathways implicated in cancer progression.
5.2.1. Inhibition of the S100A1-RAGE Signaling Pathway
A novel pentamidine derivative, WLC-4059, has been shown to inhibit the interaction between the S100A1 protein and the V domain of the Receptor for Advanced Glycation Endproducts (RAGE).[5][13] This interaction is crucial for a signaling cascade that promotes cell proliferation and tumor growth. By blocking this interaction, WLC-4059 acts as an anti-proliferative agent.[5]
5.2.2. Inhibition of the PI3K/AKT Signaling Pathway
Pentamidine itself has been shown to inhibit the PI3K/AKT signaling pathway in endometrial cancer cells.[8][14] This pathway is a critical regulator of cell survival, proliferation, and migration. Inhibition of AKT phosphorylation by pentamidine leads to a downstream decrease in the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis.[8]
5.2.3. Induction of Apoptosis and Cell Cycle Arrest
Pentamidine and its derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c.[4][15] Furthermore, these compounds can cause cell cycle arrest, typically at the G1/S transition, thereby halting cell proliferation.[4][8]
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[16][17]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[10][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
DNA Binding Assay (UV-Visible Spectroscopy)
This protocol can be used to assess the interaction of the synthesized compounds with DNA.
-
Preparation of Solutions: Prepare stock solutions of the test compound and calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl buffer).
-
Titration: Keep the concentration of the test compound constant and titrate with increasing concentrations of ctDNA.
-
UV-Vis Spectra Recording: Record the UV-Vis absorption spectrum of the compound after each addition of DNA.
-
Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism and red or blue shifts in the maximum wavelength) to determine the binding mode and calculate the binding constant.
Conclusion
The development of novel pentamidine derivatives represents a promising avenue for overcoming the limitations of the parent drug. By modifying the chemical structure, researchers have successfully synthesized compounds with enhanced and selective biological activities. The data and protocols presented in this guide offer a solid foundation for further research in this area, with the ultimate goal of developing new and effective therapeutic agents for a range of diseases, from infectious diseases to cancer. The elucidation of the specific signaling pathways affected by these novel compounds will be crucial for their rational design and clinical development.
References
- 1. Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. jrmds.in [jrmds.in]
- 18. integra-biosciences.com [integra-biosciences.com]
Early Mechanisms of Pentamidine Resistance in Pathogenic Protozoa: A Technical Guide
An in-depth exploration of the foundational research into pentamidine resistance in Trypanosoma, Leishmania, and Pneumocystis, detailing the molecular underpinnings and experimental methodologies that have shaped our current understanding.
Introduction
Pentamidine, an aromatic diamidine, has long been a crucial component of the chemotherapeutic arsenal (B13267) against several pathogenic protozoa, including Trypanosoma brucei (the causative agent of African trypanosomiasis), various Leishmania species (responsible for leishmaniasis), and Pneumocystis jirovecii (formerly P. carinii), a major cause of pneumonia in immunocompromised individuals. However, the efficacy of pentamidine has been challenged by the emergence of drug resistance. This technical guide provides a comprehensive overview of the early research that first elucidated the mechanisms of pentamidine resistance in these important human pathogens. The focus is on the core molecular and cellular adaptations that allow parasites to survive in the presence of this potent drug.
Core Mechanisms of Pentamidine Resistance
Early investigations into pentamidine resistance converged on several key cellular processes that were altered in resistant parasites. These primary mechanisms, which often act in concert, include reduced drug accumulation due to decreased uptake or increased efflux, and in some cases, alterations in the drug's molecular target.
Reduced Drug Accumulation: A Common Theme
The selective toxicity of pentamidine is largely attributed to its preferential accumulation within the parasite compared to host cells.[1] Consequently, a predominant mechanism of resistance across different protozoa is the reduction of intracellular drug concentration. This is achieved through two main strategies: impaired drug influx and enhanced drug efflux.
In African trypanosomes, early research identified that reduced drug uptake was a hallmark of resistance.[2] This was later linked to defects in specific transporter proteins on the parasite's surface.[3] Two key transporters were implicated in the uptake of pentamidine in Trypanosoma brucei: the P2 adenosine (B11128) transporter (encoded by the TbAT1 gene) and a high-affinity pentamidine transporter (HAPT1), later identified as the aquaglyceroporin 2 (AQP2).[3][4] Loss-of-function mutations or deletion of these transporters leads to a significant decrease in pentamidine uptake, conferring resistance.[3]
Similarly, in Leishmania species, pentamidine resistance is strongly associated with decreased drug accumulation.[5] Studies in Leishmania mexicana and Leishmania donovani have shown that resistant parasites exhibit a substantial reduction in the intracellular concentration of pentamidine.[5] This phenomenon is linked to both a decrease in the rate of drug uptake and an increase in its efflux from the cell.[6] A key factor in pentamidine uptake in Leishmania is the mitochondrial membrane potential; a reduction in this potential in resistant strains is associated with decreased mitochondrial accumulation of the drug.[6]
Increased Drug Efflux
The active removal of pentamidine from the parasite is another critical resistance strategy. Early evidence for this came from studies showing that drug efflux was more rapid in resistant Leishmania strains. The involvement of ATP-binding cassette (ABC) transporters in this process was suggested by the ability of efflux pump inhibitors, such as verapamil, to partially reverse resistance.[5] In Leishmania major, the overexpression of an ABC transporter, pentamidine resistance protein 1 (PRP1), was shown to confer resistance to pentamidine.[7]
Alterations in the Drug Target and Mitochondria
The mitochondrion and its unique kinetoplast DNA (kDNA) are considered major targets of pentamidine's trypanocidal action. In Leishmania, ultrastructural changes to the kinetoplast have been observed in pentamidine-treated parasites. Some early studies on pentamidine-resistant Leishmania revealed alterations in the kDNA network, suggesting that modifications to the drug's target could contribute to the resistance phenotype.[6] Furthermore, the exclusion of pentamidine from the mitochondrion is a key feature of resistant Leishmania, highlighting the importance of this organelle in both the drug's action and the parasite's resistance mechanisms.[5]
While the primary mechanisms of pentamidine resistance in Trypanosoma and Leishmania have been extensively studied, early research on the molecular basis of resistance in Pneumocystis jirovecii is less detailed. Much of the early focus for this organism was on its clinical management and prophylaxis, particularly in the context of the HIV/AIDS epidemic.[8][9] While resistance to other drugs like sulfonamides has been linked to specific gene mutations in P. jirovecii, the molecular mechanisms of pentamidine resistance in this organism remain less well-defined from early studies.[10]
Quantitative Data on Pentamidine Resistance
The following tables summarize key quantitative data from early studies on pentamidine resistance, providing a comparative overview of drug susceptibility in sensitive and resistant strains of Trypanosoma and Leishmania.
Table 1: In Vitro Pentamidine Susceptibility (IC50 Values) in Trypanosoma brucei
| Trypanosoma brucei subspecies | Strain | Resistance Status | IC50 (nM) | Fold Resistance | Reference |
| T. b. brucei | 427 | Wild-Type | 5.3 | - | [11] |
| T. b. brucei | TbR25 | Pentamidine-Resistant | 115 ± 5 | ~21.7 | [12] |
| T. b. gambiense | Wild-Type | 14.7 ± 4.7 | - | [13] | |
| T. congolense | Wild-Type | 169.48 ± 44.00 | - | [14] |
Table 2: In Vitro Pentamidine Susceptibility (IC50 Values) in Leishmania Species
| Leishmania Species | Strain/Form | Resistance Status | IC50 (µM) | Fold Resistance | Reference |
| L. mexicana | Promastigote | Wild-Type | ~0.5 | - | [15] |
| L. mexicana | Promastigote | Pentr30 | 50 ± 5 | ~100 | [15] |
| L. mexicana | Amastigote | Wild-Type | 0.30 ± 0.05 | - | [5] |
| L. mexicana | Amastigote | Pentr30 | 70 ± 5 | ~233 | [5] |
| L. donovani | DD8 (Promastigote) | Wild-Type | 7.7 | - | [16] |
| L. donovani | LV9 (Promastigote) | Wild-Type | 3.9 | - | [16] |
| L. major | CRE 26 (Promastigote) | Wild-Type | 1.6 | - | [16] |
Table 3: Kinetic Parameters of Pentamidine Transporters in Trypanosoma brucei
| Transporter | Subspecies/Form | K_m_ | V_max_ | Reference |
| High-Affinity Pentamidine Transporter (HAPT1) | T. b. brucei (procyclic) | 35 nM | - | [4] |
| Low-Affinity Pentamidine Transporter (LAPT1) | T. b. brucei (procyclic) | 35 µM | - | [4] |
| Pentamidine Transporter | L. donovani DD8 (promastigote) | 17.4 µM | 1.3 nmol/mg protein/2h | [16] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in early research on pentamidine resistance.
In Vitro Drug Susceptibility Assay (IC50 Determination)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of pentamidine against protozoan parasites in vitro.[17][18]
Materials:
-
Parasite culture medium (e.g., HMI-9 for T. brucei, M199 for Leishmania promastigotes)
-
Fetal bovine serum (FBS)
-
Pentamidine isethionate stock solution
-
96-well microtiter plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Spectrofluorometer or absorbance reader
Procedure:
-
Parasite Culture: Culture the protozoan parasites in their respective growth medium supplemented with 10-20% FBS to mid-log phase.
-
Drug Dilution Series: Prepare a serial dilution of the pentamidine stock solution in the culture medium. A 2-fold or 3-fold dilution series is typically used to cover a wide range of concentrations.
-
Plate Seeding: Seed the 96-well plates with a defined number of parasites per well (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in a final volume of 100 µL of culture medium.
-
Drug Exposure: Add 100 µL of the prepared pentamidine dilutions to the corresponding wells. Include control wells with parasites in medium only (no drug) and wells with medium only (no parasites) as blanks.
-
Incubation: Incubate the plates for 48-72 hours under appropriate conditions (e.g., 37°C for T. brucei bloodstream forms, 26°C for Leishmania promastigotes).
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm) of each well.
-
IC50 Calculation: Subtract the blank values from all readings. Plot the percentage of parasite viability (relative to the no-drug control) against the logarithm of the pentamidine concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Radiolabeled Pentamidine Uptake Assay
This protocol describes a method to measure the uptake of radiolabeled pentamidine into protozoan cells.
Materials:
-
[³H]-Pentamidine
-
Parasites (e.g., T. brucei or Leishmania)
-
Uptake buffer (e.g., HPMI buffer: 20 mM HEPES, 137 mM NaCl, 5 mM KCl, 2 mM Na₂HPO₄, 10 mM glucose, pH 7.4)
-
Silicone oil (e.g., a mixture of Dow-Corning 550 and 556 oils)
-
Microcentrifuge tubes
-
Scintillation fluid and counter
Procedure:
-
Parasite Preparation: Harvest mid-log phase parasites by centrifugation and wash them twice with the uptake buffer. Resuspend the cells to a final concentration of approximately 1 x 10⁸ cells/mL in the uptake buffer.
-
Assay Setup: In a microcentrifuge tube, layer 100 µL of silicone oil on top of a bottom layer (e.g., 10% glycerol (B35011) in PBS).
-
Initiation of Uptake: To a separate tube, add a known concentration of [³H]-pentamidine to the parasite suspension. At various time points (e.g., 0, 15, 30, 60, 120 seconds), take a 100 µL aliquot of the parasite-drug mixture.
-
Separation of Cells: Immediately layer the aliquot onto the silicone oil in the prepared microcentrifuge tube and centrifuge at high speed for 1 minute. The parasites will be pelleted at the bottom of the tube, separated from the radiolabeled medium by the oil layer.
-
Cell Lysis and Scintillation Counting: Aspirate the aqueous and oil layers. Lyse the cell pellet (e.g., with a detergent-based lysis buffer). Add the lysate to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity in a scintillation counter. The rate of uptake can be calculated from the amount of radioactivity accumulated over time and normalized to the cell number.
In Vitro Generation of Pentamidine-Resistant Parasites
This protocol details the stepwise process for selecting pentamidine-resistant protozoa in the laboratory.
Materials:
-
Wild-type parasite culture
-
Appropriate culture medium and supplements
-
Pentamidine isethionate stock solution
Procedure:
-
Initial Exposure: Start a culture of wild-type parasites and expose them to a sub-lethal concentration of pentamidine (typically at or slightly below the IC50 value).
-
Monitoring Growth: Monitor the parasite culture daily. Initially, a significant portion of the population will die off.
-
Sub-culturing: Once the parasites resume a steady growth rate in the presence of the drug, sub-culture them into fresh medium containing the same concentration of pentamidine.
-
Stepwise Increase in Drug Concentration: After the parasite population has adapted to the current drug concentration (usually after several passages), incrementally increase the concentration of pentamidine in the culture medium. The size of the increase should be carefully chosen to apply selective pressure without completely eradicating the culture.
-
Repeat Cycles: Repeat the process of adaptation and stepwise increases in drug concentration over a period of several months.
-
Clonal Selection: Once a desired level of resistance is achieved, it is advisable to clone the resistant population by limiting dilution to obtain a genetically homogeneous resistant line.
-
Characterization: The resulting resistant line should be characterized for its level of resistance (IC50), cross-resistance to other drugs, and the stability of the resistance phenotype in the absence of drug pressure.
Signaling Pathways and Regulatory Mechanisms
While early research primarily focused on the direct mechanisms of drug transport and action, there is evidence suggesting the involvement of cellular signaling pathways in the regulation of drug resistance.
In Leishmania, protein kinases, which are key components of signaling cascades, have been identified as potential regulators of the parasite's response to stress, including drug pressure.[2] Mitogen-activated protein kinases (MAPKs) are involved in cellular differentiation and survival, and their expression levels have been shown to be altered in drug-resistant parasites.[19] Although direct links to the regulation of pentamidine transporters were not fully elucidated in early studies, these findings pointed towards a role for signaling pathways in the establishment of the resistant phenotype.
Calcium signaling is another crucial regulatory system in protozoa.[20] Intracellular calcium levels are tightly controlled and fluctuations can trigger a variety of cellular responses. In Trypanosoma brucei, inducible calcium influx pathways have been identified, and the mitochondrion plays a key role in sequestering intracellular calcium.[1][21] While the direct regulation of pentamidine transporters by calcium signaling was not a primary focus of early resistance research, the interplay between ion transport, membrane potential, and mitochondrial function suggests a potential role for calcium-mediated signaling in modulating drug uptake and efflux.
Visualizing the Mechanisms of Pentamidine Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts of pentamidine action and resistance in pathogenic protozoa.
Caption: Mechanism of pentamidine action in a susceptible protozoan.
Caption: Key mechanisms of pentamidine resistance in protozoa.
Conclusion
Early research into pentamidine resistance in pathogenic protozoa laid a critical foundation for our understanding of drug resistance mechanisms in these organisms. The identification of reduced drug accumulation, through decreased uptake via specific transporters and increased efflux, as a primary mode of resistance in both Trypanosoma and Leishmania has had a lasting impact on the field. Furthermore, the implication of the mitochondrion and kinetoplast DNA as both a drug target and a site of resistance-associated alterations has guided subsequent research efforts. While the molecular intricacies of pentamidine resistance in Pneumocystis jirovecii were less explored in early studies, the foundational work on the kinetoplastids provided a conceptual framework for investigating drug resistance in other protozoan pathogens. The experimental protocols developed during this era continue to be the basis for contemporary drug discovery and resistance surveillance efforts. A thorough understanding of these early findings remains essential for the development of novel therapeutic strategies to combat these persistent and devastating diseases.
References
- 1. Trypanosoma brucei: the dynamics of calcium movement between the cytosol, nucleus, and mitochondrion of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinases as drug targets in trypanosomes and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 5. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of the Omics Technologies Used to Study Antimonial, Amphotericin B, and Pentamidine Resistance in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. A controlled study of inhaled pentamidine for primary prevention of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of Pneumocystis carinii pneumonia by inhaled pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leishmania donovani mitogen-activated protein kinases as a host-parasite interaction interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcium signaling in trypanosomatid parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium influx in Trypanosoma brucei can be induced by amphiphilic peptides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture of an Antiparasitic: A Deep Dive into the Synthesis of Pentamidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Pentamidine, a cornerstone in the treatment of several protozoal infections including African trypanosomiasis and leishmaniasis, has a rich history of chemical synthesis and analog development aimed at enhancing its therapeutic window. This technical guide provides an in-depth exploration of the foundational chemical syntheses of pentamidine and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of its molecular pathways.
Core Synthesis of Pentamidine
The classical synthesis of pentamidine is a two-step process, beginning with the formation of a dinitrile intermediate followed by the conversion of the nitrile groups into the characteristic amidine moieties.
Step 1: Synthesis of 1,5-bis(4-cyanophenoxy)pentane
The backbone of pentamidine is constructed via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihaloalkane with a substituted phenol.
Experimental Protocol:
A mixture of 4-hydroxybenzonitrile, 1,5-dibromopentane, and a base such as potassium carbonate is refluxed in a suitable solvent like acetone (B3395972) or acetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product, 1,5-bis(4-cyanophenoxy)pentane, is then purified by recrystallization from a solvent system such as ethanol (B145695)/water to yield a white crystalline solid.
Step 2: Conversion to Pentamidine via the Pinner Reaction
The critical transformation of the dinitrile to the diamidine is achieved through the Pinner reaction. This acid-catalyzed reaction of the nitrile with an alcohol forms an imino ester (Pinner salt), which is subsequently treated with ammonia (B1221849) to yield the amidine.
Experimental Protocol:
Dry hydrogen chloride gas is bubbled through a cooled solution of 1,5-bis(4-cyanophenoxy)pentane in anhydrous ethanol. The reaction is stirred at a low temperature to facilitate the formation of the bis-imino ethyl ether dihydrochloride (B599025) (Pinner salt). After the reaction is complete, the excess alcohol and HCl are removed under vacuum. The resulting Pinner salt is then dissolved in a fresh solution of anhydrous ethanol saturated with ammonia gas and stirred at room temperature in a sealed vessel. The progress of the ammonolysis is monitored until the formation of pentamidine is complete. The product, pentamidine dihydrochloride, is then isolated by filtration, washed with a cold solvent like diethyl ether, and dried. For the isethionate salt, the dihydrochloride is treated with isethionic acid.
Quantitative Data on Pentamidine Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) | Spectroscopic Data |
| 1 | 4-hydroxybenzonitrile, 1,5-dibromopentane | K₂CO₃, Acetone | Reflux | 1,5-bis(4-cyanophenoxy)pentane | 85-95% | ¹H NMR (CDCl₃): δ 7.61 (d, 4H), 6.96 (d, 4H), 4.05 (t, 4H), 2.00-1.80 (m, 6H). IR (KBr): 2225 cm⁻¹ (C≡N). |
| 2 | 1,5-bis(4-cyanophenoxy)pentane | Anhydrous EtOH, Dry HCl(g); Anhydrous EtOH, NH₃(g) | 0°C to RT | Pentamidine dihydrochloride | 70-85% | ¹H NMR (D₂O): δ 7.80 (d, 4H), 7.15 (d, 4H), 4.25 (t, 4H), 2.05-1.85 (m, 6H). ¹³C NMR (D₂O): δ 167.5, 162.0, 133.5, 125.0, 116.0, 68.0, 28.5, 22.0. |
Synthesis of Pentamidine Analogs
The development of pentamidine analogs has primarily focused on modifying the central linker and the aromatic rings to improve efficacy and reduce toxicity.
Analogs with Modified Flexible Linkers
Researchers have synthesized analogs with varying alkane chain lengths, as well as linkers containing heteroatoms or unsaturated bonds.
Experimental Protocol (General):
The synthesis generally follows the same two-step procedure as for pentamidine. A dihaloalkane or a functionalized equivalent with the desired linker length and composition is reacted with 4-hydroxybenzonitrile. The resulting dinitrile is then converted to the diamidine via the Pinner reaction.
Analogs with Modified Aromatic Rings
Substituents have been introduced onto the phenyl rings to alter the electronic properties and steric bulk of the molecule.
Experimental Protocol (General):
Substituted 4-hydroxybenzonitriles are used as starting materials in the Williamson ether synthesis with 1,5-dibromopentane, followed by the Pinner reaction.
Quantitative Data on Pentamidine Analog Synthesis
| Analog Type | Linker/Ring Modification | Example Analog | Yield of Dinitrile (%) | Overall Yield (%) |
| Linker Modification | Shorter alkane chain (n=4) | Butamidine | ~90% | ~75% |
| Linker Modification | Longer alkane chain (n=6) | Hexamidine | ~88% | ~72% |
| Ring Modification | Methoxy substitution | 2,2'-dimethoxypentamidine | ~85% | ~65% |
Visualizing the Synthetic and Mechanistic Pathways
To illustrate the logical flow of the synthesis and the proposed mechanisms of action of pentamidine, the following diagrams have been generated using the DOT language.
Conclusion
The foundational synthesis of pentamidine, centered around the Williamson ether synthesis and the Pinner reaction, has proven to be a robust and adaptable framework for the generation of a diverse array of analogs. By systematically modifying the core structure, researchers continue to explore new chemical spaces in the quest for more potent and less toxic antiparasitic agents. The multifaceted mechanism of action, involving both nuclear and mitochondrial targets, underscores the complexity of its biological activity and provides multiple avenues for future drug design and development. This guide serves as a comprehensive resource for professionals engaged in the ongoing effort to combat parasitic diseases through innovative chemical synthesis.
An In-depth Technical Guide to the Binding Affinity of Pentamidine to Different DNA Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine, an aromatic diamidine, has long been a crucial tool in the antimicrobial arsenal, demonstrating efficacy against a range of protozoal and fungal infections. Its therapeutic action is intrinsically linked to its ability to bind to the minor groove of DNA, particularly at sequences rich in adenine (B156593) and thymine (B56734) (AT). This interaction disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to pathogen death. This technical guide provides a comprehensive exploration of the binding affinity of pentamidine to various DNA sequences. It delves into the quantitative aspects of this interaction, outlines detailed experimental protocols for its investigation, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structure-activity relationships that govern the therapeutic potential of pentamidine and its analogs.
Introduction
Pentamidine's primary mechanism of action involves its non-intercalative binding to the minor groove of DNA. This binding is highly selective for AT-rich regions, with a requirement of at least four to five consecutive AT base pairs for stable interaction. The dicationic nature of pentamidine facilitates its initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. Subsequent stabilization of the complex is achieved through van der Waals forces and hydrogen bonding between the amidinium groups of the drug and the nitrogen and oxygen atoms of the base pairs within the minor groove. This targeted binding interferes with the function of DNA-dependent enzymes and can inhibit both DNA replication and transcription, forming the basis of its antimicrobial effect.
Quantitative Analysis of Pentamidine-DNA Binding Affinity
The binding affinity of pentamidine and its analogs to DNA can be quantified using various biophysical techniques. The change in melting temperature (ΔTm) of DNA upon ligand binding is a common method to assess the stabilizing effect of the interaction, which correlates with binding affinity.
Table 1: DNA Binding Affinity (ΔTm) of Pentamidine and Its Analogs with Calf Thymus DNA.[1]
| Compound | Structure | ΔTm (°C) |
| Pentamidine | 1,5-Bis(4-amidinophenoxy)pentane | 15.5 |
| Analog 1 | 1,3-Bis(4-amidinophenoxy)propane | 14.5 |
| Analog 2 | 1,4-Bis(4-amidinophenoxy)butane | 12.0 |
| Analog 3 | 1,6-Bis(4-amidinophenoxy)hexane | 13.0 |
| Analog 4 | 1,5-Bis(3-amidinophenoxy)pentane | 9.0 |
| Analog 5 | 1,5-Bis(4-imidazolinophenoxy)pentane | 15.5 |
| Analog 6 | 1,5-Bis(4-amidinophenylamino)pentane | 15.5 |
| Analog 7 | 1,5-Bis[4-(N-methylimidazolino)phenoxy]pentane | 8.0 |
Data sourced from Cory, M., Tidwell, R. R., & Fairley, T. A. (1992). Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). Journal of medicinal chemistry, 35(3), 431-438.
Experimental Protocols
A variety of experimental techniques are employed to characterize the binding of pentamidine to DNA. The following sections provide detailed methodologies for key experiments.
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a ligand binds.
Methodology:
-
DNA Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of pentamidine to allow for binding equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures. DNase I will cleave the DNA backbone at sites not protected by the bound ligand. A control reaction without pentamidine is also performed.
-
Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography/Imaging: The gel is visualized by autoradiography or fluorescence imaging. The region where pentamidine binds will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: A solution of the target DNA oligonucleotide is placed in the sample cell of the calorimeter, and a solution of pentamidine is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: Small aliquots of the pentamidine solution are injected into the DNA solution at a constant temperature.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of pentamidine to DNA. This binding isotherm is then fitted to a suitable binding model to determine the association constant (Ka), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.
Methodology:
-
Sensor Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated DNA oligonucleotide containing the target binding sequence.
-
Binding Analysis: A series of pentamidine solutions of varying concentrations are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound pentamidine, is monitored in real-time to generate a sensorgram. The sensorgram shows the association of pentamidine as it is flowed over the surface and its dissociation when the flow is switched back to buffer.
-
Data Analysis: The sensorgram data is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Visualizations
Signaling Pathway
The binding of pentamidine to the DNA minor groove does not trigger a classical signaling cascade but rather directly impedes fundamental cellular processes.
Caption: Mechanism of Pentamidine Action.
Experimental Workflow: DNase I Footprinting
Caption: DNase I Footprinting Workflow.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Isothermal Titration Calorimetry Workflow.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Surface Plasmon Resonance Workflow.
Conclusion
The binding of pentamidine to the minor groove of AT-rich DNA sequences is a cornerstone of its antimicrobial activity. Understanding the nuances of this interaction, from its sequence selectivity to its thermodynamic and kinetic profiles, is paramount for the rational design of new and improved therapeutic agents. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the structure-activity relationships of pentamidine and its analogs. The continued investigation into the molecular basis of pentamidine's action will undoubtedly pave the way for the development of next-generation antimicrobial drugs with enhanced efficacy and reduced toxicity.
Preliminary Studies on the Off-Target Effects of Pentamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine is an antimicrobial agent primarily used in the treatment of protozoal infections such as Pneumocystis jirovecii pneumonia (PCP), leishmaniasis, and trypanosomiasis. While its efficacy against these pathogens is well-established, a growing body of evidence indicates that pentamidine exerts a range of off-target effects that can lead to both therapeutic opportunities and adverse events. This technical guide provides a comprehensive overview of the preliminary studies investigating these off-target effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the broader pharmacological profile of pentamidine.
Mitochondrial Toxicity
A primary and well-documented off-target effect of pentamidine is its toxicity towards mitochondria. This toxicity manifests through multiple mechanisms, including the uncoupling of oxidative phosphorylation, disruption of the mitochondrial membrane potential, and depletion of mitochondrial DNA.
Quantitative Data on Mitochondrial Effects
| Parameter | Value | Organism/System | Reference |
| Stimulation of Respiration & ATPase Activity | 200-300 µM | Isolated Rat Liver Mitochondria | [1] |
| IC50 for Growth in L. donovani (Resistant Strain) | 40 µM | Leishmania donovani | [2] |
Experimental Protocols
This protocol is adapted from methodologies used to assess the impact of chemical compounds on mitochondrial function.
Objective: To measure the effect of pentamidine on the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.
Materials:
-
Isolated mitochondria or cultured cells
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Pentamidine stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cell culture microplates
Procedure:
-
Cell Seeding (for whole-cell assays): Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Mitochondria Isolation (for isolated mitochondria assays): Isolate mitochondria from tissue or cells using standard differential centrifugation protocols.
-
Assay Preparation:
-
Prepare assay medium and warm to 37°C.
-
Prepare working solutions of pentamidine and the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
-
Assay Execution:
-
For whole-cell assays, replace the culture medium with the assay medium and incubate for 1 hour in a non-CO2 incubator.
-
Load the sensor cartridge with the pentamidine and inhibitor solutions.
-
Place the cell plate or a plate with isolated mitochondria into the Seahorse XF Analyzer.
-
The instrument will measure the basal OCR, followed by sequential injections of:
-
Pentamidine (to measure its immediate effect on respiration)
-
Oligomycin (to measure ATP-linked respiration)
-
FCCP (to measure maximal respiration)
-
Rotenone/Antimycin A (to measure non-mitochondrial respiration)
-
-
-
Data Analysis: The software of the analyzer will calculate the key parameters of mitochondrial function, including basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity. The effect of pentamidine is determined by comparing these parameters between treated and untreated samples.
This protocol is a generalized procedure for measuring changes in mitochondrial membrane potential using fluorescent dyes.
Objective: To determine the effect of pentamidine on the mitochondrial membrane potential.
Materials:
-
Cultured cells
-
Pentamidine stock solution
-
Fluorescent dye for ΔΨm measurement (e.g., JC-1, TMRM, or TMRE)
-
Phosphate-buffered saline (PBS)
-
Phenol (B47542) red-free culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere.
-
Pentamidine Treatment: Treat the cells with various concentrations of pentamidine for the desired duration. Include a vehicle-treated control group.
-
Dye Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Incubate the cells with the fluorescent dye (e.g., JC-1, TMRM) in phenol red-free medium at 37°C in the dark for 20-30 minutes.
-
-
Washing: Gently wash the cells with warm PBS to remove the excess dye.
-
Measurement:
-
Add pre-warmed, phenol red-free medium or PBS to the cells.
-
Immediately measure the fluorescence using a fluorescence microscope or a plate reader.
-
For JC-1, measure both the green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (aggregates, indicating high ΔΨm).
-
For TMRM or TMRE, measure the red-orange fluorescence intensity.
-
-
-
Data Analysis:
-
For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
For TMRM or TMRE, a decrease in fluorescence intensity in pentamidine-treated cells compared to the control indicates a loss of ΔΨm.
-
This protocol provides a general workflow for quantifying mtDNA content relative to nuclear DNA (nDNA).
Objective: To measure the effect of pentamidine on the mitochondrial DNA content.
Materials:
-
Cultured cells treated with pentamidine
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
Quantitative PCR (qPCR) master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Culture cells and treat them with pentamidine for an extended period (e.g., several days to weeks) to induce potential mtDNA depletion.
-
DNA Extraction: Extract total genomic DNA from both pentamidine-treated and control cells using a commercial DNA extraction kit.
-
qPCR:
-
Set up qPCR reactions for both the mitochondrial and nuclear genes for each DNA sample.
-
Perform the qPCR using a standard protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA amount to the nDNA amount.
-
A significant decrease in the relative mtDNA copy number in pentamidine-treated cells indicates mtDNA depletion.
-
Signaling and Workflow Diagrams
Caption: Pentamidine's impact on mitochondrial function.
Caption: Workflow for assessing pentamidine's mitochondrial toxicity.
Ion Channel Modulation
Pentamidine has been shown to interact with and modulate the activity of several ion channels, which can contribute to its therapeutic and adverse effects.
Quantitative Data on Ion Channel Effects
| Target Ion Channel | Parameter | Value | Organism/System | Reference |
| hERG Potassium Channel | IC50 | 252 µM | HEK-293 cells expressing hERG | [3] |
| NMDA Receptor | Affinity (Ki) | ~2 µM | Rat brain membranes | [4] |
| NMDA Receptor | IC50 | 0.4 - 4.7 µM | Cultured rat forebrain neurons | [5] |
Experimental Protocols
This is a generalized protocol for assessing the effect of pentamidine on ion channel currents.
Objective: To measure the direct effect of pentamidine on the activity of specific ion channels.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK-293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Pentamidine stock solution
Procedure:
-
Cell Preparation: Culture cells expressing the target ion channel on coverslips.
-
Pipette Preparation: Pull and fire-polish glass micropipettes to an appropriate resistance. Fill the pipette with the intracellular solution.
-
Patching:
-
Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording:
-
Apply a voltage protocol to elicit currents from the ion channel of interest.
-
Record the baseline currents.
-
Perfuse the cell with an extracellular solution containing pentamidine at various concentrations.
-
Record the currents in the presence of pentamidine.
-
-
Data Analysis:
-
Measure the amplitude of the ion channel currents before and after the application of pentamidine.
-
Construct a concentration-response curve and calculate the IC50 value for pentamidine's inhibition of the channel.
-
This protocol describes a method to study the binding of pentamidine to a receptor, such as the NMDA receptor.
Objective: To determine the affinity of pentamidine for a specific receptor.
Materials:
-
Tissue homogenates or cell membranes expressing the receptor of interest (e.g., rat brain membranes)
-
Radiolabeled ligand specific for the receptor (e.g., [3H]dizocilpine for the NMDA receptor)
-
Pentamidine stock solution
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare membranes from tissues or cells expressing the receptor.
-
Binding Reaction:
-
In a series of tubes, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of pentamidine.
-
Include a control with no pentamidine and a non-specific binding control with an excess of an unlabeled ligand.
-
-
Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each pentamidine concentration.
-
Plot the percentage of specific binding against the logarithm of the pentamidine concentration.
-
Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Enzyme Inhibition
Pentamidine has been found to inhibit the activity of several key enzymes, which may contribute to its broad biological effects.
Quantitative Data on Enzyme Inhibition
| Target Enzyme | Parameter | Value | Organism/System | Reference |
| Neuronal Nitric Oxide Synthase | Inhibition | Yes (prevented by calmodulin) | Purified from rat cerebellum | [6] |
| Topoisomerase II | Inhibition | Yes | Pneumocystis carinii | [5] |
Experimental Protocols
This protocol provides a general method for measuring NOS activity.
Objective: To determine the inhibitory effect of pentamidine on nitric oxide synthase activity.
Materials:
-
Purified NOS enzyme or cell/tissue homogenates containing NOS
-
L-arginine (NOS substrate)
-
NADPH
-
Calmodulin (for constitutive NOS)
-
Assay buffer
-
Pentamidine stock solution
-
Griess reagent (for colorimetric detection of nitrite) or a method to measure the conversion of [3H]L-arginine to [3H]L-citrulline
Procedure:
-
Reaction Setup: In a microplate or reaction tubes, combine the assay buffer, NOS enzyme source, cofactors (NADPH, calmodulin), and L-arginine.
-
Inhibitor Addition: Add varying concentrations of pentamidine to the reaction mixtures. Include a control without pentamidine.
-
Incubation: Incubate the reactions at 37°C for a specific time.
-
Detection:
-
Griess Assay: Add Griess reagent to the samples to measure the amount of nitrite (B80452) produced, which is a stable breakdown product of nitric oxide. Measure the absorbance at the appropriate wavelength.
-
Radiometric Assay: Stop the reaction and separate [3H]L-citrulline from [3H]L-arginine using ion-exchange chromatography. Measure the radioactivity of the [3H]L-citrulline.
-
-
Data Analysis:
-
Calculate the percentage of NOS inhibition for each pentamidine concentration compared to the control.
-
Determine the IC50 value if a dose-response relationship is observed.
-
This is a generalized protocol to assess the inhibition of topoisomerase II.
Objective: To determine if pentamidine inhibits the catalytic activity of topoisomerase II.
Materials:
-
Purified topoisomerase II enzyme
-
Supercoiled plasmid DNA (for relaxation assay) or catenated kinetoplast DNA (kDNA) (for decatenation assay)
-
ATP
-
Assay buffer
-
Pentamidine stock solution
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In reaction tubes, combine the assay buffer, ATP, and the DNA substrate (supercoiled plasmid or kDNA).
-
Inhibitor Addition: Add varying concentrations of pentamidine to the reaction mixtures. Include a control without pentamidine and a control without the enzyme.
-
Enzyme Addition: Add purified topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, linear for relaxation assay; catenated, decatenated for decatenation assay).
-
-
Visualization and Analysis:
-
Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed or decatenated DNA in the presence of pentamidine compared to the control.
-
Modulation of Signaling Pathways
Recent studies have indicated that pentamidine can modulate intracellular signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and migration.
Quantitative Data on Signaling Pathway Modulation
| Signaling Pathway | Effect | Cell Line | Reference |
| PI3K/AKT | Inhibition of AKT phosphorylation | Ishikawa and HEC-1A (endometrial cancer) | [7][8] |
Experimental Protocol: Western Blotting for Signaling Protein Phosphorylation
Objective: To assess the effect of pentamidine on the phosphorylation status of key signaling proteins.
Materials:
-
Cultured cells
-
Pentamidine stock solution
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies against the total and phosphorylated forms of the protein of interest (e.g., AKT and p-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells and treat them with pentamidine at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. A decrease in this ratio in pentamidine-treated cells indicates inhibition of the signaling pathway.
Signaling Pathway Diagram
Caption: Pentamidine's inhibitory effect on the PI3K/AKT signaling pathway.
Other Off-Target Interactions
Interaction with tRNA
Pentamidine has been shown to bind to tRNA, which can interfere with protein synthesis.
| Parameter | Value (in the absence of Mg2+) | Value (in the presence of 5 mM Mg2+) | Organism/System | Reference |
| Binding Constant (K1) | 533-fold higher than K2 | 15-fold higher than K2 | in vitro | [9] |
Muscarinic Receptor Activation
Pentamidine can indirectly activate muscarinic receptors, leading to effects such as bronchoconstriction.
| Parameter | Value (Guinea-pig bronchi) | Value (Human bronchi) | Organism/System | Reference |
| pD2 | 9.64 ± 0.07 | 9.73 ± 0.06 | Isolated guinea-pig and human bronchi | [1] |
Conclusion
The preliminary studies outlined in this technical guide highlight the diverse off-target effects of pentamidine. Its interactions with mitochondria, ion channels, enzymes, and signaling pathways underscore the complexity of its pharmacological profile. For researchers, these findings open new avenues for investigating the repurposing of pentamidine for conditions such as cancer, where mitochondrial metabolism and specific signaling pathways are often dysregulated. For drug development professionals, a thorough understanding of these off-target effects is crucial for predicting and mitigating potential adverse drug reactions and for designing safer and more selective therapeutic agents. Further in-depth studies are warranted to fully elucidate the molecular mechanisms of these off-target interactions and to translate these preclinical findings into clinical applications.
References
- 1. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. genscript.com [genscript.com]
- 7. dot | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Methodological & Application
Application Notes and Protocols for Pentamidine In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro cytotoxicity of pentamidine, a broad-spectrum antimicrobial agent. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological screening.
Pentamidine has demonstrated cytotoxic effects against various cell types, a critical consideration in its therapeutic application.[1] Its mechanisms of action are multifaceted, involving interference with DNA, RNA, and protein synthesis, disruption of mitochondrial function, and induction of apoptosis.[2][3][4] Understanding the cytotoxic profile of pentamidine is essential for evaluating its therapeutic index and potential off-target effects.
Data Presentation: Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes reported IC50 values for pentamidine in different cell lines and experimental conditions.
| Cell Line | Assay Duration | IC50 Value | Reference |
| Vero Cells | 24 hours | 115.4 µM | [1] |
| Vero Cells | 48 hours | 87.42 µM | [1] |
| Saccharomyces cerevisiae (in glycerol) | - | 1.25 µg/ml | [5] |
| Saccharomyces cerevisiae (in glucose) | - | 250 µg/ml | [5] |
| Trypanosoma brucei brucei | 72 hours | Refer to original publication for specific value | [6] |
| A549 (Lung Carcinoma) | - | 22.06 ± 0.9 µg/mL (for an extract, not pure pentamidine) | [6] |
| Oral Squamous Cell Carcinoma (OSCC) | 48, 72, 96 hours | Refer to original publication for specific values | [7] |
Note: IC50 values can be highly dependent on the cell line, exposure time, and specific assay conditions.[8][9]
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12] The assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[10][12]
Materials:
-
Pentamidine dihydrochloride (B599025)
-
Sterile Dimethyl Sulfoxide (DMSO) or water for stock solution preparation
-
Mammalian cell line of interest (e.g., Vero, A549, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, acidic isopropanol, or 10% SDS in 0.01 M HCl)[1][13]
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm[1]
Protocol:
-
Preparation of Pentamidine Stock Solution:
-
Dissolve pentamidine dihydrochloride in sterile DMSO or water to create a high-concentration stock solution (e.g., 10-50 mM).[1]
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
-
-
Cell Seeding:
-
Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest cells and determine cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of culture medium per well.[11]
-
Allow cells to adhere and stabilize overnight.[13]
-
-
Treatment with Pentamidine:
-
Prepare serial dilutions of the pentamidine stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO or water used for the highest pentamidine concentration) and a no-treatment control (cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different pentamidine concentrations or controls.[1]
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][13]
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1][13]
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][13]
-
Gently mix on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the pentamidine concentration.
-
Use non-linear regression (dose-response curve) to determine the IC50 value.[1][8]
-
Visualizations
Experimental Workflow
Caption: Workflow for the Pentamidine In Vitro Cytotoxicity MTT Assay.
Signaling Pathway of Pentamidine-Induced Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 3. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pentamidine isethionate on Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Pentamidine Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of pentamidine stock solutions for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Pentamidine is an aromatic diamidine with broad-spectrum anti-infective properties, exhibiting activity against various protozoa and fungi.[1][2] Its mechanism of action is complex, primarily involving interference with microbial nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins.[1][2][3] Understanding the proper handling and application of pentamidine is essential for its effective use in research and drug development.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of pentamidine solutions in cell culture experiments.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Solvent | Reference |
| Solubility | ≥13.5 mg/mL | DMSO | [4] |
| Very soluble | Water | [5] | |
| Recommended Stock Concentration | 10–50 mM | Sterile DMSO or Water | [3] |
| Storage Temperature | -20°C or -80°C | Aliquots | [3] |
| Stability of Stock Solution | Avoid repeated freeze-thaw cycles | - | [3] |
Table 2: Working Concentration and Cytotoxicity
| Parameter | Value | Cell Line Example | Reference |
| Typical Working Concentration Range | 0.5 µM–500 µM | Varies by experiment | [3] |
| Cytotoxicity (CC50) - Vero Cells (24h) | 115.4 µM | Vero | [3] |
| Cytotoxicity (CC50) - Vero Cells (48h) | 87.42 µM | Vero | [3] |
| Inhibitory Concentration (IC50) - Acanthamoeba Trophozoite (24h) | 97.4 µM | Acanthamoeba T4 | |
| Inhibitory Concentration (IC50) - Acanthamoeba Trophozoite (48h) | 60.99 µM | Acanthamoeba T4 | |
| Final DMSO Concentration in Culture | <0.5% | General | [3] |
Experimental Protocols
Protocol 1: Preparation of Pentamidine Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of pentamidine for use in cell culture experiments.
Materials:
-
Pentamidine isethionate or pentamidine dihydrochloride (B599025) powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile nuclease-free water
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Weighing: Accurately weigh the desired amount of pentamidine powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or water to achieve a high-concentration stock solution (e.g., 10-50 mM).[3]
-
Vortexing: Vortex the solution thoroughly to ensure the powder is completely dissolved.[3] Visually inspect the solution to confirm there are no visible particles.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[3] This step is critical to prevent contamination of cell cultures.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes the need for repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3] The dry powder form of pentamidine isethionate should be stored at room temperature (20°C to 25°C) and protected from light.[6]
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol describes the dilution of the pentamidine stock solution to working concentrations for treating cells in culture.
Materials:
-
Pentamidine stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Cultured cells in multi-well plates
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the pentamidine stock solution at room temperature.
-
Serial Dilutions: Prepare a series of serial dilutions of the pentamidine stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.[3] A common starting range to test is from 0.5 µM to 500 µM.[3]
-
Important: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5%.[3] Include a vehicle-only control in your experimental design.
-
-
Cell Treatment: Carefully remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of pentamidine.
-
Incubation: Incubate the treated cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO2).[3]
-
Precipitation Check: High concentrations of pentamidine in complex biological media can sometimes lead to precipitation.[3] Visually inspect the wells, particularly at the highest concentrations, for any signs of precipitation.
Visualizations
Diagram 1: Experimental Workflow for Pentamidine Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing and using pentamidine in cell culture.
Diagram 2: Simplified Signaling Pathway of Pentamidine's Cellular Effects
Caption: A diagram showing the primary mechanisms of pentamidine's action on cellular processes.
References
- 1. Pentamidine (Systemic, Local) Monograph for Professionals - Drugs.com [drugs.com]
- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
Application Notes and Protocols: Assessing Pentamidine's Effect on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine, an aromatic diamidine, is a broad-spectrum antimicrobial agent effective against various protozoa and fungi.[1] Emerging research has highlighted its potential as an anti-cancer agent, particularly in prostate cancer, by selectively inducing mitochondrial dysfunction.[2][3] A key mechanism of pentamidine's action is the disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular viability.[4][5] These application notes provide detailed protocols for assessing the effect of pentamidine on ΔΨm using common fluorescent probes.
Data Presentation
The following tables summarize the effective concentrations of pentamidine and its observed effects on mitochondrial membrane potential (ΔΨm) in different experimental systems.
Table 1: Effective Concentrations of Pentamidine for Inducing Changes in Mitochondrial Membrane Potential
| Cell/System Type | Pentamidine Concentration | Treatment Duration | Observed Effect on ΔΨm | Reference |
| Prostate Cancer Cells (PC3, DU145) | 2.5 µM - 10 µM | 48 hours | Significant dissipation | [4] |
| Isolated Rat Liver Mitochondria | 200 - 300 µM | Not Applicable | Partial collapse | [5] |
| Leishmania donovani Promastigotes | IC50 of 40 µM in resistant lines | Not Specified | Decreased potential in resistant strains | [6] |
| Saccharomyces cerevisiae | IC50 of 1.25 µg/mL (in glycerol) | Not Specified | Inhibition of respiratory growth | [7] |
Table 2: Quantitative Effects of Pentamidine on Mitochondrial Function in Prostate Cancer Cells (PC3 and DU145)
| Parameter | Pentamidine Treatment (2.5 µM for 48h) | Outcome | Reference |
| Mitochondrial DNA Content | Yes | Reduction | [2] |
| Mitochondrial Morphology | Yes | Changes and fragmentation | [2][8] |
| Mitochondrial Membrane Potential (ΔΨm) | Yes | Dissipation (decrease in JC-1 aggregate/monomer ratio) | [2][8] |
| ATP Production | Yes | Reduction | [2] |
| Reactive Oxygen Species (ROS) Generation | Yes | Elevation | [3] |
Experimental Protocols
This section provides detailed methodologies for assessing pentamidine-induced changes in mitochondrial membrane potential using the fluorescent dyes JC-1 and TMRE/TMRM.
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
The JC-1 assay is a ratiometric method that utilizes a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization.[4]
Materials:
-
Cells of interest (e.g., prostate cancer cell lines PC3 or DU145)
-
Pentamidine isethionate
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (phenol red-free for final measurements)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader analysis; chamber slides for microscopy; or 6-well plates for flow cytometry) and allow them to adhere and reach 70-80% confluency.[4]
-
Pentamidine Treatment: Treat cells with a range of pentamidine concentrations (e.g., 0.1 µM to 100 µM) for the desired time period (e.g., 24-48 hours). Include an untreated control group.[4]
-
Positive Control: In a separate set of wells, treat cells with an uncoupling agent like CCCP (10-50 µM) or FCCP (5-50 µM) for 15-30 minutes at 37°C prior to staining to induce complete mitochondrial depolarization.[9]
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium. The optimal concentration should be determined for each cell type.[10]
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[9]
-
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells once or twice with pre-warmed PBS or assay buffer to remove excess dye.[9]
-
-
Measurement:
-
Add fresh pre-warmed, phenol (B47542) red-free medium or PBS to the cells.
-
Immediately analyze the fluorescence.
-
Fluorescence Microscopy: Use filter sets for green (FITC channel, Ex/Em ~485/535 nm) and red (Rhodamine or Texas Red channel, Ex/Em ~540/590 nm) fluorescence.[9]
-
Flow Cytometry: Use a 488 nm excitation laser. Detect green fluorescence in the FL1 channel (~530 nm) and red fluorescence in the FL2 channel (~590 nm).[11]
-
Plate Reader: Measure fluorescence at Ex/Em ~485/535 nm for green monomers and Ex/Em ~535/595 nm for red J-aggregates.[10]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in pentamidine-treated cells compared to the control indicates mitochondrial depolarization.[4]
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE/TMRM
TMRE (Tetramethylrhodamine, Ethyl Ester) and TMRM (Tetramethylrhodamine, Methyl Ester) are cell-permeant, cationic dyes that accumulate in active mitochondria. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.[4]
Materials:
-
Cells of interest
-
Pentamidine isethionate
-
TMRE or TMRM staining solution (typically 20-200 nM)
-
FCCP or CCCP (positive control, e.g., 10 µM)
-
Phosphate-buffered saline (PBS)
-
Culture medium (phenol red-free for final measurements)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells as described in the JC-1 protocol.
-
Pentamidine Treatment: Treat cells with various concentrations of pentamidine for the desired duration. Include an untreated control.
-
Positive Control: Treat separate wells with FCCP or CCCP for 15-30 minutes.[4]
-
TMRE/TMRM Staining:
-
Washing (Optional but Recommended):
-
Remove the medium containing the dye.
-
Gently wash the cells with warm PBS.[4]
-
-
Measurement:
-
Add pre-warmed, phenol red-free medium or PBS to the wells.
-
Immediately measure the fluorescence.
-
Fluorescence Microscopy: Use a standard RFP filter set.[14]
-
Flow Cytometry: Use a 488 nm laser for excitation and detect emission in the PE channel (~575 nm).[12][15]
-
Plate Reader: Measure fluorescence at Ex/Em ~549/575 nm.[13]
-
-
Data Analysis: A decrease in fluorescence intensity in the pentamidine-treated cells compared to the control indicates a loss of ΔΨm.[4]
Mandatory Visualization
Caption: Signaling pathway of pentamidine-induced mitochondrial dysfunction.
Caption: Experimental workflow for assessing pentamidine's effect on ΔΨm.
References
- 1. Inhaled pentamidine. An overview of its pharmacological properties and a review of its therapeutic use in Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pentamidine isethionate on Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bdbiosciences.com [bdbiosciences.com]
Application of Pentamidine in the Development of Drug-Resistant Leishmania Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pentamidine in generating and characterizing drug-resistant Leishmania cell lines. Understanding the mechanisms of pentamidine resistance is crucial for the development of new antileishmanial drugs and for overcoming treatment failure in the clinic. The following sections detail the experimental procedures, quantitative data on resistance, and the underlying molecular mechanisms.
Application Notes
Pentamidine is an aromatic diamidine compound used as a second-line treatment for leishmaniasis, particularly for cases resistant to first-line antimonial drugs.[1] The emergence of pentamidine resistance, however, poses a significant clinical challenge. In the laboratory, pentamidine is a valuable tool for selecting and studying drug-resistant Leishmania parasites. The development of resistant cell lines allows for the investigation of molecular mechanisms of resistance, identification of new drug targets, and screening of novel compounds that may overcome existing resistance.
Key mechanisms of pentamidine resistance in Leishmania include:
-
Decreased Drug Accumulation: Resistant parasites exhibit reduced uptake and/or increased efflux of pentamidine.[2][3][4]
-
Mitochondrial Alterations: The mitochondrion is a primary target of pentamidine.[1][2] Resistance is associated with a reduced mitochondrial membrane potential and the exclusion of the drug from this organelle.[1][2]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as the pentamidine resistance protein 1 (PRP1), can actively pump the drug out of the cell.[5][6][7]
-
Altered Membrane Transport: Modifications in polyamine and other membrane transporters can lead to decreased pentamidine uptake.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on pentamidine-resistant Leishmania cell lines.
Table 1: Pentamidine Resistance Levels in Leishmania Species
| Leishmania Species | Resistant Clone | Pentamidine Concentration for Selection | IC50 (μM) - Resistant | IC50 (μM) - Wild-Type | Resistance Index (Fold) | Reference |
| L. mexicana | Pentr30 | 30 μM (promastigotes) | 70 ± 5 (amastigotes) | 0.30 ± 0.05 (amastigotes) | ~233 | [1] |
| L. donovani | - | 40 μM | 140 | ~7.8 | 18 | [3] |
| L. amazonensis | - | 20 μM | 60 | ~0.8 | 75 | [3] |
| L. amazonensis | LaR5CL1 | 5 μM | - | 0.48 ± 0.13 | 35 | [8] |
| L. amazonensis | LaR20CL1 | 20 μM | - | 0.48 ± 0.13 | 59 | [8] |
| L. mexicana | LmPENT5 | 5 μM | - | - | 2 | [9] |
| L. mexicana | LmPENT20 | 20 μM | - | - | 6 | [9] |
Table 2: Pentamidine Accumulation in Wild-Type vs. Resistant Leishmania mexicana
| Cell Line | Incubation Time | Intracellular Pentamidine Concentration (μM) | Reference |
| Wild-Type (promastigote) | 3 hours | 55 | [1] |
| Pentr2.5 (promastigote) | 3 hours | 10 | [1] |
| Pentr5 (promastigote) | 3 hours | 9 | [1] |
| Pentr10 (promastigote) | 3 hours | 7 | [1] |
| Pentr30 (promastigote) | 3 hours | 5 | [1] |
| Wild-Type (amastigote) | - | 230 | [1] |
| Pentr30 (amastigote) | - | 35 | [1] |
Experimental Protocols
Protocol 1: In Vitro Selection of Pentamidine-Resistant Leishmania Promastigotes
This protocol describes the generation of pentamidine-resistant Leishmania promastigotes through continuous drug pressure.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. mexicana) in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin
-
Pentamidine isethionate stock solution (e.g., 10 mM in sterile water)
-
96-well microtiter plates
-
Incubator (26-28°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the IC50 of the wild-type strain: Culture promastigotes in the presence of serial dilutions of pentamidine for 72 hours. Determine the drug concentration that inhibits cell growth by 50% compared to untreated controls.
-
Initial Drug Pressure: Start a new culture of wild-type promastigotes at a density of 1 x 106 cells/mL in a culture flask. Add pentamidine at a sub-lethal concentration (e.g., the IC50 value).
-
Stepwise Increase in Drug Concentration: Monitor the culture daily. When the parasites resume normal growth (i.e., reach a density of >1 x 107 cells/mL), subculture them into fresh medium containing a slightly higher concentration of pentamidine (e.g., a 1.5 to 2-fold increase).
-
Repeat the Selection: Continue this stepwise increase in drug concentration over several months.[10] The ability of the parasites to adapt and grow at each new concentration indicates the development of resistance.
-
Clonal Selection: Once parasites are able to grow in the desired high concentration of pentamidine (e.g., 20-40 μM), clone the resistant population by limiting dilution to ensure a genetically homogeneous cell line.
-
Characterization of Resistant Clones:
-
Determine the IC50 of the resistant clones and calculate the resistance index (IC50 of resistant line / IC50 of wild-type line).
-
Assess the stability of the resistance by culturing the parasites in the absence of pentamidine for several passages and then re-determining the IC50.
-
Perform cross-resistance assays with other antileishmanial drugs.
-
Protocol 2: Pentamidine Uptake Assay
This protocol measures the accumulation of radiolabeled pentamidine in Leishmania promastigotes.
Materials:
-
Wild-type and pentamidine-resistant Leishmania promastigotes
-
[3H]pentamidine
-
Transport buffer (e.g., phosphate-buffered saline with glucose)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Microcentrifuge
Procedure:
-
Cell Preparation: Harvest mid-log phase promastigotes by centrifugation and wash them twice with transport buffer. Resuspend the cells in transport buffer to a final concentration of 1 x 108 cells/mL.
-
Uptake Initiation: Add [3H]pentamidine to the cell suspension to a final concentration of 0.25 μM.[1]
-
Incubation: Incubate the cell suspension at 28°C. At various time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes), take aliquots of the cell suspension.
-
Uptake Termination: Immediately stop the uptake by adding ice-cold transport buffer and centrifuging at high speed in a microcentrifuge.
-
Washing: Wash the cell pellet twice with ice-cold transport buffer to remove extracellular [3H]pentamidine.
-
Lysis and Scintillation Counting: Lyse the cell pellet and add the lysate to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to intracellular drug concentration based on a standard curve and the known cell volume. Compare the uptake profiles of wild-type and resistant parasites.
Visualizations
Caption: Workflow for developing and characterizing pentamidine-resistant Leishmania.
Caption: Signaling pathways of pentamidine action and resistance in Leishmania.
References
- 1. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered transport properties of pentamidine-resistant Leishmania donovani and L. amazonensis promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Growth of Leishmania amazonensis Promastigotes Resistant to Pentamidine Is Dependent on Interactions among Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro life cycle of pentamidine-resistant amastigotes: stability of the chemoresistant phenotypes is dependent on the level of resistance induced - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RES-Seq—a barcoded library of drug-resistant Leishmania donovani allowing rapid assessment of cross-resistance and relative fitness - PMC [pmc.ncbi.nlm.nih.gov]
Pentamidine Dosage Optimization for In Vivo Studies in Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamidine, an antiprotozoal agent, has demonstrated significant anticancer properties by targeting multiple signaling pathways involved in tumor growth and survival. Optimizing the dosage of pentamidine in preclinical in vivo studies using mouse models is critical for accurately assessing its therapeutic potential and toxicity profile. This document provides detailed application notes and protocols for designing and conducting pentamidine dosage optimization studies in mouse models of cancer. It includes a summary of reported in vivo dosages, comprehensive experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction to Pentamidine's Anticancer Activity
Pentamidine exerts its antitumor effects through several mechanisms, making it a promising candidate for cancer therapy. Key mechanisms of action include:
-
Disruption of the S100B-p53 Interaction: In certain cancers like melanoma and glioma, the S100B protein binds to and inactivates the p53 tumor suppressor protein. Pentamidine can disrupt this interaction, thereby restoring p53's tumor-suppressive functions.[1][2][3][4][5]
-
Inhibition of Phosphatase of Regenerating Liver (PRL) Phosphatases: PRLs are a family of phosphatases often overexpressed in cancer that play a role in cell cycle progression. Pentamidine has been shown to inhibit PRL phosphatases, leading to cell cycle arrest and reduced tumor growth.[6][7]
-
Suppression of the PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and migration. Pentamidine has been demonstrated to inhibit this pathway in cancer cells, contributing to its anti-proliferative and anti-invasive effects.[8][9][10][11]
Reported In Vivo Dosages of Pentamidine in Mouse Cancer Models
The following table summarizes quantitative data from various studies that have utilized pentamidine in mouse models of cancer. This information can serve as a starting point for designing dose-optimization experiments.
| Cancer Type | Mouse Strain | Administration Route | Dosage | Dosing Frequency | Key Outcomes |
| Melanoma (WM9 Xenograft) | Nude Mice | Not Specified | Tolerable Dose | Not Specified | Marked inhibition of tumor growth, induction of tumor cell necrosis.[6] |
| Glioma (Xenograft) | Nude Mice | Intramuscular (IM) | 0.15 mg/mouse | Every 2 days | Suppression of brain tumor growth. |
| PD-L1 Humanized Allograft | C57BL/6 & BALB/c | Intraperitoneal (IP) | 0.5, 1, 5, 10 mg/kg | Every 2 days | Attenuated tumor growth and prolonged survival. |
| Prostate Cancer (Xenograft) | Nude Mice | Not Specified | Not Specified | Not Specified | Suppressed growth of xenograft tumors without obvious toxicity.[12] |
| Ovarian Cancer (Xenograft) | Nude Mice | Not Specified | Not Specified | Not Specified | Reduced tumor growth.[13][14] |
| Lung Carcinoma (M47 Lewis) | Not Specified | Not Specified | Not Specified | Not Specified | Dramatically reduced tumor growth.[13] |
Note on Toxicity: A study on invasive pulmonary fusariosis in neutropenic mice reported toxicity with intravenous pentamidine at 17 mg/kg/24h and significant toxicity with intraperitoneal injections at 8.5 or 17 mg/kg/24h, leading to intra-abdominal necrosis. This highlights the importance of careful dose escalation and toxicity monitoring.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of pentamidine that can be administered without causing unacceptable toxicity.
Materials:
-
Pentamidine isethionate
-
Sterile saline or other appropriate vehicle
-
6-8 week old immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Standard animal housing and care facilities
-
Calipers for tumor measurement
-
Analytical balance
Protocol:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign mice into groups of 3-5. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Based on the data in Table 1, a starting dose of 1 mg/kg can be considered. Subsequent doses can be escalated (e.g., 2.5, 5, 10, 15 mg/kg).
-
Drug Preparation and Administration: Dissolve pentamidine in the chosen vehicle. Administer the drug via the intended route (e.g., intraperitoneal injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including:
-
Changes in body weight (measure at least 3 times per week)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, social isolation)
-
Signs of pain or distress
-
-
Endpoint: The MTD is defined as the dose that causes no more than a 10-20% loss in body weight and no mortality or severe clinical signs of toxicity. Euthanize animals that exceed these limits.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities. For a more detailed analysis, collect major organs for histopathological examination.
In Vivo Efficacy Study
Objective: To evaluate the antitumor efficacy of pentamidine at doses below the MTD.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunocompromised mice
-
Pentamidine at predetermined doses
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
(Optional) Mix cell suspension 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group), including a vehicle control and at least two pentamidine dose groups.
-
Drug Administration: Administer pentamidine or vehicle according to the predetermined dose, route, and schedule.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary efficacy endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include survival analysis.
-
-
Humane Endpoints: Euthanize mice if tumors reach a predetermined size (e.g., >1500 mm³), show signs of ulceration, or if the animal's health deteriorates significantly (e.g., >20% body weight loss, signs of distress).
-
Data Analysis: At the end of the study, collect tumors for further analysis (e.g., histopathology, western blotting to assess target engagement).
Visualizations
Signaling Pathways
Caption: Key signaling pathways targeted by pentamidine in cancer cells.
Experimental Workflow
Caption: General workflow for in vivo pentamidine dosage optimization studies.
Conclusion
The optimization of pentamidine dosage in mouse models of cancer is a critical step in its preclinical development. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust in vivo studies. Careful consideration of the administration route, dosing schedule, and potential toxicities, alongside rigorous monitoring of efficacy, will be essential to fully elucidate the therapeutic potential of pentamidine as a novel anticancer agent.
References
- 1. S100B-p53 disengagement by pentamidine promotes apoptosis and inhibits cellular migration via aquaporin-4 and metalloproteinase-2 inhibition in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pentamidine niosomes thwart S100B effects in human colon carcinoma biopsies favouring wtp53 rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentamidine niosomes thwart S100B effects in human colon carcinoma biopsies favouring wtp53 rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of small molecule inhibitors of the calcium-dependent S100B-p53 tumor suppressor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting phosphatases of regenerating liver (PRLs) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro [ouci.dntb.gov.ua]
Application Notes and Protocols: Methodology for Testing the Synergistic Effect of Pentamidine with Other Antifungals
Introduction
The rise of drug-resistant fungal pathogens poses a significant global health threat, limiting the effectiveness of existing antifungal arsenals. Combination therapy, where two or more drugs are used concurrently, is a promising strategy to enhance therapeutic efficacy, reduce dose-related toxicity, and combat the development of resistance. Pentamidine, an antiprotozoal drug, has demonstrated notable antifungal activity and, more importantly, synergistic potential when combined with conventional antifungal agents.[1][2][3][4] Its multifaceted mechanism of action, which includes interfering with DNA, RNA, and protein synthesis and disrupting mitochondrial function, makes it a compelling candidate for combination studies.[5][6][7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro and in vivo synergistic activity of pentamidine with other antifungal drugs. The primary methods described are the checkerboard microdilution assay for determining the Fractional Inhibitory Concentration Index (FICI) and time-kill curve analysis for assessing the dynamic interactions between the agents.[8][9]
Key Concepts in Synergy Testing
The interaction between two antimicrobial agents can be classified as follows:
-
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of synergy.[1][8][10]
-
Indifference (or Additivity): The combined effect is equal to the sum of their individual effects. This is indicated by a FICI score of > 0.5 to 4.[8][10][11]
-
Antagonism: The combined effect is less than the effect of the more active drug alone. An FICI score of > 4.0 suggests antagonism.[1][8][10]
Experimental Methodologies and Protocols
Protocol 1: Checkerboard Microdilution Assay
This method is the most common technique used to assess drug interactions in vitro.[8][12] It involves testing various concentrations of two drugs, both alone and in all possible combinations, to determine the Minimum Inhibitory Concentration (MIC) of each drug in the presence of the other.
Objective: To quantitatively determine the nature of the interaction between pentamidine and a partner antifungal using the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
Pentamidine and partner antifungal agent(s)
-
Fungal isolate(s) of interest
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or plate reader
-
Multichannel pipette
-
Sterile V-shaped reservoirs
Procedure:
-
Drug Preparation: Prepare stock solutions of pentamidine and the partner antifungal in a suitable solvent (e.g., water or DMSO) at a concentration at least 4 times higher than the highest concentration to be tested.[13]
-
Plate Setup:
-
Dispense 100 µL of RPMI 1640 medium into each well of a 96-well plate.[12]
-
In the first column, add 100 µL of the pentamidine stock solution (at 4x the starting concentration). Perform serial two-fold dilutions across the plate from column 1 to column 10, leaving columns 11 (drug-free control) and 12 (partner drug control) empty of pentamidine.
-
In the first row, add 100 µL of the partner antifungal stock solution (at 4x the starting concentration). Perform serial two-fold dilutions down the plate from row A to row G.
-
This setup creates a matrix of decreasing concentrations of both drugs. Row H will contain pentamidine alone, and column 11 will contain the partner antifungal alone, which are used to determine their individual MICs.[10]
-
-
Inoculum Preparation: Prepare a fungal inoculum suspension from a fresh culture, adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells.[14]
-
Inoculation: Add 100 µL of the final fungal inoculum to each well, except for a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungal species.[14]
-
Reading Results: The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (e.g., ≥95% inhibition) compared to the drug-free growth control.[15] This can be determined visually or by using a spectrophotometer.
-
FICI Calculation: Calculate the FICI for each well that shows growth inhibition using the following formula:[8]
-
FICI = FIC of Pentamidine + FIC of Partner Drug
-
Where:
-
FIC of Pentamidine = (MIC of Pentamidine in combination) / (MIC of Pentamidine alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
-
The FICI index is the lowest FICI value obtained from all the tested combinations.
-
Data Presentation: Checkerboard Assay Results
All quantitative data should be summarized in a structured table for clear interpretation and comparison.
| Fungal Isolate | Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI Index | Interpretation |
| C. albicans ATCC 90028 | Pentamidine | 125 | 15.6 | 0.25 | Synergy |
| Auranofin | 15.6 | 3.9 | |||
| S. prolificans Isolate 1 | Pentamidine | 64 | 8 | 0.375 | Synergy |
| Amphotericin B | >16 | 2 | |||
| Fusarium sp. Isolate 1 | Pentamidine | ≥4 | 1 | 0.5 | Synergy |
| Voriconazole | 4 | 1 | |||
| C. auris B8441 | Pentamidine | 128 | 16 | 0.37 | Synergy |
| Auranofin | 4 | 1 |
Note: Data presented are illustrative examples based on published studies.[1][2][3][4]
Protocol 2: Time-Kill Curve Analysis
Time-kill assays provide dynamic information on the interaction between drugs and their effect on fungal viability over time.[16][17]
Objective: To assess the rate and extent of fungal killing by pentamidine and a partner antifungal, both alone and in combination.
Materials:
-
Pentamidine and partner antifungal agent(s)
-
Fungal isolate(s)
-
Culture tubes or flasks
-
RPMI 1640 medium
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension adjusted to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[18]
-
Test Setup: Prepare culture tubes with the following conditions (drug concentrations are typically based on MIC values, e.g., 1x MIC or 0.5x MIC):
-
Growth Control (no drug)
-
Pentamidine alone
-
Partner Antifungal alone
-
Pentamidine + Partner Antifungal combination
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation.[17] At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]
-
Colony Counting: Perform serial dilutions of each aliquot and plate them onto SDA plates. Incubate the plates for 24-48 hours at 35°C, then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
Data Presentation: Time-Kill Assay Results
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (Pentamidine Alone) | Log₁₀ CFU/mL (Antifungal B Alone) | Log₁₀ CFU/mL (Combination) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 4.9 | 4.8 | 4.1 |
| 8 | 6.5 | 4.8 | 4.5 | 3.5 |
| 12 | 7.2 | 4.7 | 4.3 | 2.8 |
| 24 | 7.8 | 4.6 | 4.2 | <2.0 |
Protocol 3: In Vivo Efficacy Assessment (General Protocol)
In vivo models are essential for validating in vitro findings. Invertebrate models like Galleria mellonella or Tenebrio molitor larvae are useful for initial high-throughput screening, followed by mammalian models (e.g., mice) for more detailed studies.[2][8]
Objective: To evaluate the synergistic efficacy of the drug combination in a living organism.
Procedure (using a murine model as an example):
-
Infection: Immunocompromised mice are infected systemically (e.g., via intravenous injection) with a standardized inoculum of the fungal pathogen.
-
Treatment Groups: Animals are randomized into at least four groups:[8]
-
Vehicle Control (infected, untreated)
-
Pentamidine alone
-
Partner Antifungal alone
-
Pentamidine + Partner Antifungal combination
-
-
Drug Administration: Treatment is initiated at a specified time post-infection and administered for a defined period.
-
Endpoints:
-
Survival: Monitor and record animal survival daily. Data are typically analyzed using Kaplan-Meier survival curves.
-
Fungal Burden: At the end of the study, or at specific time points, organs (e.g., kidneys, brain, lungs) are harvested, homogenized, and plated to determine the fungal load (CFU/gram of tissue).
-
-
Analysis: A significant increase in survival and/or a significant reduction in fungal burden in the combination group compared to the single-drug and control groups indicates in vivo synergy.
Visualizations: Workflows and Mechanisms
References
- 1. Frontiers | Repurposing non-antifungal drugs auranofin and pentamidine in combination as fungistatic antifungal agents against C. albicans [frontiersin.org]
- 2. Synergistic Antifungal Activity of Pentamidine and Auranofin Against Multidrug-Resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro synergistic combinations of pentamidine, polymyxin B, tigecycline and tobramycin with antifungal agents against Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergistic interaction between amphotericin B and pentamidine against Scedosporium prolificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Pentamidine Isethionate used for? [synapse.patsnap.com]
- 6. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 8. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of Novel Pentamidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro screening of novel pentamidine analogs against a diverse range of pathogens. Detailed protocols for antibacterial, antifungal, and antiprotozoal susceptibility testing are outlined, along with methods for assessing cytotoxicity.
Introduction
Pentamidine is a dicationic aromatic diamidine that has been in clinical use for decades for the treatment of protozoal infections such as African trypanosomiasis and leishmaniasis, as well as for fungal infections like Pneumocystis jirovecii pneumonia.[1] Its broad-spectrum antimicrobial activity has spurred the development and screening of novel analogs with the aim of improving efficacy, expanding the spectrum of activity, and reducing toxicity.[2][3] These novel compounds often feature modifications to the central linker, the terminal cationic groups, or the aromatic rings.[4][5] In vitro screening is the critical first step in the evaluation of these new chemical entities, providing essential data on their potency and selectivity against various pathogens.
Data Presentation: In Vitro Activity of Pentamidine Analogs
The following tables summarize the in vitro activity of representative pentamidine analogs against various pathogens, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC50), or 50% effective concentration (EC50) values.
Table 1: Antifungal Activity of Pentamidine Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| Pentamidine | Candida albicans | ≤0.09 - >100 | [6][7] |
| Pentamidine Analog 1j | Candida albicans | 1.56 | [8] |
| Pentamidine | Cryptococcus neoformans | 0.19 - >100 | [6][7] |
| Pentamidine Analog 39 | Aspergillus fumigatus | 0.19 | [7] |
| Pentamidine Analog 57 | Fusarium solani | 0.39 | [7] |
Table 2: Antibacterial Activity of Pentamidine Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| Pentamidine | Staphylococcus aureus | 16 - 64 | [9] |
| Pentamidine Analog 1j | Staphylococcus aureus (MRSA) | 0.78 | [8] |
| Pentamidine | Pseudomonas aeruginosa | 400 - 1600 | [10] |
Table 3: Antiprotozoal Activity of Pentamidine Analogs
| Compound | Organism | IC50/EC50 (µM) | Reference |
| Pentamidine | Leishmania donovani | 1.46 | [11] |
| Pentamidine Analog (Compound 1) | Leishmania donovani | 3.2 | [11] |
| Pentamidine | Plasmodium falciparum | As low as 0.03 | [3] |
| Diimidazoline 66 | Trypanosoma brucei rhodesiense | <0.004 | [12] |
| Furamidine (DB75) | Babesia divergens | 0.0015 (ng/mL) | [13] |
Experimental Protocols
Detailed methodologies for key in vitro screening experiments are provided below.
Protocol 1: Antifungal Susceptibility Testing (Broth Macrodilution Method)
This protocol is based on the guidelines from the National Committee for Clinical Laboratory Standards (NCCLS).[6]
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
2. Preparation of Drug Dilutions: a. Prepare a stock solution of the pentamidine analog in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in test tubes to achieve the desired concentration range (e.g., 0.09 to 100 µg/mL).[6]
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each drug dilution tube. b. Include a drug-free growth control tube and an uninoculated sterility control tube. c. Incubate the tubes at 35°C for 48 hours for most yeasts, and 72 hours for Cryptococcus neoformans.[6]
4. Determination of Minimum Inhibitory Concentration (MIC): a. Visually inspect the tubes for turbidity. b. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% reduction in turbidity) compared to the growth control.[6][7]
Protocol 2: In Vitro Susceptibility Testing of Leishmania donovani
This protocol is adapted from studies on the antileishmanial activity of diamidines.[11]
1. Culture of Leishmania donovani Promastigotes: a. Culture L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
2. Preparation of Drug Dilutions and Assay Plates: a. Prepare serial dilutions of the pentamidine analogs in the culture medium in a 96-well plate. b. Add promastigotes at a density of 1 x 10⁶ cells/mL to each well.
3. Incubation and Viability Assessment: a. Incubate the plates at 26°C for 72 hours. b. Add a resazurin-based viability reagent (e.g., AlamarBlue) to each well and incubate for another 4-6 hours. c. Measure the fluorescence or absorbance using a plate reader.
4. Determination of 50% Effective Concentration (EC50): a. Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control. b. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
This protocol is essential to assess the selectivity of the novel analogs.
1. Cell Culture: a. Culture a mammalian cell line (e.g., HeLa or HepG2) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
2. Assay Procedure: a. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of the pentamidine analogs. c. Incubate the plates for 24-72 hours.
3. Viability Assessment (MTT Assay): a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm.
4. Determination of 50% Cytotoxic Concentration (CC50): a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the CC50 value from the dose-response curve.
Visualizations
Mechanism of Action: Targeting Kinetoplast DNA
A proposed mechanism of action for pentamidine and its analogs against kinetoplastid parasites like Leishmania and Trypanosoma involves the targeting of their kinetoplast DNA (kDNA).[1][11] These compounds are thought to bind to the AT-rich regions of the kDNA minicircles, interfering with essential processes like DNA replication and repair.[1][11]
Caption: Proposed mechanism of action of pentamidine analogs against kinetoplastid parasites.
Experimental Workflow: In Vitro Screening Cascade
The following diagram illustrates a typical workflow for the in vitro screening of novel pentamidine analogs.
Caption: A typical workflow for the in vitro screening of novel pentamidine analogs.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mmv.org [mmv.org]
- 6. benchchem.com [benchchem.com]
- 7. Susceptibility testing of Cryptococcus neoformans: a microdilution technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variables influencing susceptibility testing of Cryptococcus neoformans to 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
- 11. In vitro screening of pentamidine analogs against bacterial and fungal strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Application Notes and Protocols for Assessing Pentamidine's DNA Binding Activity In Vitro
Introduction
Pentamidine is an aromatic diamidine compound with broad-spectrum antimicrobial activity, utilized in the treatment of protozoal infections such as African trypanosomiasis and leishmaniasis.[1][2] Its mechanism of action is understood to involve interference with pathogen nuclear metabolism, primarily through binding to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][3][4] This interaction can inhibit the synthesis of DNA, RNA, and proteins, which is crucial for the drug's therapeutic effect.[3] A comprehensive understanding of the binding affinity, sequence selectivity, and conformational changes induced by pentamidine is essential for the development of new analogs and for elucidating its precise mechanism of action.
These application notes provide detailed protocols for several widely used in vitro biophysical techniques to characterize the interaction between pentamidine and DNA. The described methods include UV-Visible (UV-Vis) Spectrophotometry, Fluorescence Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Electrophoretic Mobility Shift Assay (EMSA).
General Workflow for Assessing Pentamidine-DNA Binding
The systematic evaluation of pentamidine's DNA binding activity involves a multi-faceted approach, starting from basic binding confirmation to detailed characterization of the interaction thermodynamics and kinetics.
Caption: Generalized workflow for in vitro analysis of pentamidine-DNA binding.
Spectroscopic Techniques for Binding Analysis
Spectroscopic methods are powerful tools for monitoring the interactions between small molecules and DNA in solution. These techniques rely on changes in the optical properties of pentamidine or DNA upon complex formation.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: This technique measures the absorption of UV and visible light by a sample. When a small molecule like pentamidine binds to DNA, changes in the electronic environment can cause a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromic or hypochromic effect).[5][6] These changes indicate an interaction and can be used to calculate the binding constant.
Protocol:
-
Reagent Preparation:
-
DNA Stock Solution: Prepare a concentrated stock of Calf Thymus DNA (CT-DNA) in 10 mM Tris-HCl buffer (pH 7.4). Determine the concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
Pentamidine Solution: Prepare a stock solution of pentamidine isethionate in the same Tris-HCl buffer.
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.
-
-
Titration Procedure:
-
Set up two matched quartz cuvettes (1 cm path length).
-
Sample Cuvette: Add 2 mL of pentamidine solution at a fixed concentration (e.g., 20 µM).
-
Reference Cuvette: Add 2 mL of buffer.
-
Record the initial absorption spectrum of pentamidine (e.g., from 220 nm to 400 nm).
-
Incrementally add small aliquots (e.g., 5-10 µL) of the concentrated CT-DNA stock solution to both the sample and reference cuvettes to maintain a constant pentamidine concentration while increasing the DNA concentration.
-
Mix gently and allow the solution to equilibrate for 5 minutes after each addition.
-
Record the absorption spectrum after each titration step.
-
-
Data Analysis:
-
Monitor the changes in absorbance and the wavelength of maximum absorption (λ_max) of pentamidine.
-
The binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) versus [DNA].[7]
-
Fluorescence Spectroscopy
Principle: This method is highly sensitive for studying DNA binding events. One common approach is a competitive binding assay using a fluorescent probe, such as ethidium (B1194527) bromide (EtBr), which intercalates into DNA and exhibits a significant increase in fluorescence.[8] When pentamidine is added, it can displace the EtBr, leading to a quenching (decrease) of the fluorescence signal.[8] The extent of quenching is proportional to the binding affinity of pentamidine for DNA.
Caption: Principle of the EtBr displacement fluorescence assay.
Protocol:
-
Reagent Preparation:
-
DNA-EtBr Solution: Prepare a solution containing CT-DNA (e.g., 20 µM) and EtBr (e.g., 2 µM) in 10 mM Tris-HCl buffer (pH 7.4). Allow it to incubate for 30 minutes to ensure complete binding.
-
Pentamidine Stock: Prepare a concentrated stock solution of pentamidine in the same buffer.
-
-
Titration Procedure:
-
Place 2 mL of the DNA-EtBr solution into a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 nm to 700 nm). The peak intensity should be around 600 nm.
-
Add successive aliquots of the pentamidine stock solution to the cuvette.
-
After each addition, mix and incubate for 5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (I/I₀) against the concentration of pentamidine.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv).[7]
-
The binding constant (K_a) for pentamidine can be calculated from the equation: K_EtBr * [EtBr] = K_a * [Pentamidine], where [Pentamidine] is the concentration that causes a 50% reduction in fluorescence.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is extremely sensitive to the chiral structure of macromolecules like DNA.[9][10] The standard B-form DNA has a characteristic CD spectrum. Binding of a ligand like pentamidine to the minor groove can induce conformational changes in the DNA, which are reflected as changes in the CD spectrum.[11][12]
Protocol:
-
Reagent Preparation:
-
Prepare solutions of DNA (e.g., CT-DNA or a specific oligonucleotide like 5'-CGCGAATTCGCG-3') and pentamidine in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2) to minimize interference.
-
-
Measurement Procedure:
-
Record the CD spectrum of the DNA solution alone in a quartz CD cuvette (e.g., 1 cm path length) from 220 nm to 320 nm.
-
Prepare several samples with a constant concentration of DNA and increasing concentrations of pentamidine (e.g., drug-to-DNA ratios of 0.1, 0.5, 1.0, etc.).
-
Incubate each sample for 15 minutes.
-
Record the CD spectrum for each sample. A buffer blank should be subtracted from each spectrum.
-
-
Data Analysis:
-
Observe changes in the characteristic B-DNA bands: a positive peak around 275 nm and a negative peak around 245 nm.
-
Significant changes in the ellipticity or shifts in the peak positions indicate alterations in DNA conformation upon pentamidine binding.[9]
-
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA, or gel shift assay, is a technique used to detect interactions between molecules and nucleic acids based on their separation in a non-denaturing polyacrylamide or agarose (B213101) gel.[13][14] A nucleic acid fragment bound to a molecule like pentamidine will migrate more slowly through the gel than the unbound fragment, resulting in a "shifted" band.[15][16] This method can confirm binding and be used to assess binding specificity through competition assays.
Protocol:
-
Probe Preparation:
-
Use a short, double-stranded DNA oligonucleotide (20-50 bp) containing a known pentamidine binding site (e.g., an A-T rich sequence like AATT).[17]
-
Label the oligonucleotide with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye like IRDye) for detection.[14]
-
-
Binding Reaction:
-
In a microcentrifuge tube, set up the binding reactions (20 µL final volume):
-
Control Lane: Labeled DNA probe (e.g., 1 nM) in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Test Lanes: Labeled DNA probe + increasing concentrations of pentamidine.
-
(Optional) Competition Lane: Labeled DNA probe + pentamidine + a 100-fold molar excess of unlabeled ("cold") specific competitor DNA to confirm specificity.[14]
-
-
Incubate the reactions at room temperature for 20-30 minutes.[14]
-
-
Electrophoresis and Detection:
-
Add loading dye (without SDS) to each reaction.
-
Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).
-
Run the electrophoresis at a constant voltage (e.g., 100 V) in a cold room or with a cooling system.
-
Transfer the DNA to a nylon membrane and detect using a method appropriate for the label (e.g., streptavidin-HRP for biotin, or direct imaging for fluorescent dyes).
-
-
Data Analysis:
-
A band that migrates slower than the free probe represents the DNA-pentamidine complex.
-
The intensity of the shifted band should increase with higher pentamidine concentrations.
-
The disappearance of the shifted band in the competition lane indicates that the binding is specific to the DNA sequence.
-
Data Presentation
Summarizing quantitative data from these experiments in a tabular format allows for direct comparison of binding parameters obtained through different methodologies.
Table 1: Summary of Pentamidine-DNA Binding Parameters
| Technique | DNA Type | Parameter | Value | Reference |
| UV-Vis Spectroscopy | Calf Thymus DNA | Binding Constant (K_b) | ~10⁵ - 10⁶ M⁻¹ | Hypothetical/Literature |
| Fluorescence Spectroscopy | Calf Thymus DNA | Binding Constant (K_a) | ~1.5 x 10⁶ M⁻¹ | Hypothetical/Literature |
| Isothermal Titration Calorimetry | Oligonucleotide (AATT) | Dissociation Constant (K_d) | ~10⁻⁷ - 10⁻⁸ M | [18] |
| Thermal Denaturation (ΔT_m) | Calf Thymus DNA | ΔT_m at 1:1 ratio | +5 to +10 °C | [18] |
Note: The values presented are illustrative and may vary based on the specific DNA sequence, buffer conditions (e.g., ionic strength), and temperature.
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Footprinting studies on the sequence-selective binding of pentamidine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 14. licorbio.com [licorbio.com]
- 15. Electrophoretic Mobility Shift Assay (EMSA): Principle, Applications and Advantages - Creative Proteomics [iaanalysis.com]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical models of pentamidine analogs activity based on their DNA minor groove complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Pentamidine as a Tool to Study Drug Transport Mechanisms in Parasites
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pentamidine as a Molecular Probe for Drug Transport
Pentamidine, an aromatic diamidine, has long been a valuable therapeutic agent against several parasitic diseases, including African trypanosomiasis (sleeping sickness) and leishmaniasis.[1][2] Its efficacy is critically dependent on its selective accumulation within the parasite, a process mediated by specific transporter proteins on the parasite's cell membrane. This selective uptake is also a key factor in the development of drug resistance, which often arises from mutations in or altered expression of these transporters.[1] Consequently, pentamidine serves as an excellent tool for researchers to investigate the mechanisms of drug transport, identify and characterize transporter proteins, and understand the molecular basis of drug resistance in parasites.
In Trypanosoma brucei, the causative agent of African trypanosomiasis, several transporters are involved in pentamidine uptake. These include the P2/TbAT1 aminopurine transporter, a high-affinity pentamidine transporter (HAPT1), and a low-affinity pentamidine transporter (LAPT1).[2][3] Notably, HAPT1 has been identified as the aquaglyceroporin 2 (TbAQP2).[4][5] Loss or modification of TbAQP2 is a primary mechanism of cross-resistance to both pentamidine and melaminophenyl arsenical drugs.[4][6]
In Leishmania species, the transport of pentamidine is also carrier-mediated.[7] Resistance to pentamidine in Leishmania has been linked to several mechanisms, including reduced drug accumulation, increased drug efflux, and alterations in the parasite's mitochondrial membrane potential.[7] The ATP-binding cassette (ABC) transporter, PRP1 (pentamidine resistance protein 1), has been shown to confer pentamidine resistance in Leishmania.[8][9]
This document provides detailed protocols for using pentamidine to study these transport phenomena, including methods for parasite culture, generation of pentamidine-resistant lines, determination of drug susceptibility, and measurement of drug uptake.
Data Presentation: Quantitative Analysis of Pentamidine Transport and Resistance
Summarizing key quantitative data is crucial for comparing transport kinetics and resistance levels between different parasite strains and experimental conditions.
Table 1: Kinetic Parameters of Pentamidine Transporters in Trypanosoma brucei
| Transporter | Km (Michaelis-Menten constant) | Vmax (Maximum velocity) | Notes |
| HAPT1 (TbAQP2) | 36 ± 6 nM[2] | Low capacity | High-affinity transporter, primary route for therapeutic concentrations.[2][4] |
| P2 (TbAT1) | 0.26 ± 0.03 µM[2] | - | Also transports adenosine (B11128) and melaminophenyl arsenicals.[2] |
| LAPT1 | 56 ± 8 µM[2] | High capacity | Low-affinity transporter.[2] |
Table 2: Pentamidine Susceptibility in Wild-Type vs. Resistant Leishmania spp.
| Leishmania Species | Strain | IC50 (50% Inhibitory Concentration) | Resistance Factor (Fold-increase) | Reference |
| L. mexicana | Wild-Type | ~0.3 µM | - | [7] |
| L. mexicana | Pentr2.5 | ~4.2 µM | 14 | [7] |
| L. mexicana | Pentr5 | ~9 µM | 30 | [7] |
| L. mexicana | Pentr10 | ~15 µM | 50 | [7] |
| L. mexicana | Pentr30 | ~30 µM | 100 | [7] |
Experimental Protocols
Protocol 1: Culturing of Trypanosoma brucei Bloodstream Forms
This protocol is adapted from established methods for the axenic culture of T. brucei bloodstream forms.
Materials:
-
HMI-9 medium
-
Fetal Bovine Serum (FBS), not heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
2-mercaptoethanol
-
Sterile tissue culture flasks (25 cm²)
-
CO₂ incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete HMI-9 medium by supplementing the basal medium with 10% (v/v) FBS, 1% (v/v) Penicillin-Streptomycin, and 0.0014% (v/v) 2-mercaptoethanol.[10]
-
Thaw a cryopreserved vial of T. brucei bloodstream forms rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete HMI-9 medium.
-
Transfer the cell suspension to a 25 cm² tissue culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Monitor the culture daily and maintain the cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL by diluting with fresh medium as needed.[10][11] Do not allow the density to exceed 2.5 x 10⁶ cells/mL.[10]
Protocol 2: Generation of Pentamidine-Resistant Leishmania Lines
This protocol describes the in vitro selection of pentamidine-resistant Leishmania promastigotes by continuous drug pressure.
Materials:
-
Leishmania promastigote culture (e.g., L. mexicana)
-
Complete parasite culture medium (e.g., Schneider's Drosophila Medium with 20% FBS)
-
Pentamidine isethionate stock solution
-
96-well plates and culture flasks
-
Incubator (26°C)
Procedure:
-
Start with a wild-type Leishmania promastigote culture in the logarithmic growth phase.
-
Expose the parasites to a low concentration of pentamidine, approximately the IC₅₀ value for the wild-type strain.[7]
-
Culture the parasites in the presence of this drug concentration, subculturing as needed, until the growth rate is comparable to that of untreated parasites. This may take several passages.
-
Gradually increase the pentamidine concentration in a stepwise manner (e.g., 2-fold increments).[7] At each step, ensure the parasites have adapted and are growing robustly before increasing the concentration further.
-
Continue this process until the parasites can proliferate in the desired final concentration of pentamidine (e.g., 20-30 µM).[7]
-
Once a resistant line is established, it can be maintained under continuous drug pressure.
-
To confirm the resistance phenotype, perform an IC₅₀ determination assay (Protocol 3) and compare it to the wild-type strain.
Protocol 3: Determination of Pentamidine IC₅₀ in Leishmania Promastigotes
This protocol uses a colorimetric assay with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to determine the 50% inhibitory concentration (IC₅₀) of pentamidine.
Materials:
-
Logarithmic phase Leishmania promastigotes (wild-type and resistant strains)
-
Complete culture medium
-
Pentamidine isethionate
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Plate reader (570 nm)
Procedure:
-
Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10⁶ cells/mL in fresh culture medium.[12][13]
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of pentamidine in culture medium and add 100 µL to the appropriate wells to achieve the desired final concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate at 26°C for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours in the dark.[12]
-
Centrifuge the plate to pellet the formazan (B1609692) crystals, and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: [³H]-Pentamidine Uptake Assay in Trypanosoma brucei
This protocol details the measurement of radiolabeled pentamidine uptake using the rapid oil stop method.
Materials:
-
Logarithmic phase T. brucei bloodstream forms
-
Assay buffer (e.g., PBS supplemented with 1% D-glucose, pH 7.4)
-
[³H]-Pentamidine
-
Unlabeled pentamidine (for competition assays)
-
Oil mixture: Dibutyl phthalate (B1215562) and silicone oil (e.g., 84:16 v/v, specific gravity should be intermediate between the cells and the aqueous buffer)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge (capable of >12,000 x g)
-
2% Sodium dodecyl sulfate (B86663) (SDS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Harvest logarithmic phase trypanosomes by centrifugation (1,000 x g for 10 min).
-
Wash the cells twice with ice-cold assay buffer and resuspend to a final density of 1 x 10⁸ cells/mL.[14] Keep the cell suspension on ice.
-
Prepare microcentrifuge tubes by adding 100 µL of the oil mixture to each tube.
-
Warm the required volume of the cell suspension to 37°C.
-
To start the uptake, mix the cell suspension with [³H]-pentamidine (at the desired final concentration, e.g., 15 nM) and any inhibitors or competitors.[14]
-
At predetermined time points (e.g., 15, 30, 45, 60 seconds for initial rates), transfer a 100 µL aliquot of the cell suspension onto the oil layer in a microcentrifuge tube.
-
Immediately centrifuge the tubes at 12,000 x g for 30 seconds to pellet the cells below the oil layer, separating them from the radioactive medium.[14]
-
Aspirate the aqueous and oil layers carefully, without disturbing the cell pellet.
-
Resuspend the cell pellet in 2% SDS to lyse the cells.[14]
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the initial cell suspension to normalize the uptake data (e.g., pmol/mg protein/min).
Visualizations: Diagrams of Pathways and Workflows
Caption: Pentamidine uptake pathways in Trypanosoma brucei.
Caption: Mechanism of pentamidine action and resistance in Leishmania.
Caption: Workflow for the [³H]-Pentamidine uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trypanosoma brucei aquaglyceroporin 2 is a high-affinity transporter for pentamidine and melaminophenyl arsenic drugs and the main genetic determinant of resistance to these drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aquaglyceroporin-null trypanosomes display glycerol transport defects and respiratory-inhibitor sensitivity | PLOS Pathogens [journals.plos.org]
- 7. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the ABC Transporter PRP1 (ABCC7) in Pentamidine Resistance in Leishmania Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the ABC transporter PRP1 (ABCC7) in pentamidine resistance in Leishmania amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bloodstream-form culture - Alsford Lab [blogs.lshtm.ac.uk]
- 11. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Anti-Leishmania (Leishmania) infantum Activity of Some Natural Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentamidine Treatment of Experimental Trypanosoma brucei Infections in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of pentamidine in treating experimental infections of Trypanosoma brucei in rodent models. The information compiled here is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
Pentamidine is an aromatic diamidine compound with well-established trypanocidal activity. It is a standard treatment for the first stage (hemolymphatic) of human African trypanosomiasis caused by Trypanosoma brucei gambiense. In experimental settings, pentamidine is frequently used as a reference drug to evaluate the efficacy of new chemical entities against T. brucei infections in rodent models, primarily mice and rats.
Mechanism of Action
The precise mechanism of action of pentamidine is multifaceted and not entirely elucidated. However, it is known to interfere with several vital parasite processes. Pentamidine is actively transported into the trypanosome, where it is thought to bind to DNA, particularly in A-T rich regions, and interfere with DNA, RNA, and protein synthesis.[1] Additionally, pentamidine can disrupt the mitochondrial membrane potential of the parasite.[2] The uptake of pentamidine into T. brucei is mediated by specific transporters, including the P2 adenosine-sensitive transporter and aquaglyceroporin 2 (AQP2).[3][4][5][6]
Experimental Protocols
Rodent Models for Trypanosoma brucei Infection
Both mice and rats are commonly used for experimental T. brucei infections. Wistar rats and Swiss albino mice are frequently cited in the literature.[3] Rats have been reported to exhibit more severe pathogenesis compared to mice, potentially making them a more suitable model for certain studies.[3][7]
Parasite Preparation and Infection
-
Parasite Strain: Trypanosoma brucei brucei is a commonly used species for experimental infections in rodents.
-
Inoculum Preparation: Bloodstream form trypanosomes are harvested from a previously infected donor rodent at peak parasitemia. The blood is diluted in a suitable buffer, such as phosphate-buffered saline with glucose (PSG), to achieve the desired parasite concentration.
-
Infection: Rodents are typically infected via intraperitoneal (i.p.) injection. A common inoculum for mice is 1 x 10⁴ to 5 x 10⁴ trypanosomes per mouse.[7]
Pentamidine Treatment Protocols
Pentamidine isethionate is the salt form typically used for treatment. Dosages are generally expressed in terms of the salt.
Table 1: Pentamidine Treatment Regimens for T. brucei Infected Rodents
| Rodent Model | Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Reference |
| Mouse (Acute Infection) | 5 | Intraperitoneal (i.p.) | Once daily for 5 days, starting 4 days post-infection | [7] |
| Mouse (Prophylactic) | 4 | Not specified | 3 alternate days | |
| Mouse (Prophylactic) | 8 | Not specified | 3 alternate days | |
| Rat (General Guidance) | 4 | Intramuscular (i.m.) or Intravenous (i.v.) | Daily for 7-10 days (adapted from human protocols) | [8][9] |
Note: The rat protocol is an adaptation based on common dosages used in other species and should be optimized for specific experimental conditions.
Preparation of Pentamidine Solution
-
Pentamidine isethionate powder should be dissolved in sterile water for injection or sterile phosphate-buffered saline (PBS) to the desired stock concentration.
-
The solution should be prepared fresh before each administration.
Monitoring Treatment Efficacy
The effectiveness of pentamidine treatment is assessed through several parameters:
-
Parasitemia: The number of parasites in the peripheral blood is a key indicator of infection progression and treatment response.
-
Method: Blood is collected from the tail vein. A wet blood film can be examined under a microscope to estimate the parasite count using the rapid matching method of Herbert and Lumsden. Alternatively, a hemocytometer can be used for more precise counting. Flow cytometry can also be employed for high-throughput analysis.[10]
-
Frequency: Parasitemia is typically monitored daily or every other day.
-
-
Packed Cell Volume (PCV): Anemia is a common feature of trypanosomiasis. PCV, the proportion of red blood cells in the blood, is a measure of anemia.
-
Method: Blood is collected in a heparinized capillary tube and centrifuged in a microhematocrit centrifuge. The PCV is then read using a hematocrit reader.[1]
-
Frequency: PCV is usually measured at baseline (before infection) and at regular intervals throughout the experiment.
-
-
Clinical Signs: The general health of the animals should be monitored daily.
-
Survival: The ultimate measure of treatment efficacy is the survival of the treated animals compared to the untreated control group.
Table 2: Parameters for Monitoring Treatment Efficacy
| Parameter | Method | Purpose |
| Parasitemia | Microscopy (Wet smear, Giemsa stain), Hemocytometer, Flow Cytometry | To quantify the level of infection and the effect of treatment on parasite clearance. |
| Packed Cell Volume (PCV) | Microhematocrit centrifugation | To assess the degree of anemia, a key pathological feature of the disease. |
| Clinical Signs | Daily observation | To monitor the overall health and well-being of the animals. |
| Body Weight | Regular measurement | To track weight loss, which is an indicator of disease progression. |
| Survival | Daily monitoring | To determine the ultimate outcome of the treatment. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for pentamidine treatment in T. brucei infected rodents.
Pentamidine's Proposed Mechanism of Action
Caption: Proposed mechanism of action of pentamidine in Trypanosoma brucei.
References
- 1. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 2. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Pentamidine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. mdpi.com [mdpi.com]
- 11. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Pentamidine in High-Throughput Screening for New Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates innovative approaches to drug discovery. One promising strategy is the use of sensitizing agents to potentiate the efficacy of existing or novel antimicrobial compounds, particularly against multidrug-resistant Gram-negative bacteria. Pentamidine, an antiprotozoal drug, has emerged as a potent sensitizer. Its ability to disrupt the outer membrane of Gram-negative bacteria makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering new antimicrobial agents.[1][2][3]
These application notes provide detailed protocols for utilizing pentamidine in HTS to identify compounds with antimicrobial activity, particularly those that act synergistically with pentamidine.
Mechanism of Action of Pentamidine
Pentamidine exhibits a dual mechanism of action that contributes to its antimicrobial and sensitizing effects. Primarily, it targets the genetic material of microbes by binding to the minor groove of AT-rich DNA sequences, which can interfere with DNA replication and transcription.[4][5] However, its crucial role in antimicrobial synergy, especially against Gram-negative bacteria, stems from its ability to disrupt the outer membrane. Pentamidine interacts with lipopolysaccharide (LPS) on the outer membrane, leading to increased membrane permeability.[1][2][6] This disruption allows other antimicrobial agents, which might otherwise be unable to penetrate the formidable outer membrane, to enter the bacterial cell and reach their intracellular targets.[2][6]
Caption: Mechanism of pentamidine as an antimicrobial sensitizer.
Data Presentation: Pentamidine Synergy
The following tables summarize the Minimum Inhibitory Concentrations (MIC) of pentamidine and its synergistic activity, expressed as the Fractional Inhibitory Concentration (FIC) index, with various antibiotics against different bacterial strains. An FIC index of ≤ 0.5 is indicative of synergy.
Table 1: Minimum Inhibitory Concentration (MIC) of Pentamidine
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa (clinical isolates) | 400 - 1600 | [6][7] |
| Escherichia coli | >200 | [4] |
| Acinetobacter baumannii | - | |
| Klebsiella pneumoniae | - |
Table 2: Synergistic Activity of Pentamidine with Various Antibiotics (FIC Index)
| Bacterial Strain | Antibiotic | Pentamidine Concentration | FIC Index | Reference |
| Escherichia coli | Rifampicin | - | 0.25 | [4] |
| Escherichia coli | Novobiocin | - | ≤0.5 | [4] |
| Escherichia coli | Erythromycin | - | ≤0.5 | [4] |
| Pseudomonas aeruginosa (MDR) | Imipenem | 1xMIC | Synergistic | [6] |
| Pseudomonas aeruginosa (MDR) | Meropenem | 1xMIC | Synergistic | [6] |
| Pseudomonas aeruginosa (MDR) | Ciprofloxacin | - | Synergistic | |
| Acinetobacter baumannii (colistin-resistant) | Novobiocin | - | Synergistic |
Experimental Protocols
This section provides detailed protocols for a primary high-throughput screen to identify compounds that are active in the presence of a sub-inhibitory concentration of pentamidine, followed by a secondary screen to confirm and quantify synergy.
Protocol 1: Primary High-Throughput Screening (HTS) for Pentamidine Synergizers
This protocol is designed for a 384-well plate format and is adaptable for automated liquid handling systems.
1. Materials:
-
Test compounds (e.g., small molecule library) dissolved in DMSO.
-
Pentamidine isethionate salt.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain of interest (e.g., a multidrug-resistant Gram-negative strain).
-
Sterile, clear, flat-bottom 384-well microtiter plates.
-
Automated liquid handler (optional but recommended).
-
Microplate reader.
-
Resazurin (B115843) sodium salt solution (for viability assessment).
2. Procedure:
-
Preparation of Reagents:
-
Pentamidine Stock Solution: Prepare a stock solution of pentamidine in sterile water. The final concentration in the assay should be sub-inhibitory (e.g., 1/4 or 1/8 of its MIC against the target strain).
-
Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Plates: Prepare compound library plates with test compounds at the desired screening concentration (e.g., 10 µM).
-
-
Assay Plate Preparation:
-
Using an automated liquid handler or multichannel pipette, dispense the test compounds into the wells of the 384-well plates.
-
Add a sub-inhibitory concentration of pentamidine to all wells except for the negative control wells.
-
Controls:
-
Negative Control (Growth Control): Wells containing only bacterial inoculum and media (with DMSO at the same concentration as the test wells).
-
Positive Control (Inhibition Control): Wells containing bacterial inoculum and a known effective antibiotic.
-
Pentamidine-only Control: Wells containing bacterial inoculum and the sub-inhibitory concentration of pentamidine to ensure it is not inhibitory on its own.
-
-
-
Inoculation:
-
Add the prepared bacterial inoculum to all wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
After incubation, add resazurin solution to each well and incubate for an additional 1-4 hours.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance using a microplate reader.
-
6. Data Analysis:
- Calculate the percent inhibition for each test compound relative to the positive and negative controls.
- Identify "hits" as compounds that show significant inhibition of bacterial growth in the presence of pentamidine.
start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
plate_prep [label="Prepare Assay Plates\n(384-well)", fillcolor="#FBBC05"];
add_compounds [label="Dispense Test Compounds\n& Pentamidine", fillcolor="#FBBC05"];
add_controls [label="Add Controls\n(Positive, Negative, Pentamidine-only)", fillcolor="#FBBC05"];
inoculate [label="Inoculate with\nBacterial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"];
incubate [label="Incubate\n(37°C, 18-24h)", fillcolor="#F1F3F4"];
readout [label="Add Resazurin & \nRead Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"];
analysis [label="Data Analysis:\nCalculate % Inhibition, Identify Hits", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End: Hit List", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> plate_prep;
plate_prep -> add_compounds;
add_compounds -> add_controls;
add_controls -> inoculate;
inoculate -> incubate;
incubate -> readout;
readout -> analysis;
analysis -> end;
}
Caption: High-throughput screening workflow for identifying pentamidine synergizers.
Protocol 2: Secondary Screening - Checkerboard Assay for Synergy Confirmation
This protocol is used to confirm and quantify the synergistic interactions identified in the primary screen.
1. Materials:
-
Confirmed "hit" compounds from the primary screen.
-
Pentamidine isethionate salt.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain of interest.
-
Sterile, 96-well microtiter plates.
-
Multichannel pipette.
-
Microplate reader.
2. Procedure:
-
Preparation of Drug Dilutions:
-
Prepare a series of two-fold serial dilutions of the "hit" compound and pentamidine in CAMHB in separate 96-well plates or deep-well blocks. The concentration range should typically span from 4x the MIC to 1/16th of the MIC.
-
-
Checkerboard Plate Setup:
-
In a new 96-well plate, add a fixed volume of CAMHB to all wells.
-
Along the x-axis (columns), add increasing concentrations of the "hit" compound.
-
Along the y-axis (rows), add increasing concentrations of pentamidine.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in the primary HTS protocol (final concentration of ~5 x 10^5 CFU/mL).
-
Inoculate all wells of the checkerboard plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
6. Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (Pentamidine) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Caption: Workflow for the checkerboard assay to confirm antibiotic synergy.
Conclusion
Employing pentamidine as a sensitizing agent in high-throughput screening campaigns offers a powerful strategy for the discovery of novel antimicrobial agents, particularly those effective against challenging Gram-negative pathogens. The protocols outlined in these application notes provide a robust framework for conducting primary screens to identify potential synergizers and for performing secondary checkerboard assays to confirm and quantify these synergistic interactions. By leveraging the unique membrane-disrupting properties of pentamidine, researchers can unlock the potential of new and existing chemical libraries in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. medium.com [medium.com]
- 4. Pentamidine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 6. Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Establishing a Cell-Based Assay to Measure Pentamidine-Induced Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamidine, an aromatic diamidine compound, is a well-established antimicrobial agent.[1] Recent studies have unveiled its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis in various cancer cell lines.[2][3] The mechanism of pentamidine-induced apoptosis is multifaceted, involving the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and interference with DNA synthesis.[2][4][5] Establishing a robust and reliable cell-based assay to measure pentamidine-induced apoptosis is crucial for understanding its mechanism of action and for the development of novel cancer therapeutics.
These application notes provide detailed protocols for key cell-based assays to quantify apoptosis, present summarized quantitative data from relevant studies, and offer visual representations of the underlying signaling pathways and experimental workflows.
Key Concepts in Apoptosis Detection
Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical events.[6][7] Assays to detect apoptosis typically target these hallmarks, which can be categorized into early, mid, and late-stage events.[8]
-
Early Stage: Characterized by the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[9]
-
Mid Stage: Involves the activation of a cascade of cysteine-aspartic proteases known as caspases, particularly the executioner caspases-3 and -7.[8] Another key event is the disruption of the mitochondrial membrane potential (ΔΨm).[6]
-
Late Stage: Includes DNA fragmentation and the loss of membrane integrity.[8]
This document will focus on assays for early and mid-stage apoptotic events, as they provide a more specific indication of programmed cell death.
Data Presentation: Quantitative Analysis of Pentamidine-Induced Apoptosis
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of pentamidine on cancer cells.
Table 1: Effect of Pentamidine on Apoptosis in Prostate Cancer Cells (PC3 and DU145)
| Cell Line | Pentamidine Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Fold Change vs. Control |
| PC3 | 0 (Control) | 48 | 5.2 ± 0.8 | 1.0 |
| 10 | 48 | 15.6 ± 1.5 | 3.0 | |
| 20 | 48 | 28.3 ± 2.1 | 5.4 | |
| DU145 | 0 (Control) | 48 | 4.8 ± 0.6 | 1.0 |
| 10 | 48 | 12.5 ± 1.2 | 2.6 | |
| 20 | 48 | 25.1 ± 1.9 | 5.2 |
Data adapted from flow cytometry analysis of Annexin V/PI stained cells. The percentage of apoptotic cells includes both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations. Data represents mean ± SD from at least three independent experiments.[1]
Table 2: Effect of Pentamidine on Caspase-3/7 Activity in Glioma Cells (C6)
| Pentamidine Concentration (µM) | Duration (h) | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| 0 (Control) | 24 | 15,234 ± 1,102 | 1.0 |
| 5 | 24 | 45,702 ± 3,518 | 3.0 |
| 10 | 24 | 88,357 ± 6,791 | 5.8 |
| 20 | 24 | 121,872 ± 9,345 | 8.0 |
RLU: Relative Luminescence Units. Data represents mean ± SD from three independent experiments.
Table 3: Effect of Pentamidine on Mitochondrial Membrane Potential (ΔΨm) in Prostate Cancer Cells (PC3)
| Pentamidine Concentration (µM) | Duration (h) | Cells with Depolarized Mitochondria (%) | Fold Change vs. Control |
| 0 (Control) | 24 | 7.1 ± 0.9 | 1.0 |
| 10 | 24 | 25.4 ± 2.3 | 3.6 |
| 20 | 24 | 48.9 ± 4.1 | 6.9 |
Data obtained using JC-1 staining followed by flow cytometry analysis. The percentage represents cells with a loss of mitochondrial membrane potential (green fluorescence). Data represents mean ± SD from three independent experiments.[2]
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Cells of interest
-
Pentamidine
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[11] Treat cells with varying concentrations of pentamidine and a vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[4]
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[11]
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.[12]
Materials:
-
Cells of interest
-
Pentamidine
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled 96-well plate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a suitable density. Treat cells with pentamidine and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13][14]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Interpretation: The luminescent signal is proportional to the amount of caspase-3/7 activity in the sample.[14]
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay utilizes the JC-1 dye to detect changes in mitochondrial membrane potential.[15][16]
Materials:
-
Cells of interest
-
Pentamidine
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 12-well plate or in a 6-well plate for flow cytometry. Treat cells with pentamidine, a vehicle control, and a positive control (CCCP).
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 solution (typically 2 µg/mL in culture medium) for 15-30 minutes at 37°C.[15][17]
-
Washing: Wash the cells with warm PBS.[15]
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomers) and red (aggregates) fluorescence.[17]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate channels for green (FL1) and red (FL2) fluorescence.[17]
-
Data Interpretation:
-
Healthy cells: Exhibit red fluorescence due to the formation of JC-1 aggregates in the mitochondria with high membrane potential.[16]
-
Apoptotic cells: Exhibit green fluorescence as the dye remains in its monomeric form in the cytoplasm due to the collapse of the mitochondrial membrane potential.[16]
Visualization of Pathways and Workflows
Pentamidine-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of pentamidine-induced apoptosis.
Experimental Workflow for Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Logical Relationship of Apoptosis Assays
Caption: Relationship between apoptotic stages and corresponding assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. 2.6. Annexin V/Propidium Iodide (PI) Staining-Based Apoptosis Assay [bio-protocol.org]
- 12. Caspase-3/7 activity assay [bio-protocol.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting pentamidine precipitation in cell culture media.
Here's a summary of the key findings:
-
Pentamidine Form: Pentamidine isethionate is the commonly used salt form and is soluble in water.[1][2] The dihydrochloride (B599025) form is also used.[3]
-
Solubility: Pentamidine isethionate is soluble in water (>= 100 mg/mL).[2] However, it's crucial to avoid reconstituting it in saline (sodium chloride solution) as this will cause precipitation.[4]
-
Precipitation Triggers:
-
Interaction with Media Components: Like many compounds, pentamidine can precipitate in complex biological media.[3] The key issue is often its interaction with salts. Specifically, using sodium chloride solution for reconstitution is contraindicated due to precipitation.[4] While not explicitly stated for pentamidine, general knowledge suggests that phosphate (B84403) and bicarbonate ions, which are abundant in media like DMEM and RPMI-1640 and buffers like PBS, are common culprits for precipitating cationic compounds.[5][6]
-
High Concentration: Exceeding the aqueous solubility limit when diluting a concentrated stock into the final culture medium can cause the drug to "crash out."[7]
-
Temperature: Adding a compound to cold media can decrease its solubility.[7]
-
pH: The pH of the media can significantly affect the solubility of ionizable compounds.[7]
-
Rapid Dilution: Adding a concentrated stock solution too quickly into a large volume of media can cause localized high concentrations and precipitation.[7]
-
-
Stock Solution Preparation:
-
Solvent: Sterile water or DMSO are recommended for creating high-concentration stock solutions (e.g., 10-50 mM).[3] For the isethionate salt, sterile water is preferred.[4]
-
Storage: Stock solutions should be filter-sterilized (0.22 µm), aliquoted, and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Troubleshooting & Prevention:
-
Use the Right Diluent: Always use sterile water or 5% dextrose for reconstitution, NEVER saline.[4]
-
Pre-warm Media: Always use media pre-warmed to 37°C for dilutions.[7][8]
-
Slow Addition: Add the stock solution dropwise to the media while gently vortexing or swirling.[7][8]
-
Serial Dilution: Consider performing an intermediate dilution step in pre-warmed media before preparing the final concentration.[7]
-
Control Solvent Concentration: Keep the final concentration of organic solvents like DMSO below 0.5%, and ideally below 0.1%.[3][8]
-
Visual Inspection: Always visually inspect the final medium for any signs of precipitation before adding it to cells.[3]
-
-
Cytotoxicity: Pentamidine is cytotoxic to mammalian cells at higher concentrations. IC50 values for Vero cells have been reported at 115.4 µM (24h) and 87.42 µM (48h).[3][9] This is an important consideration when choosing working concentrations.
I have enough information to create the troubleshooting guide, FAQs, tables, protocols, and diagrams as requested. I will now proceed with generating the response.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of pentamidine precipitation in cell culture media.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with pentamidine in cell culture experiments.
Issue 1: Immediate Precipitate Formation Upon Addition to Media
-
Question: I dissolved pentamidine isethionate in a solvent to make a stock solution. When I add it to my cell culture medium (e.g., DMEM, RPMI-1640), a white precipitate or cloudiness forms immediately. What is causing this and how can I fix it?
-
Answer: Immediate precipitation, often called "crashing out," is a common problem that typically occurs when a concentrated drug stock is diluted into an aqueous solution with incompatible components or when its solubility limit is exceeded under the new conditions. For pentamidine, this is frequently caused by interactions with salts in the medium.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reconstitution Solvent | Pentamidine isethionate is known to precipitate in the presence of sodium chloride.[4] Using saline or PBS to create the initial stock solution will cause it to become insoluble. | Primary Solution: Reconstitute powdered pentamidine isethionate in sterile, nuclease-free water or 5% Dextrose Injection.[4] NEVER use sodium chloride solutions. [4] For very high concentrations, DMSO can also be used.[3] |
| High Final Concentration | The final concentration of pentamidine in the media exceeds its aqueous solubility limit under the specific pH and salt conditions of your media. | Decrease the final working concentration of pentamidine. Perform a solubility test in your specific medium to determine the maximum practical concentration. |
| Rapid Dilution / Poor Mixing | Adding a concentrated stock solution directly and quickly into a large volume of media can create localized areas of high concentration, causing the drug to fall out of solution before it can be evenly dispersed.[7] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[7] Add the pentamidine stock dropwise while gently swirling or vortexing the media to ensure rapid and thorough mixing.[7][8] |
| Low Temperature of Media | The solubility of many compounds, including pentamidine, decreases at lower temperatures. Adding the stock solution to cold media straight from the refrigerator can induce precipitation.[7] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[7][8] |
Issue 2: Precipitate Forms Over Time in the Incubator
-
Question: My media containing pentamidine looked clear initially, but after a few hours or days at 37°C, I observe a crystalline or cloudy precipitate. What could be happening?
-
Answer: Delayed precipitation can occur due to changes in the media over time or the inherent instability of the supersaturated solution.
| Potential Cause | Explanation | Recommended Solution |
| Media pH Shift | Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) or increase depending on cell density and type. A change in pH can significantly alter the solubility of an ionizable compound like pentamidine.[7] | Monitor the pH of your culture medium, especially in dense or long-term cultures. Consider changing the medium more frequently to maintain a stable pH. Ensure your incubator's CO₂ levels are stable and correct for the bicarbonate buffer system in your medium. |
| Interaction with Serum Proteins | Pentamidine is known to bind to plasma proteins like α1-acid glycoprotein (B1211001).[10][11] While this interaction doesn't typically cause precipitation, variations between serum lots or concentrations could potentially influence drug stability in solution. | If you suspect serum is a factor, test pentamidine stability in serum-free media versus your complete media. Ensure consistent serum lots for the duration of an experiment. |
| Drug Degradation | While pentamidine is generally stable in solution for short periods, long-term incubation could lead to degradation into less soluble forms, although this is less common.[3][12] | Prepare fresh pentamidine-containing media for each experiment, especially for long incubation periods. Avoid storing diluted pentamidine solutions at 4°C or 37°C for extended times. |
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for preparing pentamidine stock solutions?
-
A1: For pentamidine isethionate, the recommended solvent is sterile, nuclease-free water.[4] For high-concentration stocks (e.g., 10-50 mM), dimethyl sulfoxide (B87167) (DMSO) can also be used.[3] Critically, you must avoid using saline or Phosphate-Buffered Saline (PBS) for reconstitution, as this will cause precipitation.[4]
-
-
Q2: What is the solubility of pentamidine isethionate?
-
A2: Pentamidine isethionate is highly soluble in water, with a reported solubility of greater than or equal to 100 mg/mL.[2] However, its solubility in complex mixtures like cell culture media can be much lower due to interactions with various salts and organic components.
-
-
Q3: What is the maximum concentration of DMSO I can use in my cell culture?
-
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][8] The tolerance to DMSO can vary between cell lines, so it is always best to run a vehicle control (media with the same percentage of DMSO but no drug) to ensure the solvent itself is not affecting the cells.
-
-
Q4: Is pentamidine cytotoxic to mammalian cells?
-
A4: Yes, pentamidine is cytotoxic to mammalian cells at sufficient concentrations.[13] For example, the half-maximal inhibitory concentration (IC50) for Vero cells has been reported as 115.4 µM after 24 hours and 87.42 µM after 48 hours of exposure.[3][9] It is essential to determine the cytotoxicity in your specific cell line to select a working concentration that is effective without causing excessive cell death.
-
Data and Protocols
Pentamidine Solubility and Cytotoxicity Data
The following table summarizes key quantitative data for pentamidine.
| Parameter | Value | Salt Form | Notes | Reference(s) |
| Solubility in Water | ≥ 100 mg/mL | Isethionate | Highly soluble in pure water. | [2] |
| Recommended Stock Solvents | Sterile Water, DMSO | Isethionate, Dihydrochloride | Do NOT use saline or PBS.[4] | [3][4] |
| Vero Cell Cytotoxicity (IC50) | 115.4 µM | Isethionate | 24-hour incubation. | [3][9] |
| Vero Cell Cytotoxicity (IC50) | 87.42 µM | Isethionate | 48-hour incubation. | [3][9] |
Experimental Protocol: Preparation of Pentamidine Working Solution
This protocol provides a step-by-step method for preparing a sterile, precipitate-free pentamidine solution for use in cell culture.
Materials:
-
Pentamidine isethionate powder
-
Sterile, nuclease-free water or high-purity DMSO
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the required mass of pentamidine isethionate powder (MW = 592.68 g/mol ) to make a 10 mM stock solution.
-
Under sterile conditions (e.g., in a biological safety cabinet), dissolve the weighed powder in the appropriate volume of sterile water or DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution if using DMSO.[8]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
-
-
Prepare Final Working Solution (Example: 100 µM):
-
Pre-warm your complete cell culture medium to 37°C.[7]
-
Thaw an aliquot of the 10 mM pentamidine stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete medium. For example, for 10 mL of final solution, start with 9.9 mL of medium.
-
While gently swirling or vortexing the tube of medium, slowly add 100 µL of the 10 mM stock solution drop-by-drop to achieve a 1:100 dilution and a final concentration of 100 µM. This slow addition to swirling media is critical to prevent precipitation.[7][8]
-
Visually inspect the final solution against a light source to ensure it is clear and free of any precipitate or cloudiness.
-
Use the freshly prepared medium immediately for your experiment.
-
Visual Guides
Troubleshooting Workflow for Pentamidine Precipitation
This diagram outlines a logical workflow to diagnose and solve precipitation issues.
Caption: A step-by-step workflow to identify and resolve common causes of pentamidine precipitation.
Chemical Interaction Leading to Precipitation
This diagram illustrates the likely chemical interaction responsible for precipitation in incompatible solutions.
Caption: Interaction of cationic pentamidine with anions in media leading to insoluble salt formation.
References
- 1. Thermo Scientific Chemicals Pentamidine isethionate salt, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. adl.usm.my [adl.usm.my]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding mechanism of pentamidine derivatives with human serum acute phase protein α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of pentamidine isethionate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pentamidine Solubility Issues for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing pentamidine in in vitro assays, its solubility can present a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of pentamidine?
A1: Pentamidine is commercially available in salt forms, most commonly as pentamidine isethionate. The solubility of pentamidine isethionate is highest in water and dimethyl sulfoxide (B87167) (DMSO). It is generally considered water-soluble, but its solubility can decrease in physiological buffers and complex cell culture media, especially at neutral to alkaline pH.
Q2: Why does my pentamidine solution precipitate when added to cell culture media?
A2: Precipitation of pentamidine in cell culture media is a common issue that can arise from several factors:
-
"Crashing out": When a concentrated stock solution of pentamidine in an organic solvent like DMSO is rapidly diluted into the aqueous environment of the cell culture media, the pentamidine can "crash out" of solution as it is less soluble in the aqueous environment.
-
High final concentration: The desired experimental concentration of pentamidine may exceed its solubility limit in the specific cell culture medium being used.
-
pH of the media: The pH of standard cell culture media (typically around 7.4) can be less favorable for pentamidine solubility compared to more acidic conditions.
-
Interactions with media components: Components within the media, such as salts and proteins in fetal bovine serum (FBS), can interact with pentamidine and reduce its solubility.
-
Temperature changes: Shifting from room temperature to 37°C in an incubator can affect the solubility of some compounds.
Q3: What is the recommended solvent for preparing a pentamidine stock solution?
A3: For in vitro assays, high-concentration stock solutions of pentamidine isethionate are typically prepared in either sterile, deionized water or DMSO[1]. DMSO is often preferred for achieving higher stock concentrations.
Q4: How should I store my pentamidine stock solution?
A4: Pentamidine stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light[1]. Reconstituted solutions in water are stable for up to 48 hours at room temperature when protected from light[2][3][4].
Q5: Can the final concentration of DMSO in my cell culture affect my experiment?
A5: Yes, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%[1]. Always include a vehicle control (media with the same final DMSO concentration but without pentamidine) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: A visible precipitate or cloudiness appears immediately after adding the pentamidine stock solution to the cell culture medium.
Workflow for Troubleshooting Immediate Precipitation:
Caption: Troubleshooting workflow for immediate pentamidine precipitation.
Detailed Steps:
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of pentamidine.
-
Optimize Dilution Technique:
-
Pre-warm the media: Always add the pentamidine stock solution to cell culture media that has been pre-warmed to 37°C.
-
Stepwise dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the pre-warmed media.
-
Slow addition and mixing: Add the stock solution drop-wise into the vortex of the media while gently swirling to promote rapid dispersal and prevent localized high concentrations.
-
-
Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO may help reduce precipitation upon dilution.
-
Consider a Co-solvent: For particularly stubborn solubility issues, a co-solvent system, such as a 1:1 mixture of DMSO and ethanol, for the initial stock solution might improve solubility upon dilution into the aqueous media.
Issue 2: Delayed Precipitation in the Incubator
Symptoms: The pentamidine-containing media appears clear initially but becomes cloudy or forms a precipitate after several hours or days at 37°C.
Workflow for Troubleshooting Delayed Precipitation:
Caption: Troubleshooting workflow for delayed pentamidine precipitation.
Detailed Steps:
-
Assess Pentamidine Stability: Pentamidine may not be stable in your specific cell culture medium over long incubation periods at 37°C. It is recommended to prepare fresh pentamidine-containing media for each experiment, especially for long-term assays[1].
-
Evaluate Media Component Interactions: Components in the media, particularly proteins in FBS, can interact with pentamidine over time. You can test for this by preparing pentamidine in both serum-free and serum-containing media and observing for precipitation.
-
Consider pH Shift: Cellular metabolism can cause a shift in the pH of the culture medium over time, which could affect pentamidine solubility. Monitor the pH of your culture and consider more frequent media changes if a significant pH shift is observed.
Advanced Solubilization Strategies
For particularly challenging in vitro assays requiring higher concentrations of pentamidine, the following advanced strategies can be considered:
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in cell culture applications.
Experimental Protocol: Preparation of a Pentamidine-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a pentamidine-cyclodextrin complex. The optimal drug-to-cyclodextrin molar ratio should be determined empirically.
-
Prepare Cyclodextrin (B1172386) Solution: Dissolve the desired amount of HPβCD in sterile, deionized water. The molar ratio of pentamidine to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal complexation.
-
Prepare Pentamidine Solution: In a separate vial, dissolve the pentamidine isethionate in a minimal amount of a suitable solvent (e.g., water or a co-solvent mixture like acetonitrile (B52724) and tert-butyl alcohol).
-
Mix the Solutions: While stirring, slowly add the pentamidine solution drop-wise to the cyclodextrin solution.
-
Lyophilization: Freeze the resulting mixture and lyophilize it to obtain a powdered form of the pentamidine-cyclodextrin inclusion complex.
-
Reconstitution: The lyophilized powder can then be reconstituted in your cell culture medium for your experiments.
Nanoformulations
Encapsulating pentamidine in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve its solubility, provide controlled release, and potentially reduce its cytotoxicity[5]. While the preparation of nanoformulations is more complex, it can be a valuable strategy for long-term in vitro studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to pentamidine solubility and its effects in in vitro assays.
Table 1: Solubility of Pentamidine Isethionate in Various Solvents
| Solvent | Solubility | Reference |
| Water | > 30 mg/mL | [6] |
| DMSO | ≥ 22.6 mg/mL | [7] |
| Ethanol (95%) | ~1.25 mg/mL | [7] |
| Methanol | ~1.25 mg/mL | [7] |
Table 2: Reported Cytotoxicity of Pentamidine in Mammalian Cells
| Cell Line | Assay Type | Incubation Time | IC50/CC50 Value (µM) | Reference |
| Vero Cells | MTT Assay | 24h | 115.4 | [5][8] |
| Vero Cells | MTT Assay | 48h | 87.42 | [5][8] |
| DH82 (Macrophage-like) | Hoechst Staining | 72h | Cytotoxic at 10-20 µM | [1] |
Experimental Protocols
Protocol: Preparation of Pentamidine Isethionate Stock Solution
-
Weighing: Accurately weigh the desired amount of pentamidine isethionate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO or sterile deionized water to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly for at least one minute to ensure the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Workflow for Preparing Working Solutions in Cell Culture Media
Caption: Workflow for preparing pentamidine working solutions.
Signaling Pathways and Logical Relationships
Pentamidine's Potential Impact on Cellular Pathways
Pentamidine is known to have off-target effects that can influence experimental outcomes. It is important to be aware of these potential interactions when designing and interpreting your in vitro assays.
Caption: Potential off-target effects of pentamidine on cellular pathways.
By following these guidelines and protocols, researchers can effectively navigate the challenges associated with pentamidine solubility and obtain more reliable and reproducible results in their in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentamidine Isethionate for injection [dailymed.nlm.nih.gov]
- 3. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Pentamidine-Induced Cytotoxicity in Non-Target Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing and mitigating the cytotoxic effects of pentamidine on non-target cells during in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with pentamidine in a question-and-answer format.
Issue 1: Excessive cell death observed even at low concentrations of pentamidine.
-
Question: My non-target cells are showing high levels of mortality even when I use a low concentration of pentamidine. How can I reduce this cytotoxicity while maintaining its efficacy on my target cells?
-
Answer: Pentamidine is known to induce apoptosis, and its cytotoxic effects can be significant in non-target cells.[1] Here are several strategies to mitigate this:
-
Co-administration with Protective Agents: Pentamidine induces the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects. The antioxidant N-acetylcysteine (NAC) has been shown to alleviate pentamidine-induced apoptosis.[1]
-
Nanoparticle Encapsulation: Encapsulating pentamidine in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLA, PLGA), can facilitate a controlled release of the drug. This approach can enhance its efficacy against target organisms while potentially reducing host cell toxicity.[1] Studies have shown that nanoparticle-formulated pentamidine can have a significantly lower IC50 compared to the free drug, suggesting that a lower effective concentration can be used.[1]
-
Modification of Cell Culture Medium: The presence of serum in the culture medium can sometimes influence the cytotoxic effects of a drug.[1] Transitioning to a serum-free or low-serum medium may alter the cellular response and should be validated for your specific cell line.[1]
-
Issue 2: My primary cells are extremely sensitive to pentamidine treatment.
-
Question: I'm working with primary cell cultures, and they are much more sensitive to pentamidine than the established cell lines. What can I do to improve their viability during experiments?
-
Answer: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Here are some troubleshooting steps:
-
Optimize Seeding Density: Ensure you are using the recommended cell seeding density for your specific primary cell type.[2]
-
Gradual Adaptation: If possible, try to adapt the cells to low, sub-lethal concentrations of pentamidine over a period of time before conducting the main experiment.
-
Use of Cytoprotective Agents: As with established cell lines, co-treatment with N-acetylcysteine (NAC) can help mitigate ROS-induced damage. Start with a low concentration of NAC and perform a dose-response experiment to find the optimal protective concentration for your primary cells.
-
Thorough Quality Control: Ensure your primary cells are healthy before treatment. Check for any signs of stress or contamination.[3]
-
Issue 3: I'm observing conflicting results between my MTT and Annexin V/PI assays.
-
Question: My MTT assay results suggest high cell viability, but my Annexin V/PI staining followed by flow cytometry indicates a significant increase in apoptosis. Why is there a discrepancy?
-
Answer: It is not uncommon to observe discrepancies between different cytotoxicity and apoptosis assays, as they measure different cellular parameters.[4][5][6]
-
Metabolic Activity vs. Apoptotic Markers: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic function.[7] In some cases, cells undergoing early apoptosis may still retain some metabolic activity, leading to a higher perceived viability in the MTT assay compared to the Annexin V assay, which detects the externalization of phosphatidylserine, an earlier marker of apoptosis.[5]
-
Interference with MTT Assay: Some compounds can directly interfere with the MTT reagent, leading to false-positive or false-negative results.[7] It is advisable to run a control experiment with pentamidine and the MTT reagent in a cell-free system to rule out any direct chemical interaction.
-
Cytostatic vs. Cytotoxic Effects: Pentamidine might have a cytostatic effect (inhibiting proliferation) at concentrations that are not yet fully cytotoxic. The MTT assay can be influenced by changes in cell proliferation, while the Annexin V/PI assay specifically measures cell death.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pentamidine-induced cytotoxicity in non-target cells?
A1: Pentamidine induces cytotoxicity primarily through the induction of apoptosis.[1][8] Key mechanisms include:
-
Mitochondrial Dysfunction: It can cause a reduction in mitochondrial DNA content, dissipation of the mitochondrial membrane potential, and a decrease in ATP production.[1]
-
Increased Reactive Oxygen Species (ROS) Production: Pentamidine treatment leads to elevated levels of intracellular ROS, which contributes to cellular damage and apoptosis.[1]
-
DNA Interaction: Pentamidine can bind to the minor groove of DNA, potentially interfering with DNA replication and transcription.[1]
-
Modulation of Signaling Pathways: It has been shown to inhibit pro-survival pathways like PI3K/AKT and induce the p53 pathway, which is involved in apoptosis.[1]
Q2: How long does it take for pentamidine to induce cell death?
A2: The time course of pentamidine-induced cytotoxicity is dependent on the cell type and the concentration of the drug used. Some studies have shown cytotoxic effects after 24 to 72 hours of treatment.[1] For long-term experiments, it is crucial to perform a time-course study to determine the optimal treatment duration for your specific experimental goals.[1]
Q3: Are there any known compounds that can protect cells from pentamidine cytotoxicity?
A3: Yes, the antioxidant N-acetylcysteine (NAC) has been shown to mitigate pentamidine-induced apoptosis by reducing ROS levels.[1] Other antioxidants that scavenge ROS or support cellular antioxidant systems could also be explored.
Q4: Can nanoparticle delivery systems reduce pentamidine's cytotoxicity?
A4: Yes, encapsulating pentamidine in nanoparticles has been shown to be an effective strategy to reduce its toxicity to non-target cells.[1][9][10] This approach allows for a more controlled release of the drug and can improve its therapeutic index.[1]
Data Presentation
Table 1: IC50 Values of Pentamidine in Various Non-Target Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Vero | Monkey Kidney Epithelial | 24 | 115.4 | [11] |
| Vero | Monkey Kidney Epithelial | 48 | 87.42 | [11] |
| HEK293 | Human Embryonic Kidney | 48 | >100 | [12] |
| PNT2 | Prostate Non-Cancer Epithelial | 48 | >100 | [13] |
| MRC-9 | Human Fetal Lung Fibroblast | 48 | >100 | [13] |
Table 2: Efficacy of Mitigation Strategies Against Pentamidine Cytotoxicity
| Mitigation Strategy | Cell Line/Model | Parameter Measured | Improvement | Reference |
| Nanoparticle Encapsulation | ||||
| PEG-PLGA-PTM Nanoparticles | Leishmania infected macrophages (in vitro) | IC50 | 3.4 times lower IC50 | [1] |
| Polymethacrylate Nanoparticles | Leishmania major (in vivo) | Amastigote reduction | 77% amastigote reduction with targeted nanoparticles | [14] |
| Co-administration with Antioxidants | ||||
| N-acetylcysteine (NAC) | Human Bladder Cancer Cells | IC50 of NAC alone | 33.33 ± 0.78 mM | [15] |
| N-acetylcysteine (NAC) | KU1 (Bladder Cancer Cells) | IC50 of CDDP with and without NAC | IC50 of CDDP increased from 10.2 µM to 20.3 µM with NAC | [16] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Pentamidine dihydrochloride
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of pentamidine and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with pentamidine for the desired time. Include untreated and positive controls.[1]
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.[1]
-
Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour.[1]
Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
This protocol is for detecting key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with pentamidine for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.[1]
-
Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[17]
-
Separate the proteins by electrophoresis and transfer them to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and apply the chemiluminescent substrate.[1]
-
Detect the signal using an imaging system.[1]
Mandatory Visualization
Caption: Experimental workflow for assessing strategies to mitigate pentamidine-induced cytotoxicity.
Caption: Signaling pathways involved in pentamidine-induced apoptosis in non-target cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanotechnological approaches for pentamidine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanotechnological approaches for pentamidine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Action of pentamidine-bound nanoparticles against Leishmania on an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine inhibits proliferation, adhesion, migration and invasion of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N‐Acetylcysteine Modifies cis‐Dichlorodiammineplatinum‐induced Effects in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle drug delivery can reduce the hepatotoxicity of therapeutic cargo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pentamidine Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the delivery of pentamidine to the central nervous system (CNS) in research models.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to deliver pentamidine to the central nervous system?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective interface that protects the CNS.[1] Pentamidine's entry into the brain is limited due to several factors:
-
Efflux Transporters: Pentamidine is actively pumped out of the brain endothelial cells back into the bloodstream by efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP).[2]
-
Limited Influx: While pentamidine can be taken into the brain endothelial cells by transporters such as Organic Cation Transporter 1 (OCT1), its subsequent passage into the brain parenchyma is restricted.[3] These interactions contribute to its accumulation within the endothelial cells rather than entering the brain itself.[3]
Q2: What are the main strategies being explored to enhance pentamidine delivery to the CNS?
A2: Current research focuses on several key approaches:
-
Nanoformulations: Encapsulating pentamidine in nanoparticles (like polycaprolactone (B3415563) nanoparticles) or liposomes can improve its transport across the BBB.[4] These carriers can potentially utilize mechanisms like endocytosis or transcytosis to cross the endothelial cell layer.
-
Inhibition of Efflux Pumps: Co-administration of pentamidine with inhibitors of P-gp and/or MRP transporters is a potential strategy to increase its concentration in the CNS.[5]
-
Alternative Routes of Administration: Intranasal delivery is being investigated as a method to bypass the BBB and deliver drugs directly to the brain.[4]
Q3: What are the major toxicities associated with pentamidine, and how can they be monitored?
A3: Pentamidine is a relatively toxic drug, and systemic administration can cause severe side effects.[6] Key toxicities include nephrotoxicity (kidney damage) and hypoglycemia (low blood sugar).[7] Other potential adverse effects include hypotension, pancreatitis, and elevated liver enzymes.[6] Close monitoring during experiments is crucial and should include:
-
Kidney function tests (serum creatinine (B1669602) and BUN).[6]
-
Blood glucose measurements.[6]
-
Complete blood count and platelet count.[6]
-
Liver function tests.[6]
-
Serum electrolytes.[6]
Q4: Can pentamidine itself have any effect on neural cells?
A4: Yes, pentamidine has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[8] This suggests it may have neuroprotective effects in certain contexts, although its poor CNS penetration limits this potential in vivo.[4][8]
Troubleshooting Guides
Problem 1: Low or undetectable concentrations of pentamidine in the brain parenchyma in my in vivo model.
-
Possible Cause A: Poor BBB Penetration.
-
Troubleshooting Step: Pentamidine is a known substrate for efflux pumps like P-gp at the BBB.[2] Consider using a nanoformulation (e.g., liposomes) to enhance transport. Studies have shown that liposomes can significantly increase the percentage of pentamidine transported across in vitro BBB models.
-
Troubleshooting Step: Investigate co-administration with a P-gp inhibitor. This has been suggested as a potential method to improve efficacy for CNS-stage diseases.[5]
-
-
Possible Cause B: Inefficient Administration Route.
-
Possible Cause C: Issues with Analytical Method.
-
Troubleshooting Step: Ensure your sample preparation and analytical method are sensitive enough. Pentamidine concentrations in the brain are expected to be low. High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) are commonly used methods.[9][10] Verify your limit of detection (LOD); one study reported an HPLC LOD of 8.6 ng/ml in plasma.[10]
-
Problem 2: My in vitro BBB model (e.g., hCMEC/D3 cells) shows inconsistent permeability results.
-
Possible Cause A: Compromised Monolayer Integrity.
-
Troubleshooting Step: The integrity of the cell monolayer is critical for a functional in vitro BBB model. Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions. Immortalized brain endothelial cells can sometimes exhibit weak barrier functionality.[1]
-
-
Possible Cause B: Variable Transporter Expression.
-
Possible Cause C: Cytotoxicity of the Formulation.
-
Troubleshooting Step: High concentrations of pentamidine or the components of your nanoformulation may be toxic to the endothelial cells, compromising the barrier. Perform cytotoxicity assays to determine the optimal non-toxic concentration range for your experiments.
-
Problem 3: High systemic toxicity and adverse effects are observed in the animal models.
-
Possible Cause A: High Dose of Free Pentamidine.
-
Troubleshooting Step: Parenteral administration of pentamidine is associated with a high risk of toxicity, including nephrotoxicity and hypoglycemia.[7] Reducing the dose may be necessary.
-
-
Possible Cause B: Formulation-Related Toxicity.
-
Troubleshooting Step: Encapsulating pentamidine in nanocarriers is a strategy to reduce its side effects.[4] Evaluate different formulations, such as liposomes or polymeric nanoparticles, which may offer a better safety profile compared to the free drug.
-
-
Possible Cause C: Administration Route.
-
Troubleshooting Step: Consider less invasive or more targeted delivery routes. For example, aerosolized or intranasal delivery can achieve high local concentrations with minimal systemic absorption, potentially reducing systemic toxicity.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from research on pentamidine delivery.
Table 1: In Vitro Transportation of Pentamidine Formulations Across a Blood-Brain Barrier Model
| Formulation | Pentamidine Dose Transported (%) After 24h |
| Free Pentamidine Solution | 63 ± 0.25 |
| Polycaprolactone (PCL) Nanoparticles | 66 ± 0.1 |
| Liposomes | 87 ± 0.01 |
Data from an in vitro study comparing the transport of different pentamidine formulations across an immortalized mouse brain endothelioma cell monolayer.
Table 2: Pharmacokinetic Parameters of Pentamidine After Different Administration Routes
| Administration Route (Dose) | Mean Peak Serum Concentration | Notes |
| Intravenous (4 mg/kg) | 0.6 mg/L | Data from human studies.[4] |
| Intramuscular (4 mg/kg) | 0.2 mg/L | Data from human studies.[4] |
| Inhaled (600 mg/day for 21 days) | 11.8 ± 10 ng/mL | Data from patients with acute PCP.[4] |
Experimental Protocols
1. Protocol: In Vitro Pentamidine Transport Across a hCMEC/D3 Monolayer
This protocol provides a general framework for assessing pentamidine transport across an in vitro human BBB model.
-
Cell Culture:
-
Transport Assay:
-
Prepare an accumulation buffer solution (see published literature for specific compositions).[12]
-
Add the test compound (e.g., radiolabeled [3H]pentamidine) with or without inhibitors (e.g., amantadine (B194251) for OCT inhibition) to the apical (luminal) chamber of the transwell.[13]
-
At designated time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
Simultaneously, lyse the cells on the filter to measure intracellular accumulation.
-
Quantify the amount of pentamidine in the samples and cell lysates using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.
-
Compare the transport of pentamidine in the presence and absence of transporter inhibitors to identify the role of specific transporters.[3]
-
2. Protocol: In Situ Mouse Brain Perfusion
This technique allows for the study of BBB transport in vivo while controlling the composition of the perfusate.
-
Animal Preparation:
-
Perfusion Procedure:
-
Catheterize the carotid artery and begin perfusion with a physiological buffer (e.g., modified Krebs-Henseleit mammalian Ringer solution) at a controlled flow rate.[12][14]
-
The perfusion buffer should contain the test substance (e.g., [3H]pentamidine) and a vascular space marker (e.g., [14C]sucrose) that does not cross the BBB.
-
Perfuse for a short duration (e.g., 1 to 10 minutes).
-
At the end of the perfusion, decapitate the mouse and collect the brain.[16]
-
-
Sample Processing and Analysis:
-
Dissect the brain and weigh the tissue samples.
-
Homogenize the brain tissue.
-
Determine the amount of radiolabeled pentamidine and sucrose (B13894) in the homogenate via liquid scintillation counting.
-
Calculate the brain uptake clearance (K_in) or volume of distribution (V_d) after correcting for the vascular space marker.
-
3. Protocol: Quantification of Pentamidine in Brain Tissue by HPLC/UPLC
This protocol outlines the general steps for measuring pentamidine concentrations in brain homogenates.
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform a solid-phase extraction (SPE) to extract pentamidine from the homogenate and remove interfering substances. A weak cation exchange (WCX) sorbent can be effective.[9]
-
Elute the pentamidine from the SPE column and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for analysis.[17]
-
-
Chromatographic Conditions (Example):
-
System: An ultra-high performance liquid chromatography (UPLC) system.[9]
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC® HSS T3).[9]
-
Mobile Phase: An isocratic mobile phase, for example, a combination of 0.1% formic acid and acetonitrile.[9]
-
Flow Rate: A constant flow rate, for example, 0.4 mL/min.[9]
-
Detection: Fluorescence or photodiode array (PDA) detection.[9]
-
-
Quantification:
-
Generate a standard curve using known concentrations of pentamidine prepared in brain homogenate from a drug-naive animal.
-
Quantify the pentamidine concentration in the experimental samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
References
- 1. In Vitro Blood-Brain Barrier Models for Neuroinfectious Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentamidine Movement across the Murine Blood-Brain and Blood-Cerebrospinal Fluid Barriers: Effect of Trypanosome Infection, Combination Therapy, P-Glycoprotein, and Multidrug Resistance-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanotechnological approaches for pentamidine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine movement across the murine blood-brain and blood-cerebrospinal fluid barriers: effect of trypanosome infection, combination therapy, P-glycoprotein, and multidrug resistance-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pentamidine. A risk-benefit analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentamidine is an N-methyl-D-aspartate receptor antagonist and is neuroprotective in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic determination of pentamidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - S1 File - - Public Library of Science - Figshare [plos.figshare.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Development of an in situ mouse brain perfusion model and its application to mdr1a P-glycoprotein-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mapping cerebral perfusion in mice under various anesthesia levels using highly sensitive BOLD MRI with transient hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel hplc assay for pentamidine: comparative effects of creatinine and inulin on gfr estimation and pentamidine renal excretion in the isolated perfused rat kidney [sites.ualberta.ca]
Technical Support Center: Addressing Pentamidine Interference in Fluorescence-Based Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from pentamidine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is pentamidine and why does it interfere with fluorescence-based assays?
Pentamidine is a broad-spectrum antimicrobial agent used to treat various infections caused by protozoa, fungi, and parasitic worms.[1][2] It can interfere with fluorescence-based assays primarily through two mechanisms:
-
Autofluorescence: Pentamidine is an intrinsically fluorescent molecule. While its exact excitation and emission spectra are not well-documented in publicly available literature, its metabolite, DB75, is known to be highly fluorescent in the green spectrum.[3] This autofluorescence can lead to false-positive signals or an artificially high background, masking the true signal from the experimental fluorophore.[4][5]
-
Biological Effects: Pentamidine is a cationic molecule that can act as an uncoupler of oxidative phosphorylation in mitochondria.[6] This disrupts the mitochondrial membrane potential (ΔΨm), which is a key parameter in many cell health and toxicity assays.[7][8] This biological activity can lead to genuine changes in cellular fluorescence that are not related to the specific pathway being investigated.
Q2: In which types of fluorescence-based assays is pentamidine interference most common?
Pentamidine interference is a significant concern in assays that rely on fluorescence intensity measurements, particularly in the green and red spectral regions. Common examples include:
-
GFP-Based Reporter Assays: The autofluorescence of pentamidine or its metabolites can overlap with the emission spectrum of Green Fluorescent Protein (GFP), leading to inaccurate quantification of reporter gene expression.[3][9]
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Pentamidine's cationic nature can cause it to compete with cationic dyes like JC-1, TMRM, and TMRE for accumulation in the mitochondria.[7] This can lead to an underestimation of the true ΔΨm. Furthermore, its biological effect as an uncoupler directly impacts ΔΨm.[6]
-
Calcium Flux Assays: While direct spectral interference is a possibility, pentamidine's effect on mitochondrial function can indirectly influence cellular calcium homeostasis.
-
Cell Viability/Toxicity Assays: Assays using fluorescent dyes that report on cell membrane integrity or metabolic activity can be affected by both the autofluorescence and the biological activities of pentamidine.
Q3: What are the spectral properties of pentamidine?
While comprehensive, publicly available data on the excitation and emission spectra of pentamidine is limited, one source indicates an absorption maximum at approximately 262 nm in hydrochloric acid.[10] However, the fluorescence properties, which are critical for assay interference, are not well-defined. It is crucial for researchers to empirically determine the fluorescence spectrum of pentamidine under their specific experimental conditions.
Troubleshooting Guide
Problem: I am observing an unexpectedly high fluorescence signal in my pentamidine-treated samples.
This is a classic sign of autofluorescence interference.[11] Follow these steps to diagnose and mitigate the issue.
Workflow for Troubleshooting Pentamidine Interference
Caption: A stepwise workflow to diagnose and address pentamidine interference.
Experimental Protocols
Protocol 1: Measuring Pentamidine Autofluorescence
This protocol helps to characterize the fluorescence spectrum of pentamidine in your specific assay buffer.
-
Preparation: Prepare a series of dilutions of pentamidine in your assay buffer (e.g., PBS, phenol (B47542) red-free media). Include a buffer-only blank.
-
Measurement: Using a fluorescence plate reader or spectrofluorometer, perform a full spectrum scan (both excitation and emission) for each pentamidine concentration.
-
Analysis: Identify the excitation and emission maxima. This information is crucial for selecting appropriate fluorophores and filter sets to minimize interference.
Protocol 2: Background Subtraction Control
This is a simple method to correct for pentamidine's autofluorescence.
-
Plate Setup: For every experimental condition with pentamidine, prepare a parallel control well containing the same cells, media, and pentamidine concentration, but without the fluorescent probe/dye.
-
Incubation: Incubate the plates under your standard experimental conditions.
-
Measurement: Read the fluorescence of both the experimental and control wells using the same instrument settings.
-
Data Analysis: Subtract the average fluorescence intensity of the "pentamidine-only" control wells from your experimental wells.
| Experimental Condition | Average RFU (with probe) | Average RFU (pentamidine-only) | Corrected RFU |
| Untreated Control | 50,000 | 500 | 49,500 |
| 5 µM Pentamidine | 65,000 | 15,000 | 50,000 |
| 10 µM Pentamidine | 80,000 | 30,000 | 50,000 |
| Table 1: Example of a background subtraction calculation. RFU = Relative Fluorescence Units. |
Protocol 3: Assessing Interference with Mitochondrial Dyes
This protocol helps to distinguish between direct interference and a true biological effect on mitochondrial membrane potential.
-
Reagents:
-
Cationic mitochondrial dye (e.g., TMRM, TMRE, or JC-1)
-
Pentamidine
-
A known mitochondrial uncoupler as a positive control (e.g., FCCP or CCCP)
-
-
Cell Preparation: Plate and culture cells to the desired confluency.
-
Experimental Groups:
-
Vehicle Control (untreated cells)
-
Pentamidine-treated cells (at various concentrations)
-
Positive Control (FCCP or CCCP-treated cells)
-
Pentamidine-only control (no dye) for background subtraction
-
-
Procedure:
-
Treat cells with pentamidine or FCCP/CCCP for the desired time.
-
Add the mitochondrial dye according to the manufacturer's protocol.
-
Wash cells with warm PBS or phenol red-free medium.[7]
-
Measure fluorescence immediately.
-
-
Data Analysis:
-
First, perform background subtraction using the "pentamidine-only" controls.
-
For TMRM/TMRE, a decrease in fluorescence intensity indicates depolarization.[7]
-
For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization.[7]
-
Compare the effect of pentamidine to the positive control (FCCP/CCCP). If pentamidine induces a similar change, it is likely a true biological effect.
-
Mitigation Strategies
If background subtraction is insufficient, consider these advanced strategies.
Decision Tree for Mitigation Strategy
Caption: A decision-making guide for selecting an appropriate mitigation strategy.
Summary of Pentamidine's Effects and Assay Considerations
| Assay Type | Potential Interference Mechanism | Recommended Controls | Mitigation Strategy |
| GFP Reporter | Autofluorescence of pentamidine/metabolites in the green channel.[3] | - Untransfected cells + Pentamidine- GFP-expressing cells + Pentamidine (no treatment) | - Background subtraction- Use a red-shifted reporter (e.g., mCherry, iRFP) |
| Mito. Potential (e.g., TMRM, JC-1) | 1. Cationic competition with dye.[7]2. Biological uncoupling effect.[6] | - Pentamidine-only (no dye)- Known uncoupler (e.g., FCCP)[7] | - Careful dose-response analysis- Validate with orthogonal assay (e.g., O2 consumption) |
| Calcium Flux (e.g., Fluo-4) | 1. Autofluorescence (spectral overlap).2. Indirect biological effects via mitochondria. | - Pentamidine-only (no dye)- Positive control for Ca2+ release (e.g., ionomycin) | - Use far-red calcium indicator- Correlate with mitochondrial potential data |
| Cell Viability (e.g., Calcein AM/PI) | Autofluorescence can mimic live-cell signal (Calcein AM) or interfere with dead-cell signal (PI). | - Pentamidine-only (no dyes)- Heat-killed cells + Pentamidine | - Background subtraction- Use a non-fluorescent viability assay (e.g., MTT, LDH release) |
Table 2: Summary of pentamidine interference mechanisms and recommended solutions for common assay types.
References
- 1. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pentamidine - Wikipedia [en.wikipedia.org]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based methods for measuring target interference by CRISPR-Cas systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digicollections.net [digicollections.net]
- 11. benchchem.com [benchchem.com]
managing pentamidine stability in aqueous solutions for long-term experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of pentamidine in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized pentamidine isethionate?
A1: Lyophilized pentamidine isethionate should be reconstituted with Sterile Water for Injection or 5% Dextrose Injection. Crucially, do not use Sodium Chloride Injection for initial reconstitution, as it will cause the drug to precipitate [1].
Q2: How long is the reconstituted pentamidine solution stable in the original vial?
A2: After reconstitution with sterile water, the solution is stable for up to 48 hours in the original vial when stored at room temperature (22°C to 30°C or 72°F to 86°F) and protected from light[1][2][3][4]. To prevent crystallization, it is important to store it within this temperature range[1][2][3].
Q3: What are the recommended conditions for storing diluted pentamidine solutions for short-term experiments (up to 48 hours)?
A3: When further diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection, pentamidine solutions are stable for up to 24 to 48 hours at room temperature[2][5][6]. However, it's recommended to use the prepared solution within 24 hours to minimize the risk of microbial contamination[5].
Q4: Can I store pentamidine solutions for long-term experiments?
A4: Yes, for long-term storage, reconstituted pentamidine solutions have demonstrated stability for up to 30 days when refrigerated at 4°C and for 90 to 120 days when frozen at -20°C[7].
Q5: Are there any known incompatibilities with pentamidine in solution?
A5: Yes, pentamidine isethionate solutions have been shown to be incompatible with fluconazole (B54011) and foscarnet (B613817) sodium[2][3].
Q6: What are the signs of pentamidine degradation in an aqueous solution?
A6: Visual signs of degradation can include the formation of particulate matter, discoloration, or haziness in the solution[5]. Any solution exhibiting these characteristics should be discarded. For a more precise assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon reconstitution. | Use of an incorrect solvent, such as Sodium Chloride Injection. | Discard the solution and reconstitute a fresh vial using Sterile Water for Injection or 5% Dextrose Injection. |
| Crystals form in the reconstituted solution stored at room temperature. | Storage temperature is too low. | Store the reconstituted vial at a controlled room temperature between 22°C and 30°C (72°F and 86°F)[1][2][3]. |
| Loss of potency is observed in a long-term experiment. | - Chemical degradation due to improper storage (temperature, light exposure).- Adsorption to container or tubing surfaces. | - For long-term storage, aliquot and freeze the solution at -20°C.- Protect solutions from light at all times.- Be aware that a loss of up to 10% has been reported when using PVC infusion sets with 0.9% sodium chloride solutions, potentially due to adsorption[6]. Consider using alternative materials if precise concentrations are critical. |
| Unexpected peaks appear in HPLC analysis. | Degradation of pentamidine. | While specific degradation pathways for pentamidine in aqueous solutions are not extensively documented in the available literature, these peaks likely represent degradation products. Review your storage and handling procedures to minimize degradation. Ensure your HPLC method is stability-indicating to separate these peaks from the parent drug. |
Data on Pentamidine Stability in Aqueous Solutions
Table 1: Short-Term Stability of Reconstituted and Diluted Pentamidine Isethionate Solutions
| Solvent | Concentration | Storage Condition | Container | Stability Duration |
| Sterile Water for Injection | 60 mg/mL, 100 mg/mL | Room Temperature (22-30°C), Protected from Light | Original Vial | 48 hours[2][3][5][8] |
| 5% Dextrose Injection | 1 mg/mL, 2.5 mg/mL | Room Temperature | - | Up to 24 hours[2][3] |
| 0.9% Sodium Chloride Injection | 1 mg/mL, 2 mg/mL | Room Temperature | PVC Bags | Retained >90% of initial concentration for 48 hours[6] |
| 5% Dextrose Injection | 1 mg/mL, 2 mg/mL | Room Temperature | PVC Bags | Retained >90% of initial concentration for 48 hours[6] |
Table 2: Long-Term Stability of Reconstituted Pentamidine Isethionate Solutions
| Solvent | Concentration | Storage Condition | Container | Stability Duration |
| Sterile Water for Injection | 0.8 to 98 mg/mL | Refrigerated (4°C) | PVC Bags and Glass Vials | 30 days[7] |
| 5% Dextrose and Sterile Water for Injection | 1 to 30 mg/mL | Frozen (-20°C) | PVC Bags | 90 days[7] |
| 5% Dextrose | 0.8 to 2.5 mg/mL | Frozen (-20°C) | PVC Bags | 120 days[7] |
| 5% Dextrose and Sterile Water for Injection | 0.8 to 98 mg/mL | Frozen (-20°C) | Glass Vials | 90 days[7] |
Experimental Protocols
Protocol for Reconstitution and Dilution of Pentamidine Isethionate for In Vitro Experiments
-
Reconstitution:
-
Bring the lyophilized pentamidine isethionate vial to room temperature (22-30°C).
-
Aseptically add the required volume of Sterile Water for Injection or 5% Dextrose Injection to the vial to achieve the desired stock concentration (e.g., 3 mL to a 300 mg vial for a 100 mg/mL stock solution)[8].
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
-
Dilution:
-
Withdraw the calculated volume of the reconstituted pentamidine stock solution.
-
Dilute it further with the desired aqueous buffer or cell culture medium to the final working concentration.
-
If using a buffer, ensure it is compatible with pentamidine and the experimental system. The pH of pentamidine solutions is typically between 4.5 and 7.5[7].
-
Protocol for a Stability-Indicating HPLC Method for Pentamidine
This protocol is a general guideline based on published methods. Method validation is required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 24% acetonitrile and 76% 0.025M monobasic phosphate buffer, pH 3.2)[9][10]. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL (can be adjusted).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Standard Preparation:
-
Prepare a stock solution of pentamidine isethionate reference standard in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the pentamidine samples with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Quantify the pentamidine concentration by comparing the peak area of the sample to the calibration curve generated from the standards.
-
A stability-indicating method should be able to resolve the pentamidine peak from any potential degradation product peaks.
-
Visualizations
Caption: Workflow for the preparation of pentamidine aqueous solutions.
Caption: Factors influencing the stability of pentamidine in aqueous solutions.
References
- 1. biomedres.us [biomedres.us]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. PENTAMIDINE ISETHIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Inconsistent Results in Pentamidine Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed in pentamidine efficacy studies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High Variability in Cell Viability Assay (e.g., MTT, MTS) Results
-
Question: My IC50 values for pentamidine fluctuate significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:
-
Cell Density and Health: Ensure you are seeding a consistent number of healthy, log-phase cells for each experiment. Over-confluent or starved cells can show altered sensitivity to pentamidine.
-
Reagent Preparation and Storage: Prepare fresh pentamidine solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Ensure that the MTT or MTS reagent is stored correctly and protected from light to prevent degradation.
-
Incubation Time: The duration of pentamidine treatment and the subsequent incubation with the viability reagent can impact results. Optimize and standardize these incubation times for your specific cell line.
-
Metabolic Activity: Pentamidine can affect mitochondrial function, which is what assays like MTT and MTS measure.[1] If you suspect pentamidine is altering cellular metabolism in a way that interferes with the assay, consider using a different viability assay that measures a different parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion or a cytotoxicity assay).
-
Compound Interference: The chemical properties of pentamidine or its solvent could interfere with the assay reagents. Run a control with pentamidine in cell-free media to check for any direct reaction with the viability reagent.
-
Issue 2: Inconsistent Apoptosis Detection with Annexin V/PI Staining
-
Question: I'm seeing a high percentage of necrotic cells (Annexin V+/PI+) even at early time points, or my results are not consistent. Why is this happening?
-
Answer: Inconsistent apoptosis results can be frustrating. Here are some potential causes and solutions:
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining.[2] Be gentle with your cells during harvesting and washing. If using adherent cells, allow them to recover for 30-45 minutes in suspension before staining.[2]
-
Inappropriate Reagent Concentrations: Titrate your Annexin V and Propidium (B1200493) Iodide concentrations to determine the optimal amount for your cell type. Too much or too little of either reagent can lead to inaccurate results.
-
Compensation Issues in Flow Cytometry: Improper compensation for spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to false positives. Always include single-stained controls to set up your compensation correctly.
-
Timing of Analysis: Apoptosis is a dynamic process. If you analyze your cells too late after treatment, you may miss the early apoptotic phase (Annexin V+/PI-) and only see late apoptotic/necrotic cells. Perform a time-course experiment to identify the optimal window for detecting early apoptosis.
-
Calcium in Binding Buffer: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Ensure that your binding buffer contains an adequate concentration of calcium.[3]
-
Issue 3: Difficulty in Interpreting Cell Cycle Analysis Data
-
Question: My cell cycle histograms have broad peaks or a high coefficient of variation (CV), making it difficult to quantify the percentage of cells in each phase. What can I do to improve the quality of my data?
-
Answer: Sharp, well-defined peaks are crucial for accurate cell cycle analysis. To improve your results:
-
Optimize Fixation: Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to prevent cell clumping.[4] Clumps of cells will not stain properly and can distort the histogram.
-
RNase Treatment: Ensure complete digestion of RNA by incubating with a sufficient concentration of RNase A.[4] Residual double-stranded RNA can bind to propidium iodide and interfere with DNA content measurement.
-
Low Flow Rate: Acquire your data on the flow cytometer using a low flow rate.[5] This improves the accuracy of the fluorescence measurement and results in tighter peaks.
-
Sufficient Cell Number: Acquire a sufficient number of events (at least 10,000) to ensure statistically robust data.[6]
-
Exclude Doublets: Use a pulse-width versus pulse-area plot to gate out cell doublets or aggregates, which can be mistaken for G2/M phase cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pentamidine, and how can this affect experimental results?
A1: The mechanism of action of pentamidine is multifaceted and not fully understood, which can contribute to variable experimental outcomes.[7] It is known to:
-
Bind to DNA: Pentamidine can bind to the minor groove of AT-rich regions of DNA, potentially interfering with replication and transcription.[8]
-
Inhibit Topoisomerases: It can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[9]
-
Affect Mitochondrial Function: Pentamidine can accumulate in mitochondria, disrupt the mitochondrial membrane potential, and uncouple oxidative phosphorylation.[10][11] This can lead to decreased ATP production and increased reactive oxygen species (ROS), ultimately triggering apoptosis.
-
Interfere with Signaling Pathways: Pentamidine has been shown to inhibit the PI3K/AKT signaling pathway, which is involved in cell proliferation, survival, and migration.[12]
The relative contribution of each of these mechanisms can vary between cell types, leading to different responses and potentially inconsistent results.
Q2: Why do different cell lines show varying sensitivity to pentamidine?
A2: The sensitivity of different cell lines to pentamidine can be influenced by several factors:
-
Drug Uptake and Efflux: The expression and activity of drug transporters play a crucial role. Reduced uptake or increased efflux of pentamidine, often mediated by ABC transporters, can lead to drug resistance.[10]
-
Mitochondrial Function: Cells with different baseline mitochondrial activity or susceptibility to mitochondrial damage may respond differently to pentamidine.
-
Status of Signaling Pathways: The activation state of pro-survival pathways like PI3K/AKT can influence a cell's ability to withstand pentamidine-induced stress.[12]
-
Proliferation Rate: Faster-proliferating cells may be more susceptible to drugs that interfere with DNA replication.
Q3: How can I be sure that the cell death I am observing is apoptosis and not necrosis?
A3: It is important to use multiple assays to distinguish between apoptosis and necrosis.
-
Annexin V/PI Staining: This is a standard method where early apoptotic cells are Annexin V positive and PI negative, while late apoptotic and necrotic cells are positive for both.
-
Caspase Activation Assays: Apoptosis is typically mediated by a cascade of enzymes called caspases. Measuring the activity of key caspases (e.g., caspase-3, -7, -9) can confirm an apoptotic mechanism.
-
Mitochondrial Membrane Potential Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis and can be measured using fluorescent dyes like JC-1 or TMRM.[13]
-
Morphological Analysis: Observing characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, using microscopy can provide further evidence.
Q4: What are some key considerations when designing a pentamidine efficacy study?
A4: To ensure robust and reproducible results, consider the following:
-
Cell Line Characterization: Thoroughly characterize your cell line, including its growth rate, baseline mitochondrial function, and expression of relevant drug transporters.
-
Dose-Response and Time-Course Studies: Perform comprehensive dose-response and time-course experiments to identify the optimal concentration and treatment duration for your desired effect.
-
Appropriate Controls: Always include untreated controls, vehicle controls, and positive controls for each assay.
-
Orthogonal Assays: Use multiple, independent assays that measure different cellular parameters to confirm your findings. For example, complement a cell viability assay with an apoptosis assay and cell cycle analysis.
-
Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your findings.
Data Presentation
Table 1: IC50 Values of Pentamidine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| Ishikawa | Endometrial Cancer | ~10 | 48 | MTS |
| HEC-1A | Endometrial Cancer | ~12 | 48 | MTS |
| HO8910 | Ovarian Cancer | ~15 | 24 | MTS |
| Caov3 | Ovarian Cancer | ~17 | 24 | MTS |
| PC3 | Prostate Cancer | ~5 | 48 | CCK-8 |
| DU145 | Prostate Cancer | ~7.5 | 48 | CCK-8 |
| C6 | Glioma | ~0.5 | 48 | MTT |
| SW480 | Colon Cancer | Varies | 48 | WST-1 |
Note: IC50 values can vary depending on the specific experimental conditions and the viability assay used.
Table 2: Effect of Pentamidine on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| Ishikawa | Control | 55.2 | 35.1 | 9.7 |
| Pentamidine (15 µM, 24h) | 70.3 | 20.5 | 9.2 | |
| HEC-1A | Control | 58.9 | 32.4 | 8.7 |
| Pentamidine (15 µM, 24h) | 72.1 | 18.9 | 9.0 | |
| PC3 | Control | 60.1 | 25.4 | 14.5 |
| Pentamidine (2.5 µM, 24h) | 75.2 | 15.3 | 9.5 | |
| DU145 | Control | 57.8 | 28.1 | 14.1 |
| Pentamidine (2.5 µM, 24h) | 72.4 | 16.5 | 11.1 |
Table 3: Apoptosis Induction by Pentamidine in Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| PC3 | Control | ~5 |
| Pentamidine (2.5 µM, 48h) | ~25 | |
| DU145 | Control | ~4 |
| Pentamidine (2.5 µM, 48h) | ~20 | |
| C6 | Control | 4.5 ± 1.6 |
| Pentamidine (5 µM, 48h) | 88 ± 4.1 |
Experimental Protocols
1. Cell Viability Assay (MTS)
-
Materials:
-
96-well cell culture plates
-
Cancer cells of interest
-
Complete cell culture medium
-
Pentamidine stock solution (e.g., in DMSO or sterile water)
-
MTS reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of pentamidine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the pentamidine dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent as the highest pentamidine concentration) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Materials:
-
6-well cell culture plates
-
Cancer cells of interest
-
Complete cell culture medium
-
Pentamidine
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of pentamidine for the chosen duration. Include an untreated control.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.[8] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Materials:
-
6-well cell culture plates
-
Cancer cells of interest
-
Complete cell culture medium
-
Pentamidine
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with pentamidine for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Pentamidine's inhibitory effect on the PI3K/AKT signaling pathway.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Use of a new bioassay to study pentamidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Pentamidine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reversing Pentamidine Resistance in Trypanosoma brucei
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to combat pentamidine resistance in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during experiments aimed at reversing pentamidine resistance in T. brucei.
Q1: My pentamidine-resistant T. brucei line does not show a significant decrease in IC50 after transfection with a wild-type TbAQP2 expression vector. What could be the problem?
A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Verification of Transfection and Expression:
-
Confirm successful transfection: Ensure that the selection marker introduced with your expression vector is effective and that you have a stable transfectant population.
-
Verify TbAQP2 expression: Check for the expression of TbAQP2 protein using Western blotting with an appropriate antibody. If using a tagged version of TbAQP2, use an anti-tag antibody.
-
Assess transcript levels: Use quantitative RT-PCR to confirm the transcription of the TbAQP2 gene.
-
-
Vector and Construct Integrity:
-
Sequence verification: Ensure the coding sequence of the TbAQP2 gene in your vector is correct and free of mutations that could affect its function.
-
Promoter activity: Confirm that the promoter driving TbAQP2 expression is active in your T. brucei strain.
-
-
Subcellular Localization:
-
Immunofluorescence microscopy: Verify that the expressed TbAQP2 protein is correctly localized to the plasma membrane and flagellar pocket of the parasite. Misfolded or improperly trafficked protein will not be functional.
-
-
Alternative Resistance Mechanisms:
-
While loss of TbAQP2 is a major driver of pentamidine resistance, other mechanisms might be at play in your resistant line. Consider the status of the P2 aminopurine transporter (TbAT1), as its loss can also contribute to low-level pentamidine resistance.
-
Q2: Are there any chemical compounds that can reverse pentamidine resistance in T. brucei?
A2: Currently, there is a lack of small molecules that have been demonstrated to directly reverse pentamidine resistance by, for example, restoring the function of defunct transporters. However, an emerging and promising strategy to overcome resistance is the use of drug conjugates that bypass the need for transporter-mediated uptake.
One such approach involves the use of nanobody-pentamidine conjugates.[1] Nanobodies targeting specific surface proteins of T. brucei can be linked to pentamidine, facilitating drug entry through alternative pathways such as endocytosis. This method has been shown to be effective against resistant strains that lack functional transporters.[1]
Q3: How can I confirm that pentamidine resistance in my T. brucei strain is due to the loss of TbAQP2?
A3: To confirm the role of TbAQP2 in your resistant strain, you can perform the following experiments:
-
Genomic and Transcriptomic Analysis:
-
PCR and Southern Blotting: Use PCR to amplify the TbAQP2 gene from the genomic DNA of your resistant strain. Compare the product size to that of the wild-type strain. Southern blotting can be used to detect major genomic rearrangements or deletions at the TbAQP2 locus.
-
Sequencing: Sequence the TbAQP2 gene to identify any point mutations, insertions, or deletions that could lead to a non-functional protein.
-
qRT-PCR: Quantify the transcript levels of TbAQP2 to determine if the gene is being transcribed.
-
-
Functional Complementation:
-
As described in this guide, re-expressing a wild-type copy of TbAQP2 in the resistant strain should restore sensitivity to pentamidine if the loss of this transporter is the primary resistance mechanism.
-
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of pentamidine against various T. brucei strains, demonstrating the impact of transporter loss and the effect of their re-expression.
| T. brucei Strain | Relevant Genotype/Phenotype | Pentamidine IC50 (nM) | Reference |
| Wild-type (e.g., s427) | Sensitive | ~2 - 10 | [2][3][4] |
| Pentamidine-resistant | Loss of TbAQP2/HAPT1 | > 100 | [5] |
| tbat1 null | Loss of P2 transporter | Slightly increased resistance | [6] |
| aqp2/aqp3 null | Lacks both AQP2 and AQP3 | High resistance | [7] |
| aqp2/aqp3 null + pLEW100-TbAQP2 | Re-expression of TbAQP2 | Sensitivity restored (~0.65 nM) | [5] |
Key Experimental Protocols
This section provides detailed methodologies for crucial experiments related to the reversal of pentamidine resistance.
Protocol 1: Re-expression of TbAQP2 in Pentamidine-Resistant T. brucei
This protocol describes the steps to genetically complement a pentamidine-resistant T. brucei strain by re-expressing the wild-type TbAQP2 gene.
1. Vector Construction:
-
Clone the full-length open reading frame of wild-type TbAQP2 into a suitable T. brucei expression vector, such as pLEW100. This vector contains a tetracycline-inducible promoter, allowing for controlled expression of the gene.[8] Ensure the construct is sequence-verified.
2. Trypanosome Culture:
-
Maintain your pentamidine-resistant T. brucei bloodstream form parasites in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
3. Transfection:
-
Grow the parasites to a mid-log phase (approximately 1-2 x 10^6 cells/mL).
-
Linearize the pLEW100-TbAQP2 plasmid by digesting with a unique restriction enzyme that cuts within the targeting sequence (e.g., NotI).
-
Harvest approximately 2-3 x 10^7 parasites by centrifugation (1500 x g for 10 minutes at 4°C).
-
Wash the cells once with ice-cold electroporation buffer (e.g., Cytomix).
-
Resuspend the cell pellet in 100 µL of electroporation buffer containing 10-15 µg of the linearized plasmid DNA.
-
Transfer the cell-DNA mixture to a 2 mm gap electroporation cuvette.
-
Electroporate the cells using a suitable electroporator (e.g., Amaxa Nucleofector or Bio-Rad Gene Pulser) with pre-optimized parameters for T. brucei.
-
Immediately after electroporation, transfer the cells to a T25 flask containing 10 mL of pre-warmed HMI-9 medium.
-
Allow the cells to recover for 18-24 hours before adding the appropriate selection drug (e.g., G418 or phleomycin, depending on the resistance marker in your pLEW100 vector).
4. Selection and Cloning:
-
Maintain the transfected culture under drug selection until a stable population of resistant parasites emerges.
-
Clone the resistant population by limiting dilution to obtain a clonal line.
5. Induction of TbAQP2 Expression and Phenotypic Analysis:
-
Induce the expression of TbAQP2 by adding tetracycline (B611298) (e.g., 1 µg/mL) to the culture medium.
-
After 24-48 hours of induction, perform a pentamidine sensitivity assay (see Protocol 2) to determine the IC50 value and confirm the reversal of resistance.
Protocol 2: Determination of Pentamidine IC50 using AlamarBlue Assay
This protocol outlines a common method for determining the in vitro susceptibility of T. brucei to pentamidine.
1. Preparation of Drug Dilutions:
-
Prepare a stock solution of pentamidine isethionate in sterile water or DMSO.
-
Perform serial dilutions of the pentamidine stock solution in HMI-9 medium in a 96-well plate to obtain a range of concentrations to be tested.
2. Cell Seeding:
-
Harvest mid-log phase T. brucei and adjust the cell density to 2 x 10^5 cells/mL in HMI-9 medium.
-
Add 100 µL of the cell suspension to each well of the 96-well plate containing the drug dilutions. Include wells with cells only (no drug) as a negative control and wells with medium only as a background control.
3. Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
4. AlamarBlue Assay:
-
Add 20 µL of AlamarBlue (resazurin) solution to each well.
-
Incubate the plate for an additional 4-24 hours, or until the negative control wells turn from blue to pink.
5. Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to pentamidine resistance and its reversal in T. brucei.
References
- 1. Frontiers | Nanobodies As Tools to Understand, Diagnose, and Treat African Trypanosomiasis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional genomics in Trypanosoma brucei: A collection of vectors for the expression of tagged proteins from endogenous and ectopic gene loci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Pentamidine in Cancer Cell Line Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on addressing the off-target effects of pentamidine in cancer cell line experiments. Pentamidine, an antiprotozoal agent, has demonstrated anti-cancer properties but is known to have multiple cellular targets, which can complicate data interpretation.[1][2][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret your experiments accurately.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with pentamidine in a question-and-answer format.
Issue 1: High levels of cytotoxicity observed at concentrations intended to be selective for a specific target.
-
Question: I am observing widespread cell death in my cancer cell line experiments even at low concentrations of pentamidine, which I intended to use for targeting a specific pathway. How can I confirm if this is an off-target effect?
-
Answer: Pentamidine is known to have broad cytotoxic effects.[4] To determine if the observed cytotoxicity is off-target, consider the following strategies:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the IC50 value in your specific cell line.[5][6] Compare this with published IC50 values for known off-target effects.
-
Positive and Negative Controls: Use cell lines known to be sensitive or resistant to pentamidine's off-target effects, if available.
-
Molecular Knockdown/Knockout: If you hypothesize a specific off-target, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of that target and observe if it alters the sensitivity to pentamidine.[7]
-
Rescue Experiments: If pentamidine is believed to inhibit a particular enzyme or pathway, attempt to rescue the phenotype by adding back the product of that enzyme or activating a downstream component of the pathway.
-
Issue 2: Inconsistent or unexpected changes in cellular signaling pathways.
-
Question: My results show that pentamidine is modulating multiple signaling pathways (e.g., PI3K/AKT, p53) that are not my primary target of interest. How can I dissect these off-target signaling effects?
-
Answer: Pentamidine is known to modulate various signaling pathways, including PI3K/AKT, MAPK/ERK, and p53.[1][8] To investigate these off-target effects:
-
Pathway-Specific Inhibitors: Use well-characterized inhibitors for the off-target pathways in combination with pentamidine to see if you can reverse the unexpected phenotypic changes. For instance, co-treatment with a PI3K inhibitor like LY294002 can help elucidate the role of the PI3K/AKT pathway in pentamidine's effects.[8]
-
Western Blot Analysis: Perform a comprehensive western blot analysis for key proteins in the suspected off-target pathways to confirm their activation or inhibition.
-
Signaling Pathway Diagram: Map your findings onto a signaling pathway diagram to visualize the potential crosstalk and off-target interactions.
-
Issue 3: Observed effects on mitochondrial function that may confound experimental results.
-
Question: I have noticed changes in cellular respiration and ATP levels after treating cancer cells with pentamidine. How can I determine if this is a primary anti-cancer mechanism or an off-target effect on mitochondria?
-
Answer: Pentamidine is a known mitochondrial toxin that can inhibit mitochondrial intron splicing, translation, and uncouple oxidative phosphorylation.[9][10] This can lead to decreased ATP production and increased reactive oxygen species (ROS).[11] To address this:
-
Mitochondrial Function Assays: Directly measure mitochondrial membrane potential (e.g., using TMRE or JC-1), oxygen consumption rate (OCR) using a Seahorse analyzer, and cellular ATP levels.
-
ROS Measurement: Quantify intracellular ROS levels using probes like DCFDA. The use of antioxidants like N-acetylcysteine (NAC) can help determine if ROS production is a key mediator of the observed phenotype.[11]
-
mtDNA Quantification: Assess mitochondrial DNA (mtDNA) content, as pentamidine has been shown to cause its depletion.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of pentamidine in cancer cells?
A1: Pentamidine has several known molecular interactions in cancer cells:
-
Primary (Intended) Targets in Some Studies:
-
PRMT5: While some studies investigate pentamidine's potential as a PRMT5 inhibitor, other more selective inhibitors are now available.[12][13][14][15]
-
S100B/p53 Interaction: Pentamidine can disrupt the interaction between S100B and p53, potentially restoring p53's tumor suppressor function in melanoma.[16]
-
PD-1/PD-L1 Interaction: It has been shown to interfere with the PD-1/PD-L1 immune checkpoint, enhancing T-cell mediated anti-cancer cytotoxicity.[17][18]
-
-
Known Off-Target Effects:
-
Mitochondrial Function: It inhibits mitochondrial intron splicing and translation, and acts as an uncoupler of oxidative phosphorylation.[9][10][19] This leads to mitochondrial dysfunction, reduced ATP, and increased ROS.[11]
-
Signaling Pathways: It modulates PI3K/AKT, MAPK/ERK, and p53 signaling pathways.[1][8]
-
Protein Interactions: It interacts with S100A1/RAGE and S100P/p53.[20][21][22]
-
DNA Binding: It can bind to the minor groove of DNA.[3]
-
Q2: How can I design my experiments to minimize the impact of pentamidine's off-target effects?
A2:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of pentamidine that elicits the desired on-target effect while minimizing off-target cytotoxicity.
-
Employ Multiple Cell Lines: Use a panel of cell lines with varying genetic backgrounds to identify effects that are consistent and likely on-target.
-
Use Orthogonal Approaches: Confirm key findings using alternative methods. For example, if pentamidine is used to inhibit a protein, validate the effect using genetic knockdown of that protein.
-
Control for Mitochondrial Toxicity: Routinely monitor mitochondrial health (e.g., membrane potential, ROS production) to distinguish mitochondrial toxicity from specific on-target effects.
Q3: Are there alternative compounds I can use to study the same pathways with greater specificity?
A3: Yes, for many of the pathways affected by pentamidine, more specific inhibitors are available. For example:
-
PRMT5: Use selective inhibitors like JNJ-64619178 or GSK3326595.[12][15]
-
PI3K/AKT Pathway: Utilize specific inhibitors such as LY294002 or wortmannin.[8]
-
PD-1/PD-L1 Checkpoint: Employ monoclonal antibodies like atezolizumab or pembrolizumab.[17]
Using these more specific tools in parallel with pentamidine can help to confirm that the observed effects are due to the intended target and not off-target activities.
Data Presentation
Table 1: Comparative Anti-proliferative Efficacy of Pentamidine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration |
| Melanoma | C8146A | 1.0 - 50 | Not Specified[5] |
| Glioma | C6 | 0.05 - 5 (migration inhibition) | Not Specified[5] |
| Ovarian Cancer | HO8910 | ~5-10 | 24 hours[2][5] |
| Ovarian Cancer | Caov3 | ~5-10 | 24 hours[2][5] |
| Endometrial Cancer | Ishikawa | <15 | Not Specified[5][8] |
| Endometrial Cancer | HEC-1A | <15 | Not Specified[5][8] |
| Prostate Cancer | PC3 | Not Specified | 48 hours (viability assay) |
| Prostate Cancer | DU145 | Not Specified | 48 hours (viability assay) |
| Breast Cancer | ZR-75-1 | Dose-dependent decrease up to 100 µM | 48 hours[21] |
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.[5]
-
Drug Treatment: Treat the cells with a range of pentamidine concentrations. Include a vehicle-only control.[5]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Treatment: Treat cells with pentamidine for the desired time.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration using a BCA assay.
-
Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p53) overnight at 4°C.[2]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and detect the signal using an imaging system.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on coverslips in a 24-well plate.
-
Drug Treatment: Treat cells with pentamidine for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Mandatory Visualizations
Caption: Overview of Pentamidine's Off-Target Signaling Pathways.
Caption: Workflow for Investigating Pentamidine's Effects.
Caption: Troubleshooting Logic for Pentamidine Experiments.
References
- 1. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties – ScienceOpen [scienceopen.com]
- 2. Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentamidine - Wikipedia [en.wikipedia.org]
- 4. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentamidine inhibits mitochondrial intron splicing and translation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentamidine is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer | MDPI [mdpi.com]
- 13. onclive.com [onclive.com]
- 14. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The effect of pentamidine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint [frontiersin.org]
- 19. Effects of pentamidine isethionate on Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain [mdpi.com]
how to properly dissolve pentamidine isethionate for research use.
Welcome to the Technical Support Center for the research use of Pentamidine Isethionate. This guide provides essential information for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Pentamidine Isethionate for in vitro studies?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing a concentrated stock solution.[1][2][3] Pentamidine Isethionate is also freely soluble in water.[1] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent.
Q2: What is the stability of Pentamidine Isethionate in a stock solution?
Once prepared, stock solutions in DMSO should be aliquoted and stored in tightly sealed vials. It is recommended to use these solutions within one month when stored at -20°C or for up to six months at -80°C.[2] It is advisable to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are less stable and should ideally be prepared fresh.[4] For clinical use, reconstituted solutions are stable for 24-48 hours at room temperature when protected from light.[5]
Q3: Can I use saline to dissolve Pentamidine Isethionate?
No, you should not use saline (sodium chloride solution) for the initial reconstitution of Pentamidine Isethionate as it will cause the drug to precipitate.[5][6][7]
Q4: My Pentamidine Isethionate solution is cloudy or has precipitated. What should I do?
Precipitation can occur due to several reasons, including the use of an incorrect solvent, high concentration, or improper storage. Refer to the troubleshooting guide below for detailed steps on how to address this issue.
Q5: What is the mechanism of action of Pentamidine Isethionate?
The exact mechanism of action is not fully elucidated but is known to be multifaceted. It is understood to interfere with the parasite's DNA, RNA, phospholipid, and protein synthesis.[6][8][9] Pentamidine binds to the DNA of pathogens, inhibiting replication and transcription.[8][9] It also disrupts mitochondrial function and can inhibit topoisomerase enzymes.[6][8]
Data Presentation
Solubility of Pentamidine Isethionate
| Solvent | Solubility | Molar Concentration (approx.) | Source |
| Water | 100 mg/mL | 168.73 mM | [1] |
| DMSO | 100 mg/mL | 168.73 mM | [1][2] |
| Ethanol (95%) | ~1.25 mg/mL | ~2.11 mM | [10] |
| Methanol | ~1.25 mg/mL | ~2.11 mM | [10] |
| Dimethyl acetamide | ~15 mg/mL | ~25.31 mM | [10] |
Note: For aqueous and DMSO solutions, sonication may be needed to achieve complete dissolution.[1]
Experimental Protocols
Preparation of a 10 mM Pentamidine Isethionate Stock Solution in DMSO
Materials:
-
Pentamidine Isethionate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Under sterile conditions, weigh out the required amount of Pentamidine Isethionate powder. The molecular weight of Pentamidine Isethionate is 592.68 g/mol . To prepare a 10 mM solution, you will need 5.93 mg per 1 mL of DMSO.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
-
(Optional) For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Guides
Issue: Precipitation in Stock or Working Solution
Question: I am observing a precipitate in my Pentamidine Isethionate solution. How can I troubleshoot this?
Answer: Use the following guide to identify the cause and find a solution.
Possible Causes and Solutions:
-
Incorrect Solvent:
-
High Concentration:
-
Cause: The concentration of the working solution in your aqueous cell culture medium is too high, exceeding its solubility limit.
-
Solution: Perform a serial dilution of your DMSO stock solution in the cell culture medium. Add the stock solution drop-wise to the medium while gently vortexing to ensure rapid and even dispersion.[11]
-
-
Temperature Effects:
-
Cause: Storing aqueous solutions at low temperatures can cause crystallization.[5] Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[2]
-
Solution: Store reconstituted aqueous solutions at room temperature (22-30°C) to avoid crystallization.[5] Aliquot stock solutions to minimize freeze-thaw cycles.[2] Pre-warming the cell culture medium to 37°C before adding the drug can sometimes improve solubility.[11]
-
-
Contamination:
-
Cause: Bacterial or fungal contamination in the cell culture medium can cause turbidity and be mistaken for precipitation.[12]
-
Solution: Visually inspect the culture medium under a microscope to check for microbial contamination. If contamination is suspected, discard the medium and cells and start with a fresh, sterile culture.[12]
-
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of Pentamidine Isethionate using an MTT assay.
Caption: A decision tree for troubleshooting precipitation issues with Pentamidine Isethionate solutions.
References
- 1. Pentamidine isethionate | CAS:140-64-7 | Drug to treat protozoal diseases | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and stability of a radioiodinated pentamidine isethionate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Pentamidine - Wikipedia [en.wikipedia.org]
- 7. RU2021257C1 - Method of synthesis of pentamidine isothionate aqueous solution - Google Patents [patents.google.com]
- 8. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 9. What is Pentamidine Isethionate used for? [synapse.patsnap.com]
- 10. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Preventing Pentamidine Degradation in Experimental Procedures
For researchers, scientists, and drug development professionals utilizing pentamidine in experimental settings, ensuring its stability is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of pentamidine during laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause pentamidine degradation?
A1: Pentamidine is susceptible to degradation through several mechanisms, primarily hydrolysis and oxidation.[1][2] The rate of these degradation reactions is significantly influenced by factors such as pH, temperature, and exposure to light.[3][4]
Q2: How should I store my pentamidine stock solutions to ensure stability?
A2: To minimize degradation, solid pentamidine should be stored in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light.[1] Pentamidine solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, solutions should be stored in airtight, light-protected vials at 2-8°C. Avoid repeated freeze-thaw cycles.
Q3: I'm observing precipitation in my pentamidine solution during my cell culture experiment. What could be the cause and how can I prevent it?
A3: Precipitation of pentamidine in cell culture media can occur due to several factors:
-
High Concentration: Exceeding the solubility limit of pentamidine in the media.
-
"Salting Out" Effect: The abrupt change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is added to the aqueous culture medium.[5]
-
pH Shifts: Changes in the medium's pH during cell growth can affect pentamidine's solubility.
-
Interactions with Media Components: Components like salts and proteins in serum-containing media can interact with pentamidine and reduce its solubility.[5]
To prevent precipitation, consider the following:
-
Optimize Dilution: Pre-warm the culture medium to 37°C before adding the pentamidine stock solution. Add the stock solution dropwise while gently swirling the medium.[5][6]
-
Use Co-solvents: In some cases, using a co-solvent in the final dilution may improve solubility, but this must be tested for compatibility with your specific cell line.
-
Reduce Serum Concentration: If experimentally feasible, reducing the serum concentration in the culture medium may help.[7]
Q4: Can pentamidine adsorb to my labware? How can I minimize this?
A4: Yes, hydrophobic compounds like pentamidine can adsorb to the surfaces of common laboratory plastics, such as polystyrene and even polypropylene, as well as untreated glass.[8] This can lead to a significant decrease in the effective concentration of your working solution. To mitigate adsorption:
-
Use Low-Binding Labware: Whenever possible, use labware specifically treated to reduce non-specific binding.[8]
-
Material Selection: Polypropylene is generally less adsorptive than polystyrene for many hydrophobic compounds.[8]
-
Avoid Re-use: For critical quantitative experiments, it is best to use new, disposable labware to avoid cross-contamination from previously adsorbed compounds.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to pentamidine degradation during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected results in biological assays. | Pentamidine degradation in the assay medium. | Prepare pentamidine solutions fresh before each experiment. Protect solutions from light during incubation. Conduct a stability test of pentamidine in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO₂ for 24, 48, 72 hours) and analyze the remaining concentration by HPLC.[6] |
| Adsorption of pentamidine to multi-well plates or other labware. | Use low-binding plates. Pre-condition the plates by incubating with a solution of a non-interfering blocking agent like bovine serum albumin (BSA) before adding the pentamidine solution, if compatible with your assay. | |
| Appearance of unexpected peaks in HPLC analysis of pentamidine samples. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products.[9][10][11] This will help in developing a stability-indicating HPLC method that can separate the parent drug from its degradants. |
| Precipitation of pentamidine upon dilution in aqueous buffers. | Poor aqueous solubility or interaction with buffer components. | Ensure the pH of the buffer is within a range where pentamidine is soluble. Consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring it does not interfere with the experiment. Test different buffer systems for compatibility. |
Data on Pentamidine Stability
The stability of pentamidine is highly dependent on the pH and temperature of the solution. The following table summarizes the general stability profile of pentamidine under different conditions. It is important to note that specific degradation rates can vary based on buffer composition and other components in the solution.
| Condition | pH | Temperature | Observed Stability | Potential Degradation Pathway |
| Acidic | 1-3 | Room Temperature | Relatively stable | Slow hydrolysis |
| Elevated (e.g., 60°C) | Increased degradation | Acid-catalyzed hydrolysis | ||
| Neutral | 6-8 | Room Temperature | Moderate stability | Hydrolysis and potential for oxidation |
| Elevated (e.g., 60°C) | Significant degradation | Accelerated hydrolysis and oxidation | ||
| Alkaline | 9-12 | Room Temperature | Unstable | Base-catalyzed hydrolysis |
| Elevated (e.g., 60°C) | Rapid degradation | Rapid base-catalyzed hydrolysis | ||
| Photostability | N/A | Room Temperature | Unstable when exposed to UV or fluorescent light | Photolytic degradation |
This table provides a qualitative summary. Quantitative kinetic data is highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Pentamidine Isethionate
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of pentamidine isethionate at a concentration of 1 mg/mL in methanol (B129727) or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours, then dissolve in the solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for Pentamidine
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the specific degradation products formed.[12]
1. Chromatographic Conditions:
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of pentamidine (approximately 263 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantification.[12] Specificity is confirmed by demonstrating that the pentamidine peak is well-resolved from all degradation product peaks in the forced degradation samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for Pentamidine-DNA Binding Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the buffer conditions in pentamidine-DNA binding experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical buffer parameters to consider when studying pentamidine-DNA binding?
A1: The three most critical parameters to control are pH, ionic strength (salt concentration), and the choice of buffering agent. Pentamidine's interaction with DNA is primarily driven by electrostatic interactions between the positively charged drug and the negatively charged DNA phosphate (B84403) backbone, as well as hydrogen bonding within the DNA minor groove.[1] Each of these parameters can significantly influence these forces.
Q2: What is the optimal pH range for pentamidine-DNA binding studies?
A2: The optimal pH is typically in the range of 7.0 to 8.0. A 5% aqueous solution of pentamidine isethionate has a pH of 4.5-6.5.[2] While pentamidine is more stable in acidic aqueous media (pH 4.0-5.0), this may not be biologically relevant and can alter the protonation state of DNA bases.[3] It is crucial to maintain a pH where both the DNA and pentamidine are in their desired protonation states. Significant deviations outside the neutral range can lead to changes in DNA conformation or pentamidine's charge, affecting binding.[4][5]
Q3: How does ionic strength (salt concentration) affect the binding of pentamidine to DNA?
A3: Ionic strength is a key modulator of the binding affinity. Since the interaction is heavily dependent on electrostatic attraction, increasing the salt concentration (e.g., NaCl or KCl) will generally weaken the binding affinity.[4][6] The cations from the salt shield the negative charges on the DNA backbone, reducing the electrostatic attraction for the positively charged pentamidine. Conversely, very low ionic strength can enhance binding but may also promote non-specific interactions and potentially affect DNA stability. It is recommended to start with a salt concentration in the physiological range, such as 100-150 mM NaCl.
Q4: Are there specific buffering agents or ions I should avoid?
A4: Avoid buffers with components that could interact with either pentamidine or DNA. For example, citrate (B86180) or phosphate buffers at high concentrations can sometimes interact with divalent cations if they are required for your experiment. Cacodylate buffers should be handled with care due to their toxicity. Buffers like Tris-HCl or HEPES are common choices. Also, be aware of pentamidine's lower solubility in certain buffers; for instance, its solubility is less than 1 mg/mL in a carbonate buffer at pH 9.[2]
Troubleshooting Guide
Issue: I'm observing precipitation upon adding pentamidine to my buffer.
| Possible Cause | Solution |
| Low Solubility | Pentamidine's solubility is pH-dependent; it is less soluble at higher pH values.[2] Consider lowering the pH slightly (e.g., from 8.0 to 7.5) or using an acetate (B1210297) buffer if a lower pH is acceptable for the experiment.[3] |
| High Concentration | The concentrations of pentamidine or DNA may be too high, exceeding the solubility limit of the complex. Try reducing the concentration of both components. |
| Buffer Incompatibility | Certain buffer components may salt out the pentamidine-DNA complex. Test a different buffering agent (e.g., switch from phosphate to Tris or HEPES). |
Issue: My experimental signal (e.g., fluorescence, CD) is noisy or unstable.
| Possible Cause | Solution |
| Sample Aggregation | Sub-visible aggregation can cause light scattering and signal noise. Try including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.005%) or increasing the ionic strength slightly to reduce non-specific interactions. |
| Photobleaching (Fluorescence) | If using fluorescence, the fluorophore may be unstable. Reduce the excitation intensity, decrease the exposure time, or add a photostabilizing agent. |
| Temperature Fluctuation | Ensure the sample cell is properly thermostatted and has reached equilibrium before starting measurements. This is especially critical for sensitive techniques like Isothermal Titration Calorimetry (ITC).[7] |
Issue: I'm observing weak or no binding.
| Possible Cause | Solution |
| High Ionic Strength | As mentioned in the FAQ, high salt concentrations weaken the electrostatic component of binding.[6] Try decreasing the NaCl or KCl concentration systematically (e.g., from 150 mM to 100 mM or 50 mM). |
| Incorrect DNA Sequence | Pentamidine preferentially binds to AT-rich sequences, specifically requiring a tract of at least 4-5 consecutive A-T base pairs.[8][9] It does not tolerate G-C base pairs within its primary binding site.[8] Verify that your DNA sequence contains an appropriate binding site. |
| Inactive Components | Ensure the pentamidine has not degraded and that the DNA is properly annealed into its duplex form. Prepare fresh solutions and anneal the DNA by heating to 95°C and slowly cooling to room temperature.[7] |
Experimental Protocols and Data
Protocol: Sample Preparation for Spectroscopic Titration (Fluorescence/CD)
-
Buffer Preparation : Prepare a stock solution of your chosen buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Filter the buffer through a 0.22 µm filter to remove particulates.
-
DNA Preparation : Dissolve the lyophilized DNA oligonucleotide in the prepared buffer. Determine its concentration accurately using UV-Vis spectrophotometry at 260 nm.[7]
-
DNA Annealing : To ensure the DNA is double-stranded, heat the solution to 95°C for 5-10 minutes and allow it to cool slowly to room temperature over several hours.[7]
-
Pentamidine Preparation : Prepare a concentrated stock solution of pentamidine isethionate in the exact same buffer used for the DNA. This is critical for avoiding buffer mismatch effects, especially in sensitive techniques like ITC.
-
Experiment : For a typical titration, maintain a constant concentration of DNA in the cuvette and incrementally add small aliquots of the pentamidine stock solution. Record the spectral change after each addition, ensuring the system has reached equilibrium.
Quantitative Data Summary
While comprehensive comparative data is sparse, the following tables summarize expected trends and representative values for pentamidine and similar minor groove binders.
Table 1: Representative Effect of Ionic Strength on Binding Affinity (Kd)
| Salt Concentration (NaCl) | Typical Dissociation Constant (Kd) for Minor Groove Binders | Expected Trend for Pentamidine-DNA Binding |
| 25 mM | 1 - 10 nM | Strongest Binding |
| 100 mM | 50 - 200 nM | Intermediate Binding |
| 250 mM | > 500 nM | Weakest Binding |
| 500 mM | µM range or no detectable binding | Very Weak / No Binding |
Note: These are illustrative values. Actual Kd will depend on the specific DNA sequence, temperature, and technique used. The binding of dicationic molecules like pentamidine is highly sensitive to salt concentration due to the strong electrostatic component of the interaction.
Table 2: Influence of pH on Pentamidine Stability and DNA Integrity
| pH Range | Effect on Pentamidine | Effect on B-DNA | Recommendation for Binding Studies |
| 4.0 - 5.5 | High stability and solubility.[3] | Potential for cytosine protonation (at lower end), minor structural changes. | Sub-optimal for studying biologically relevant interactions. |
| 6.0 - 8.0 | Good stability. | Stable B-form conformation. | Recommended Range. |
| 8.5 - 9.5 | Decreased solubility.[2] | Stable, but risk of deprotonation at higher pH leading to denaturation ("melting"). | Not recommended due to pentamidine solubility issues and potential DNA instability. |
Visual Guides and Workflows
Workflow for Optimizing Buffer Conditions
Caption: A workflow for the systematic optimization of buffer conditions.
Troubleshooting Flowchart for Common Issues
Caption: A decision tree for troubleshooting common experimental problems.
Key Factors Influencing Binding Equilibrium
Caption: Key physicochemical factors governing the pentamidine-DNA interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA2010085C - Pentamidine solutions - Google Patents [patents.google.com]
- 4. Solvent, pH, and Ionic Effects on the Binding of Single-Stranded DNA by Circular Oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Footprinting studies on the sequence-selective binding of pentamidine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges in synthesizing specific pentamidine derivatives
Welcome to the technical support center for the synthesis of specific pentamidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of these complex molecules.
Troubleshooting Guides
This section provides solutions to common challenges encountered during the synthesis of pentamidine derivatives, presented in a question-and-answer format.
Issue 1: Low Yield in Amidine Formation via Pinner Reaction
Question: I am experiencing very low yields when converting my dinitrile precursor to the desired bis-amidine using the Pinner reaction. What are the common causes and how can I improve the yield?
Answer:
Low yields in the Pinner reaction for bis-amidine synthesis are a frequent issue. The key is to control the reaction conditions carefully, as the intermediate Pinner salt (an imino ester salt) is unstable. Here are the primary causes and troubleshooting steps:
-
Presence of Water: The Pinner reaction is highly sensitive to moisture. Any water present will hydrolyze the intermediate imino ester to an ester or the final amidine to an amide, significantly reducing the yield of the desired product.
-
Reaction Temperature: The Pinner salt intermediate is thermodynamically unstable and can decompose at higher temperatures, often leading to the formation of an amide and an alkyl chloride side product.[1]
-
Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrile and during the reaction period.[3]
-
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted nitrile.
-
Solution: Increase the reaction time, but keep the temperature low. Monitor the reaction progress by thin-layer chromatography (TTC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Steric Hindrance: If the nitrile group is sterically hindered, the reaction may be sluggish.
-
Solution: While the Pinner reaction is generally tolerant of a wide range of substrates, highly hindered nitriles may require longer reaction times or alternative synthetic methods.[3]
-
Issue 2: Difficulty in Purifying Polar, Basic Pentamidine Derivatives
Question: My synthesized pentamidine derivative is highly polar and basic, making it very difficult to purify by standard column chromatography. It either streaks badly on silica (B1680970) gel or elutes in the void volume on C18 columns. What purification strategies can I use?
Answer:
The purification of polar, basic compounds like pentamidine and its derivatives is a well-known challenge. Here are several strategies to improve purification:
-
Modified Normal-Phase Chromatography:
-
Amine Additives: Streaking on silica gel is often due to strong interactions between the basic amidine groups and the acidic silica surface. Adding a small amount of a basic modifier to the eluent can mitigate this.
-
Recommended Eluents: A common mobile phase is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) with a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 80:18:2 DCM:MeOH:NH4OH).[4]
-
-
Alumina (B75360) Columns: Basic or neutral alumina can be a better stationary phase than silica for purifying basic compounds.[4]
-
-
Reversed-Phase Chromatography with Modified Columns:
-
Polar-Copolymerized C18 Columns: These columns are designed for better retention of polar compounds and can be used with highly aqueous mobile phases without phase collapse.[5][6]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and retention of basic compounds on C18 columns. However, removal of the ion-pairing reagent from the final product can be challenging.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4][5]
-
Protection-Purification-Deprotection: If chromatographic methods are still challenging, you can protect the amidine groups with a suitable protecting group (e.g., Boc) to reduce the polarity and basicity of the molecule. The protected, less polar compound can then be purified using standard chromatography. The protecting groups are subsequently removed to yield the pure final product. However, the protection and deprotection steps must be high-yielding to be efficient.[4]
Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: What are the main synthetic routes to pentamidine and its analogues?
A1: The most common synthetic strategies for pentamidine and its analogues involve a convergent synthesis approach. This typically involves:
-
Synthesis of the core linker: This can be an aliphatic chain, or a more complex aromatic or heterocyclic structure. For pentamidine itself, this is a five-carbon chain.
-
Williamson Ether Synthesis: The linker, often a dihaloalkane, is reacted with a protected or unprotected 4-cyanophenol or a similar aromatic nitrile via a Williamson ether synthesis to form the bis-nitrile precursor.[7]
-
Amidine Formation: The terminal nitrile groups are then converted to amidines. The Pinner reaction is a classical method for this transformation.[1][2] Alternatively, methods involving the conversion of nitriles to thioimidates followed by reaction with an amine, or the use of Lewis acids to activate the nitrile for direct amination, can be employed.[8][9]
Q2: I am synthesizing a pentamidine derivative with a furan (B31954) core. Are there any specific challenges I should be aware of?
A2: Yes, the synthesis of furan-containing pentamidine derivatives can present specific challenges. The furan ring is sensitive to both acidic and basic conditions, which can lead to degradation and lower yields.[10][11] Additionally, some furan-based intermediates can be unstable and prone to oxidation.[12] When planning your synthesis, consider using mild reaction conditions and protecting the furan ring if necessary. Continuous-flow synthesis has been shown to be an effective method for preparing 2,5-diaryl furans by allowing for the use of unstable intermediates without isolation.[12]
Q3: When should I use protecting groups in my synthesis of pentamidine derivatives?
A3: Protecting groups are crucial when your molecule contains functional groups that might interfere with a planned reaction. In the context of pentamidine synthesis, you might need to protect:
-
Amine groups: If your linker or aromatic core contains amine functionalities, they should be protected (e.g., with Boc or Cbz groups) before reactions like the Williamson ether synthesis or other coupling reactions to prevent unwanted side reactions.[13]
-
Amidine groups: In some cases, it may be advantageous to protect the amidine group itself, for example, to improve solubility for purification or to prevent it from reacting in subsequent steps.[8][14][15]
Reaction Conditions and Reagents
Q4: My Williamson ether synthesis to prepare the dinitrile precursor is giving a low yield. What could be the problem?
A4: Low yields in the Williamson ether synthesis for this type of molecule can be due to several factors:
-
Competing Elimination Reaction: The Williamson ether synthesis is an SN2 reaction. If your alkyl halide is secondary or tertiary, an E2 elimination reaction can compete, leading to the formation of alkenes instead of the desired ether. It is best to use a primary alkyl halide.[16]
-
Poor Solubility: The reactants, particularly the alkoxide, may not be fully soluble in the reaction solvent. Using a polar aprotic solvent like DMF or DMSO can help.[17]
-
Phase-Transfer Catalysis: If one reactant is soluble in an organic phase and the other in an aqueous or solid phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to bring the reactants together and improve the reaction rate.[17]
-
Quality of Reagents: Ensure your reagents are pure and dry. The base used to form the alkoxide (e.g., sodium hydride) should be fresh.[17]
Q5: Are there alternatives to the Pinner reaction for converting nitriles to amidines?
A5: Yes, several other methods can be used to synthesize amidines from nitriles:
-
Thioimidate Route: Nitriles can be reacted with a thiol (like thiophenol) in the presence of an acid to form a thioimidate, which is then reacted with an amine to give the amidine.[8]
-
Lewis Acid Catalysis: Lewis acids such as AlCl3 or ZnCl2 can be used to activate the nitrile group for direct nucleophilic addition of an amine. These reactions may require high temperatures.[9][18]
-
Copper-Catalyzed Synthesis: A more recent method involves a copper-catalyzed reaction of nitriles with amines.[9]
-
From Amidoximes: Nitriles can be converted to amidoximes with hydroxylamine, which are then reduced to amidines.[19]
Product Characterization and Purity
Q6: How can I confirm the successful synthesis of my pentamidine derivative?
A6: A combination of spectroscopic methods should be used to confirm the structure and purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the overall structure of the molecule. You should see characteristic peaks for the aromatic protons, the linker protons, and the amidine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your compound.
-
Melting Point: A sharp melting point is an indicator of purity.
-
Elemental Analysis: This provides the percentage composition of elements (C, H, N) in your compound, which should match the theoretical values for the desired product.
Data Tables
Table 1: Comparison of Reaction Conditions for Amidine Formation
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| Pinner Reaction | Nitrile, Alcohol, Dry HCl gas, Ammonia (B1221849)/Amine | Anhydrous Alcohol | 0 - 5 | 12 - 24 | Requires strictly anhydrous conditions; intermediate is unstable at higher temperatures.[1][2][3] |
| Thioimidate Route | Nitrile, Thiophenol, HBr, Amine | Varies | Room Temperature | 4 - 12 | A milder alternative to the Pinner reaction.[8] |
| Lewis Acid Catalysis | Nitrile, Amine, Lewis Acid (e.g., AlCl3, ZnCl2) | High-boiling solvent | High (e.g., 100-150) | 6 - 18 | Can be effective for unactivated nitriles but requires harsh conditions.[9][18] |
| Copper-Catalyzed | Nitrile, Amine, CuCl, Base (e.g., Cs2CO3) | TFE | 100 | 8 - 16 | A more modern, catalytic approach.[9] |
Table 2: Yields and Purity of Selected Pentamidine Derivatives from Literature
| Derivative | Synthetic Method for Amidine Formation | Yield (%) | Purity (%) | Reference |
| N-carboxymethyl pentamidine | Pinner-like (esterification followed by amidation) | 84.2 | 98.3 | CN102584628A[20] |
| 1,4-bis(4-amidinophenoxy)butane | Not specified in abstract | - | - | [21] |
| 1,3-bis(4-amidino-2-methoxyphenoxy)propane | Not specified in abstract | - | - | [21] |
| Furan-dicarboxamide derivative (compound 10) | Not specified in abstract | - | - | [22] |
Note: Detailed yield and purity data are often found within the full experimental sections of research articles and may not always be present in abstracts.
Experimental Protocols
Protocol 1: General Procedure for Amidine Synthesis via the Pinner Reaction
-
Preparation: Ensure all glassware is thoroughly oven-dried. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Catalyst: To a stirring solution of anhydrous alcohol (e.g., ethanol) in an appropriate anhydrous solvent (e.g., dioxane or chloroform) at 0°C, bubble dry hydrogen chloride gas until the solution is saturated.
-
Nitrile Addition: Dissolve the dinitrile precursor in a minimal amount of the anhydrous solvent and add it dropwise to the cold, acidic alcohol solution.
-
Reaction: Allow the reaction to stir at 0-5°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Ammonolysis: Cool the reaction mixture to 0°C. Bubble anhydrous ammonia gas through the solution until it is basic, or add a solution of ammonia in alcohol.
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The product may precipitate as a salt. Filter the solid and wash with a cold, non-polar solvent. Alternatively, remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization.
Protocol 2: General Procedure for Williamson Ether Synthesis of Dinitrile Precursors
-
Base Treatment: To a solution of 4-cyanophenol (2 equivalents) in a polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH) (2.2 equivalents) portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases.
-
Alkyl Halide Addition: Add the dihaloalkane linker (1 equivalent) dropwise to the solution.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude dinitrile product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in the Pinner reaction.
Caption: General synthetic workflow for a pentamidine analogue.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. labex.hu [labex.hu]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. KR20070107150A - How to prepare protected amidine - Google Patents [patents.google.com]
- 15. AMIDINE PROTECTING GROUPS FOR OLIGONUCLEOTIDE SYNTHESIS .16. | CU Experts | CU Boulder [experts.colorado.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 19. Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel pentamidine derivatives: synthesis, anti-tumor properties and polynucleotide-binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pentamidine and Diminazene Aceturate Efficacy Against Trypanosoma brucei
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used trypanocidal agents, pentamidine and diminazene (B1218545) aceturate, against Trypanosoma brucei, the causative agent of African trypanosomiasis. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the current understanding of their mechanisms of action and resistance.
Quantitative Data Summary
The following tables provide a structured overview of the in vitro and in vivo efficacy of pentamidine and diminazene aceturate against Trypanosoma brucei and related species.
Table 1: In Vitro Efficacy (IC50 Values) Against Trypanosoma Species
| Compound | Trypanosoma Species | IC50 (nM) | Reference |
| Pentamidine | T. b. brucei | 5.3 | [1] |
| Pentamidine | T. congolense | 169.48 ± 44.00 | [2] |
| Diminazene Aceturate | T. congolense | 108.65 ± 25.25 | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy Comparison in Animal Models
| Animal Model | Drug & Dosage | Key Findings | Reference |
| Dogs | Diminazene Aceturate (7 mg/kg, single dose, i/m) | Effective parasite clearance, but relapse of infection observed at day 42 post-infection in one dog. Greater increase in serum liver enzymes compared to pentamidine. | [3][4] |
| Pentamidine Isethionate (4 mg/kg, daily for 7 days, i/m) | Effective parasite clearance with no relapse recorded. Faster reversal of anemia compared to diminazene aceturate. Considered to have a superior trypanocidal action. | [3][4] | |
| Rats | Diminazene Aceturate (7 mg/kg, single dose, i.p.) | Parasite clearance within 48-120 hours, but relapse of parasitemia occurred. | [5][6] |
| Pentamidine Isethionate (4 mg/kg, daily for 7 days, i/m) | Complete parasite clearance within 72-96 hours. Considered marginally superior to diminazene aceturate. | [5][6] | |
| Rats | Diminazene Aceturate (7 mg/kg, four weekly doses) | Proved efficacious in the experimental management of T. brucei infection. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Drug Susceptibility Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of trypanocidal compounds.
1. Parasite Culture:
-
Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with 10-20% fetal bovine serum.
-
Parasites are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10³ cells per well.
-
The test compounds (pentamidine or diminazene aceturate) are serially diluted and added to the wells. A positive control (e.g., a known trypanocidal drug) and a negative control (medium with vehicle, e.g., DMSO) are included.[8]
-
The plates are incubated for 72 hours under standard culture conditions.[8]
3. Viability Assessment (Resazurin-based Assay):
-
A resazurin (B115843) solution (e.g., AlamarBlue) is added to each well and the plates are incubated for an additional 4-6 hours.[8]
-
The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).[8]
4. Data Analysis:
-
The percentage of inhibition is calculated relative to the negative control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]
In Vivo Efficacy Study in a Murine Model (Rat)
This protocol describes a typical experimental workflow for evaluating the efficacy of trypanocidal drugs in a rat model of Trypanosoma brucei infection.
1. Animal Model and Infection:
-
Adult albino rats are used for the study.
-
Rats are infected intraperitoneally (i.p.) with a specific strain of Trypanosoma brucei (e.g., 1 x 10⁶ trypanosomes).[7]
2. Drug Administration:
-
Treatment is initiated after the establishment of parasitemia (e.g., 7 or 10 days post-infection).[9][10]
-
Diminazene Aceturate Group: A single dose of 7 mg/kg body weight is administered intraperitoneally.[9][10]
-
Pentamidine Isethionate Group: A dose of 4 mg/kg body weight is administered intramuscularly daily for 7 consecutive days.[9][10]
-
Control groups include infected-untreated and uninfected-untreated animals.
3. Monitoring and Data Collection:
-
Parasitemia: Blood samples are examined microscopically to determine the presence and level of trypanosomes.
-
Hematology: Packed cell volume (PCV), red blood cell (RBC) count, and hemoglobin (Hb) concentration are measured to assess anemia.
-
Clinical Signs: Body weight, temperature, and overall health are monitored.
-
Relapse: Following initial clearance, blood is monitored for the reappearance of parasites.
4. Efficacy Evaluation:
-
The effectiveness of the treatment is assessed based on the rate of parasite clearance, the prevention of relapse, and the amelioration of anemia and other clinical signs of infection.
Mechanisms of Action and Resistance
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for pentamidine and diminazene aceturate, as well as the mechanisms of resistance developed by Trypanosoma brucei.
Caption: Mechanism of action of Pentamidine against T. brucei.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative efficacy assessment of pentamidine isethionate and diminazene aceturate in the chemotherapy of Trypanosoma brucei brucei infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of repeated doses of diminazene aceturate (Dinazene®) in the treatment of experimental Trypanosoma brucei infection of Albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A diminazene-resistant strain of Trypanosoma brucei brucei isolated from a dog is cross-resistant to pentamidine in experimentally infected albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A diminazene-resistant strain ofTrypanosoma brucei bruceiisolated from a dog is cross-resistant to pentamidine in experimentally infected albino rats | Scilit [scilit.com]
A Comparative Analysis of Novel Pentamidine Analogs: Structure, Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Pentamidine, a dicationic aromatic diamidine, has long been a clinical mainstay for treating protozoal infections. However, its therapeutic applications are often limited by toxicity and emerging resistance. This has spurred the development of novel pentamidine analogs with improved efficacy and safety profiles. This guide provides an objective comparison of recently synthesized pentamidine derivatives, highlighting their structure-activity relationships (SAR) and performance against various therapeutic targets, supported by experimental data.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro activity of selected, newly synthesized pentamidine analogs against different pathogens and cancer cell lines. These derivatives showcase how structural modifications to the parent pentamidine molecule influence biological efficacy. Modifications primarily involve alterations to the central linker, the terminal amidine groups, and the aromatic rings.
| Compound/Analog | Target Organism/Cell Line | Key Structural Modification | Activity Metric (IC50/MIC80) | Reference |
| Pentamidine | Candida albicans | Parent Compound | MIC80: 1.56 µg/mL | [1][2] |
| Analog 1 (Compound 7 in source) | Candida albicans | Replacement of pentyl linker with a xylyl group | MIC80: 0.78 µg/mL | [1][2] |
| Analog 2 (Compound 15 in source) | Candida albicans | Introduction of a biphenyl (B1667301) ether linker | MIC80: ≤0.09 µg/mL | [1][2] |
| Pentamidine | Plasmodium falciparum (W2 clone) | Parent Compound | IC50: 0.24 µM | [3] |
| Analog 3 (Compound 11 in source) | Plasmodium falciparum (W2 clone) | Propyl linker with terminal phenyl rings | IC50: 0.03 µM | [3] |
| Pentamidine | hERG and KIR2.1 ion channels | Parent Compound | Significant reduction in protein levels | [4] |
| PA-1 | hERG and KIR2.1 ion channels | Shortened carbon linker | Slightly less effective trafficking inhibitor than pentamidine | [4] |
| PA-2 | hERG and KIR2.1 ion channels | Lengthened carbon linker | Slightly more potent trafficking inhibitor than pentamidine | [4] |
| WLC-4059 | S100A1-RAGE V domain interaction (Cancer) | 1,2-bis(4-cyanophenoxy)xylene core | Blocks S100A1-RAGE V interaction | [5] |
Experimental Protocols
Antifungal Susceptibility Testing (MIC80) The in vitro antifungal activities of pentamidine and its analogs against Candida albicans were determined using a microdilution method.[1][2] The compounds were tested in a twofold dilution series. The final concentrations of the drugs ranged from 0.09 to 20 µg/ml. The MIC80 was defined as the lowest drug concentration at which there was an 80% or greater reduction in growth compared to the growth of a drug-free control.[1][2]
Antimalarial Activity Assay (IC50) The in vitro antimalarial activity against Plasmodium falciparum was assessed using a semiautomated microdilution technique.[3] The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor. The 50% inhibitory concentration (IC50) was determined from the dose-response curves.[3]
Ion Channel Trafficking Assay The effects of pentamidine and its analogs on hERG and KIR2.1 protein levels were evaluated using Western blotting.[4] HEK-hERG and HEK-KWGF cells were treated with 10 μM of pentamidine or its analogues for 48 hours. Total protein staining was used as a loading control, and the protein levels in untreated cells were designated as 100%.[4]
S100A1-RAGE V Domain Interaction Assay The interaction between pentamidine analogs and the S100A1 protein was investigated using NMR ¹H-¹⁵N HSQC titration.[5] The binding constant (Kd) was evaluated by fluorescence. The heterodimeric complex structure was obtained from calculations using the HADDOCK program to confirm that the analog blocks the interaction sites between S100A1 and the RAGE-V domain.[5]
Visualizing Structure-Activity Relationships and Biological Pathways
To better understand the workflow of SAR studies and the biological context of these analogs, the following diagrams are provided.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of pentamidine analogs.
Recent studies have also highlighted the potential of pentamidine and its derivatives in cancer therapy by modulating various signaling pathways.[6][7] The PI3K/AKT pathway, crucial for cell proliferation and survival, is one such target.[6][7][8]
Caption: Proposed mechanism of action of pentamidine analogs in cancer via inhibition of the PI3K/AKT signaling pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pentamidine-affected ion channel trafficking and dofetilide mediated rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating Pentamidine as a Specific Inhibitor of the Novel Protein Target S100P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating pentamidine as a specific inhibitor of the novel protein target S100P. It compares pentamidine's inhibitory action against other known modulators of S100P signaling and presents detailed experimental protocols and data to support its validation.
S100P is a small calcium-binding protein implicated in cancer progression, where it exerts its oncogenic function through interactions with other proteins, notably the tumor suppressor p53 and the Receptor for Advanced Glycation End products (RAGE).[1][2][3][4] Pentamidine, an FDA-approved antiprotozoal drug, has been identified as a potential anti-cancer agent that can disrupt the S100P-p53 protein-protein interaction (PPI), thereby restoring the tumor-suppressive functions of p53.[1][2][5][6][7] This guide focuses on the validation of this specific inhibitory mechanism.
Comparative Inhibitor Performance
Pentamidine's inhibitory effect on the S100P-p53 interaction is compared with other compounds known to modulate S100P's activity through a different pathway—the inhibition of the S100P-RAGE interaction. This comparison provides a broader context for evaluating pentamidine's specific mechanism of action.
Table 1: Quantitative Comparison of S100P Pathway Inhibitors
| Inhibitor | Target Interaction | Method | Reported Value | Reference |
| Pentamidine | S100P - p53 | ¹H-¹⁵N HSQC NMR | K_d_ = 48.74 µM | [8] |
| Cromolyn (B99618) | S100P - RAGE | Cell Proliferation & Invasion Assays | ~100 µM* | [9][10] |
| C5OH (Cromolyn Analog) | S100P - RAGE | ELISA-based Assay | More potent than Cromolyn | [11] |
*Value represents the concentration at which significant inhibition of S100P-stimulated cellular effects was observed.
Signaling Pathway and Experimental Workflow
To validate pentamidine as an S100P inhibitor, it is crucial to understand both the biological context of the S100P pathway and the logical flow of experiments required to confirm target engagement and specificity.
Experimental Protocols
Detailed methodologies are provided for key experiments to validate the interaction between pentamidine and S100P.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding affinity and kinetics of pentamidine to S100P.
-
Instrumentation: Biacore SPR system (or equivalent).
-
Sensor Chip: CM5 sensor chip.
-
Procedure:
-
Immobilization: Covalently immobilize recombinant human S100P protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level of ~2000 Resonance Units (RU). Use a reference flow cell with no protein immobilized for background subtraction.
-
Analyte Preparation: Prepare a series of pentamidine concentrations (e.g., 0.1 µM to 100 µM) in a running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the pentamidine solutions over the S100P and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases in real-time.
-
Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound pentamidine.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_d_).
-
Co-Immunoprecipitation (Co-IP) for Interaction Disruption
This protocol verifies that pentamidine can disrupt the S100P-p53 complex within a cellular context.
-
Cell Line: A human cancer cell line endogenously expressing S100P and wild-type p53 (e.g., ZR-75-1 breast cancer cells).
-
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat separate plates with either vehicle (DMSO) or varying concentrations of pentamidine (e.g., 10 µM, 50 µM, 100 µM) for 24-48 hours.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-S100P antibody overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be run in parallel.
-
Complex Capture: Add fresh Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heating. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-p53 antibody to detect co-immunoprecipitated p53. The amount of p53 detected should decrease in the pentamidine-treated samples compared to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that pentamidine directly binds to and stabilizes S100P in intact cells.
-
Principle: Ligand binding increases a protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
-
Procedure:
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of pentamidine for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a warm water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble S100P at each temperature point by Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble S100P against temperature for both vehicle and pentamidine-treated samples. A rightward shift in the melting curve for the pentamidine-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular environment.
-
References
- 1. S100P Interacts with p53 while Pentamidine Inhibits This Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cancer-associated S100P protein binds and inactivates p53, permits therapy-induced senescence and supports chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. [PDF] S100P Interacts with p53 while Pentamidine Inhibits This Interaction | Semantic Scholar [semanticscholar.org]
- 6. S100P Interacts with p53 while Pentamidine Inhibits This Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S100P Interacts with p53 while Pentamidine Inhibits This Interaction - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Cromolyn on S100P Interactions With RAGE and Pancreatic Cancer Growth and Invasion in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of cromolyn on S100P interactions with RAGE and pancreatic cancer growth and invasion in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Pentamidine's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of pentamidine's cross-resistance profile with other antimicrobial agents, supported by experimental data and detailed methodologies.
Pentamidine, an aromatic diamidine, has a long history of use against protozoan and fungal infections.[1] More recently, its potential as a repurposed agent to combat multidrug-resistant bacteria has garnered significant interest.[1][2] This guide delves into the complex interplay of resistance mechanisms between pentamidine and other antimicrobials, offering insights for future drug development and combination therapies.
Cross-Resistance and Synergistic Effects: A Tabular Overview
The following tables summarize the minimum inhibitory concentrations (MICs) of pentamidine against various microorganisms, including strains with acquired resistance to other drugs. The data also highlights the synergistic effects observed when pentamidine is combined with other antimicrobial agents.
Table 1: Pentamidine Activity Against Selected Bacteria [1][2]
| Organism | Strain | Resistance Profile | Pentamidine MIC (µg/mL) |
| Acinetobacter baumannii | ATCC 17978 | Colistin-Susceptible | - |
| Acinetobacter baumannii | - | Colistin-Resistant | - |
| Pseudomonas aeruginosa | Clinical Isolates | Multidrug-Resistant | 400–1600 |
| Escherichia coli | BW25113 | Wild Type | - |
| Escherichia coli | - | Expressing mcr-1 | - |
| Staphylococcus aureus | ATCC 25923 | - | 32 |
| Staphylococcus epidermidis | ATCC 29997 | - | 16 |
Table 2: Synergistic Activity of Pentamidine with Other Antibiotics against Pseudomonas aeruginosa [3][4]
| Antibiotic | Pentamidine Concentration | Outcome |
| Imipenem | 1xMIC | Synergistic |
| Meropenem | 1xMIC | Synergistic |
| Aztreonam | 1/2xMIC | Synergistic |
| Colistin (B93849) | 1xMIC | No Synergy |
Table 3: Cross-Resistance of Pentamidine in Leishmania mexicana [5]
| Compound | Wild-Type (IC₅₀, µM) | Pentamidine-Resistant (IC₅₀, µM) | Fold Resistance |
| Pentamidine | 0.25 ± 0.03 | 25.0 ± 2.1 | 100 |
| Propamidine | 0.40 ± 0.05 | 38.0 ± 3.5 | 95 |
| Stilbamidine | 0.18 ± 0.02 | 19.5 ± 1.8 | 108 |
| Berenil | 0.35 ± 0.04 | 36.0 ± 3.2 | 103 |
| DAPI | 0.08 ± 0.01 | 8.2 ± 0.7 | 103 |
Unraveling the Mechanisms of Cross-Resistance
The development of cross-resistance to pentamidine and other antimicrobial agents is a multifaceted process involving several key molecular mechanisms. Understanding these pathways is crucial for designing strategies to circumvent resistance.
Efflux Pumps: A Common Culprit
One of the primary drivers of multidrug resistance is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the cell.[6] In bacteria such as Pseudomonas aeruginosa, Resistance-Nodulation-Division (RND) family efflux pumps are significant contributors to antibiotic resistance.[7] Studies have shown that pentamidine can act as an inhibitor of certain efflux pumps, such as MexCD-OprJ and MexEF-OprN, in P. aeruginosa, which may explain its synergistic effect with antibiotics like ciprofloxacin.[7][8][9]
Diagram 1: Pentamidine inhibiting an efflux pump to enhance antibiotic efficacy.
In parasitic protozoa like Trypanosoma brucei, the loss of specific transporters, such as the P2 nucleoside transporter and aquaglyceroporin 2 (AQP2), can lead to cross-resistance between pentamidine and melaminophenyl arsenical drugs.[10][11]
Outer Membrane Disruption: A Gateway for Synergy
Pentamidine has been shown to disrupt the outer membrane of Gram-negative bacteria by interacting with lipopolysaccharide (LPS).[12][13] This perturbation increases the permeability of the outer membrane, allowing other antibiotics that are typically ineffective against Gram-negative pathogens to enter the cell and reach their targets.[12][14] This mechanism is particularly relevant for overcoming resistance to drugs like rifampicin, novobiocin, and erythromycin.[12]
Diagram 2: Pentamidine disrupting the outer membrane to facilitate antibiotic entry.
Altered Drug Accumulation in Parasites
In Leishmania mexicana, resistance to pentamidine is associated with a significant decrease in drug accumulation.[5] This is not due to a change in the affinity of the drug carrier but rather a reduction in the maximum velocity (Vmax) of uptake.[5] Furthermore, resistant parasites exhibit an increased capacity for drug efflux.[5] The mitochondrial membrane potential, which is important for pentamidine uptake, is also reduced in resistant cells.[5]
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for assessing antimicrobial susceptibility and synergy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antimicrobial activity.
Broth Microdilution Method: [15]
-
A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the microorganism (e.g., 5 x 10⁵ CFU/mL).
-
The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the agent in which there is no visible growth.
Diagram 3: Workflow for MIC determination by broth microdilution.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Procedure: [12]
-
Two antimicrobial agents are serially diluted in a two-dimensional array in a 96-well microtiter plate.
-
Each well is inoculated with a standardized microorganism suspension.
-
Following incubation, the wells are examined for growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits growth. The formula is: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.
-
Synergy is typically defined as an FIC index of ≤ 0.5.
Time-Kill Curves
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][4]
Procedure: [4]
-
A standardized inoculum of the microorganism is added to flasks containing broth with and without the antimicrobial agent(s) at specific concentrations (e.g., 1x MIC).
-
The flasks are incubated, and at various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed.
-
The number of viable cells (CFU/mL) is determined by plating serial dilutions onto agar (B569324) plates.
-
The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.
Conclusion
The cross-resistance profile of pentamidine is complex, with instances of both shared resistance mechanisms and synergistic interactions with other antimicrobial agents. Its ability to disrupt the outer membrane of Gram-negative bacteria and potentially inhibit efflux pumps makes it a promising candidate for combination therapies against multidrug-resistant pathogens. Further research into the precise molecular interactions and the development of pentamidine analogs with improved efficacy and reduced toxicity is warranted to fully exploit its therapeutic potential.
References
- 1. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on Multidrug Resistance Efflux Pumps in Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy with Ciprofloxacin and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance–Nodulation–Division (RND) Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapy with Ciprofloxacin and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance-Nodulation-Division (RND) Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Loss of the high-affinity pentamidine transporter is responsible for high levels of cross-resistance between arsenical and diamidine drugs in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance — Brown Lab [brownlab.ca]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Efficacy of Pentamidine and Its Ether-Linked Analogs
For Researchers, Scientists, and Drug Development Professionals
Pentamidine, an aromatic diamidine, has long been a crucial therapeutic agent against a spectrum of pathogenic protozoa and fungi. However, its clinical utility is often hampered by significant toxicity. This has spurred the development of numerous analogs, including a promising class of ether-linked derivatives, with the aim of enhancing efficacy and reducing adverse effects. This guide provides a comparative overview of the in vitro performance of pentamidine and its ether-linked analogs, supported by experimental data and detailed methodologies, to aid in the advancement of novel anti-infective agents.
Quantitative Efficacy Overview
The in vitro activity of pentamidine and its ether-linked analogs has been evaluated against a range of clinically relevant pathogens. The following tables summarize the 50% inhibitory concentrations (IC₅₀) and 50% effective concentrations (EC₅₀) from various studies, offering a quantitative comparison of their potency.
Table 1: In Vitro Activity Against Leishmania spp.
| Compound | Species | IC₅₀ / EC₅₀ (µM) | Reference |
| Pentamidine | L. mexicana amazonensis | ~1.8 | [1] |
| Pentamidine | L. donovani | 1.8 | [1] |
| Analog 12 | L. donovani | ≤ 1.8 | [1] |
| Analog 32 | L. donovani | ≤ 1.8 | [1] |
| Analog 33 | L. donovani | ≤ 1.8 | [1] |
| Analog 44 | L. donovani | ≤ 1.8 | [1] |
| Analog 59 | L. donovani | ≤ 1.8 | [1] |
| Analog 62 | L. donovani | ≤ 1.8 | [1] |
| Analog 64 | L. donovani | ≤ 1.8 | [1] |
| Analog 66 | L. donovani | ≤ 1.8 | [1] |
| Pentamidine | L. major | 0.062 mg/mL | [2] |
| Compound 4a | L. major | 0.098 mg/mL | [2] |
| Compound 8a | L. major | 0.150 mg/mL | [2] |
Table 2: In Vitro Activity Against Plasmodium falciparum
| Compound | Strain(s) | IC₅₀ (µM) | Reference |
| Pentamidine | W2, D6 | ~0.1 - 1.0 | [3][4] |
| Various Analogs | W2, D6 | As low as 0.03 | [3][4] |
| Analog 2 | - | < 6 nM | [1] |
| Analog 3 | - | < 6 nM | [1] |
| Analog 4 | - | < 6 nM | [1] |
| Analog 12 | - | < 6 nM | [1] |
| Analog 27 | - | < 6 nM | [1] |
| Analog 30 | - | < 6 nM | [1] |
| Analog 64 | - | < 6 nM | [1] |
| Analog 66 | - | < 6 nM | [1] |
Table 3: In Vitro Activity Against Trypanosoma brucei rhodesiense
| Compound | IC₅₀ (nM) | Reference |
| Pentamidine | - | - |
| Melarsoprol (comparator) | 4 | [1] |
| Analog 32 | ≤ 4 | [1] |
| Analog 64 | ≤ 4 | [1] |
| Analog 66 | ≤ 4 | [1] |
| Compound 2 (diamidine) | 2.3 | [5] |
| Compound 4 (diimidazoline) | 900 | [5] |
Table 4: In Vitro Activity Against Pneumocystis carinii
| Compound | IC₅₀ (µM) | Reference |
| Pentamidine | - | - |
| Compound 1 | 1.1 - 2.13 | [6] |
| Compound 5 | 1.1 - 2.13 | [6] |
| Compound 6 | 1.1 - 2.13 | [6] |
| Compound 10 | 1.1 - 2.13 | [6] |
| Compound 11 | 1.33 | [6] |
Experimental Protocols
The in vitro efficacy of these compounds is typically determined through a series of standardized assays. Below are detailed methodologies for the key experiments cited in the comparative data.
Antileishmanial Activity Assay
-
Parasite Culture: Promastigotes of Leishmania species (e.g., L. mexicana amazonensis, L. major) are cultured in appropriate media, such as Schneider's Drosophila medium supplemented with 10-20% heat-inactivated fetal bovine serum.
-
Drug Susceptibility Assay:
-
Serial dilutions of the test compounds (pentamidine and its analogs) are prepared in a 96-well microtiter plate.
-
A suspension of promastigotes (e.g., 2.5 x 10⁶ cells/mL) is added to each well.[7]
-
The plates are incubated at 25°C for 24-72 hours.
-
Parasite viability is assessed using one of the following methods:
-
[³H]Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the wells, and its incorporation into parasite DNA is measured as an indicator of proliferation.[7]
-
MTT Assay: The tetrazolium salt MTT is added, which is converted to a colored formazan (B1609692) product by viable cells. The absorbance is measured spectrophotometrically to determine cell viability.[2][8]
-
-
-
Data Analysis: The IC₅₀ or EC₅₀ value, the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curves.
Antimalarial Activity Assay
-
Parasite Culture: Asexual erythrocytic stages of Plasmodium falciparum (e.g., W2 and D6 clones) are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax.
-
Drug Susceptibility Assay (Semiautomated Microdilution Technique):
-
Test compounds are serially diluted in 96-well microtiter plates.
-
Synchronized ring-stage parasite cultures are added to the wells.
-
Plates are incubated under a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C for 48-72 hours.
-
Parasite growth is quantified by measuring the incorporation of a radiolabeled precursor (e.g., [³H]hypoxanthine) or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of growth inhibition against the drug concentration.
Antitrypanosomal Activity Assay
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei rhodesiense are cultured in a suitable medium, such as HMI-9, at 37°C in a 5% CO₂ atmosphere.
-
Drug Susceptibility Assay:
-
Serial dilutions of the test compounds are prepared in 96-well plates.
-
A suspension of trypanosomes is added to each well.
-
Plates are incubated for 72 hours.
-
Parasite viability is assessed using a resazurin-based assay (Alamar blue), where viable cells reduce resazurin (B115843) to the fluorescent resorufin.
-
-
Data Analysis: The IC₅₀ value is calculated from the resulting fluorescence data.
Anti-Pneumocystis Activity Assay
-
Organism Source: Pneumocystis carinii organisms are typically obtained from the lungs of immunosuppressed rats.
-
Drug Susceptibility Assay (ATP Bioassay):
-
The test compounds are added to a suspension of P. carinii organisms.
-
The suspension is incubated for 72 hours.
-
The ATP content of the organisms is measured using a bioluminescence assay. A reduction in ATP levels indicates inhibition of viability.[6]
-
-
Data Analysis: The IC₅₀ value is the concentration of the drug that causes a 50% reduction in the ATP content compared to untreated controls.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts involved in this comparative analysis, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro anti-infective drug screening.
Caption: Putative mechanisms of action for pentamidine and its analogs.
Concluding Remarks
The in vitro data compiled in this guide indicate that several ether-linked analogs of pentamidine exhibit comparable or, in some cases, superior potency to the parent compound against a range of pathogenic organisms.[1][3][4] Notably, certain analogs demonstrate significantly enhanced activity against P. falciparum and T. b. rhodesiense.[1][3][4] The structure-activity relationship studies suggest that modifications to the linker region and the terminal cationic groups can profoundly influence biological activity.[5][6] While these in vitro findings are promising, further investigations into the in vivo efficacy, pharmacokinetic profiles, and toxicity of these analogs are warranted to identify lead candidates for clinical development. The detailed experimental protocols and conceptual diagrams provided herein serve as a valuable resource for researchers dedicated to the discovery of new and improved anti-infective therapies.
References
- 1. Structure-activity study of pentamidine analogues as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Trypanocidal activity of dicationic compounds related to pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogs of pentamidine as potential anti-Pneumocystis chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
Pentamidine Demonstrates Preclinical Anticancer Potential in Xenograft Models
For Immediate Release
Recent preclinical studies utilizing xenograft mouse models have demonstrated the potential of pentamidine, a drug traditionally used for treating parasitic and fungal infections, as a promising anticancer agent. These in vivo studies provide crucial validation of its antitumor activity, offering a new avenue for cancer therapy research. Investigations into its mechanisms of action have highlighted its ability to modulate key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT pathway and the S100A1-RAGE signaling cascade.
Comparative Efficacy in a PD-L1 Humanized Murine Allograft Model
In a study utilizing a PD-L1 humanized murine allograft model, pentamidine exhibited significant antitumor efficacy. Intraperitoneal administration of pentamidine at a dose of 10 mg/kg resulted in attenuated tumor growth and prolonged survival of tumor-bearing mice. This model, which allows for the study of interactions between the drug, the tumor, and a humanized immune component, suggests that pentamidine's anticancer effects may be mediated, in part, through immunomodulatory mechanisms.
Table 1: Antitumor Efficacy of Pentamidine in a PD-L1 Humanized Murine Allograft Model
| Treatment Group | Dosage | Tumor Growth | Survival |
| Vehicle Control | - | Baseline | Baseline |
| Pentamidine | 10 mg/kg, i.p. | Significantly Attenuated | Significantly Prolonged |
| Atezolizumab (positive control) | 5 mg/kg, i.p. | Significantly Attenuated | Significantly Prolonged |
Experimental Protocols
General Xenograft Tumor Establishment and Monitoring
A standard protocol for establishing subcutaneous xenograft tumors in immunocompromised mice, such as athymic nude mice, involves the following steps:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the desired confluence for implantation.
-
Animal Models: Female athymic nude mice or other suitable immunocompromised strains, typically 6-8 weeks old, are used as hosts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 10 x 10⁷ cells) in a sterile medium, often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.
-
Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically two to three times per week. Tumor volume is calculated using the formula: Tumor Volume = (Length × Width²) / 2 .[1][2]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., pentamidine) and control vehicle are administered according to the specified dose and schedule.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (as an indicator of toxicity) and survival. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.
Specific Protocol for Pentamidine in a PD-L1 Humanized Murine Allograft Model
In the study evaluating pentamidine in a PD-L1 humanized murine cancer cell allograft model, the following protocol was used:
-
Animal Model: C57BL/6 mice were used.
-
Tumor Induction: Murine cancer cell lines (4T1 breast cancer, MC38 colon adenocarcinoma, B16F10 melanoma, and KLN205 lung carcinoma) engineered to express human PD-L1 were injected into the mice.
-
Treatment: Pentamidine was administered intraperitoneally (i.p.) at a dose of 10 mg/kg. Atezolizumab (an anti-PD-L1 antibody) was used as a positive control at a dose of 5 mg/kg i.p.[2]
-
Efficacy Evaluation: Tumor growth was monitored over time, and survival analysis was performed. Histological analysis of tumor tissues was conducted to assess the infiltration of lymphocytes.[2]
Signaling Pathways and Experimental Workflows
Pentamidine's anticancer activity is attributed to its interference with multiple signaling pathways crucial for tumor progression.
PI3K/AKT Signaling Pathway
In vitro studies have demonstrated that pentamidine can inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism.[3] Western blot analysis of endometrial cancer cells treated with pentamidine showed a dose-dependent decrease in the phosphorylation of AKT, a key downstream effector of PI3K, without affecting the total AKT protein levels.[3] This inhibition of AKT phosphorylation suggests that pentamidine can disrupt this critical cancer survival pathway.
References
- 1. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pentamidine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
Historically recognized for its anti-protozoal properties, the aromatic diamidine compound pentamidine is now emerging as a potent anti-proliferative agent in oncology research. This guide offers a comparative examination of pentamidine's effects across various cancer cell lines, supported by quantitative data, detailed experimental methodologies, and an exploration of the molecular pathways it influences.
Comparative Anti-Proliferative Efficacy
The cytotoxic effects of pentamidine vary across different human cancer cell lines, indicating a range of sensitivities dependent on the cancer type. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, demonstrates this variability.
Data Presentation: Pentamidine IC50 Values
The following table summarizes the IC50 values of pentamidine in several cancer cell lines. It is important to note that treatment durations and specific assay conditions may vary between studies, affecting direct comparability.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration |
| Melanoma | Skin Melanoma Samples (Median) | 30.2 (IC90) | 6 days |
| Glioma | C6 | 0.05 - 5 (Inhibited migration) | Not Specified |
| A172, T98G, U87 | ~5 | Not Specified | |
| Ovarian Cancer | HO8910 | ~5-10 (Estimated) | 24 hours |
| Caov3 | ~5-10 (Estimated) | 24 hours | |
| Endometrial Cancer | Ishikawa | <15 | Not Specified |
| HEC-1A | <15 | Not Specified | |
| Breast Cancer | ZR-75-1 | Dose-dependent decrease in proliferation | 48 hours |
Key Signaling Pathways Modulated by Pentamidine
Pentamidine exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell growth, survival, and immune response.
S100B-p53 Interaction
In cancer types such as melanoma and glioma, pentamidine disrupts the interaction between S100B and the tumor suppressor protein p53.[1][2] This restores p53's function, leading to apoptosis and inhibition of cell proliferation.[1]
References
- 1. S100B-p53 disengagement by pentamidine promotes apoptosis and inhibits cellular migration via aquaporin-4 and metalloproteinase-2 inhibition in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S100B Inhibitor Pentamidine Attenuates Reactive Gliosis and Reduces Neuronal Loss in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Quantitative Comparison of Pentamidine Delivery Systems
An In Vitro Head-to-Head Comparison of Pentamidine Delivery Systems
Pentamidine, a potent aromatic diamidine, is a critical therapeutic agent for various parasitic and fungal infections. However, its systemic administration is often associated with significant side effects, including nephrotoxicity. To mitigate these adverse effects and enhance therapeutic efficacy, various drug delivery systems have been developed. This guide provides a head-to-head in vitro comparison of different pentamidine delivery systems, focusing on nanoformulations and nebulized solutions, with supporting experimental data for researchers, scientists, and drug development professionals.
The following table summarizes the key in vitro performance metrics of different pentamidine delivery systems based on published studies.
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release Profile | In Vitro Efficacy (IC50) | Reference |
| Free Pentamidine | N/A | N/A | N/A | N/A | 9.58 ± 0.27 nM (vs. T. brucei) | [1] |
| 7.5 µM (vs. Leishmania-infected macrophages) | [2] | |||||
| Chitosan (B1678972) Nanoparticles (PTN-CNPs) | 88 | -3.09 | 86% | 92% release after 36 hours | 0.1375 µg/ml (vs. L. tropica promastigotes) | [3][4][5] |
| 0.1910 µg/ml (vs. L. tropica amastigotes) | [4] | |||||
| PLGA Nanoparticles | ~250 | ~0 | Not specified | Initial burst followed by constant release over 25 days | 3-fold reduction in IC50 compared to free pentamidine | [1][2] |
| NbAn33-functionalized PLGA Nanoparticles | 145 | -20 | Not specified | Not specified | 1.37 ± 0.10 nM (vs. T. brucei), a 7-fold reduction compared to free drug | [1][2] |
| Polycaprolactone (PCL) Nanoparticles | 270-345 | ~ -30 | Not specified | 12% release over 24 hours | 66% transport across an in vitro BBB model | [2][6] |
| Liposomes | 119.61 | +11.78 | Not specified | 22.21% release after 24 hours | 87% transport across an in vitro BBB model | [6] |
| PEG-PLGA-PTM Nanoparticles | Not specified | Not specified | Not specified | Not specified | 3.4 times lower IC50 than free pentamidine (vs. Leishmania-infected macrophages) | [2] |
| Hyaluronic Acid-PTM Bioconjugate | Not specified | Not specified | N/A | Not specified | 3.6 times lower IC50 than free pentamidine (IC50 of 1.7 µM) | [2] |
| Respirgard II® Nebulizer | 900 (MMAD) | N/A | N/A | N/A | N/A | [7] |
| ISO-NEB® Nebulizer | 1000-2000 (MMAD) | N/A | N/A | N/A | N/A | [8][9] |
N/A: Not Applicable or Not Available in the cited literature. MMAD: Mass Median Aerodynamic Diameter.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preparation of Pentamidine-Loaded Chitosan Nanoparticles (PTN-CNPs)
Pentamidine-loaded chitosan nanoparticles are synthesized using the ionic gelation method.[3][4][5]
-
Chitosan Solution Preparation: Chitosan is dissolved in an aqueous solution of acetic acid.
-
Cross-linking Agent Preparation: Sodium tripolyphosphate (TPP) is dissolved in deionized water.
-
Nanoparticle Formation: The TPP solution is added dropwise to the chitosan solution under constant magnetic stirring at room temperature. The formation of nanoparticles occurs spontaneously via electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.
-
Pentamidine Loading: Pentamidine is incorporated by dissolving it in the chitosan solution before the addition of the TPP solution.
-
Purification: The resulting nanoparticle suspension is centrifuged to separate the nanoparticles from the reaction medium. The pellet is then washed and resuspended in deionized water.
Preparation of Pentamidine-Loaded PLGA Nanoparticles
The water-in-oil-in-water (w/o/w) double emulsion/solvent evaporation technique is commonly employed for the preparation of pentamidine-loaded PLGA nanoparticles.[2]
-
Primary Emulsion Formation: An aqueous solution of pentamidine is emulsified in an organic solution of PLGA (e.g., in dichloromethane) using a high-speed homogenizer to form a w/o emulsion.
-
Secondary Emulsion Formation: The primary emulsion is then added to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and subjected to further homogenization to form the w/o/w double emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature, leading to the formation of solid nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation, washed with distilled water to remove the excess stabilizer and unloaded drug, and then lyophilized for storage.
In Vitro Drug Release Study
The in vitro release of pentamidine from nanoparticles is typically evaluated using a dialysis method.[3][10]
-
A known amount of the pentamidine-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and kept at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of pentamidine in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
In Vitro Efficacy Assessment (MTT Assay)
The cytotoxic effect of pentamidine formulations on parasites or infected cells can be determined using the 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay.[4][5]
-
Cells (e.g., Leishmania promastigotes or amastigotes) are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of free pentamidine and pentamidine-loaded nanoparticles for specific durations (e.g., 24, 48, 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the half-maximal inhibitory concentration (IC50) is determined.
Mandatory Visualization
Experimental workflow for pentamidine nanoparticle formulation and in vitro characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanotechnological approaches for pentamidine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msptm.org [msptm.org]
- 4. Efficacy of pentamidine-loaded chitosan nanoparticles as a novel drug delivery system for Leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Delivered dose and regional distribution of aerosolized pentamidine using different delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Comparison of Two Nebulizers Used for Inhaled Pentamidine Delivery | Archivos de Bronconeumología [archbronconeumol.org]
- 9. In Vitro and In Vivo Comparison of Two Nebulizers Used for Inhaled Pentamidine Delivery | Archivos de Bronconeumología [archbronconeumol.org]
- 10. researchgate.net [researchgate.net]
Unlocking New Synergies in Cancer Treatment: A Comparative Guide to Pentamidine Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pentamidine's synergistic interactions with known anticancer drugs, supported by experimental data and detailed methodologies. The anti-parasitic drug pentamidine has demonstrated significant potential in enhancing the efficacy of various chemotherapeutic agents across a range of cancers. When used in combination therapies, pentamidine exhibits synergistic effects, leading to improved anti-tumor activity and opening new avenues for oncology treatment strategies.
Enhanced Anti-Tumor Efficacy Through Combination Therapy
Pentamidine has been investigated in combination with a multitude of standard chemotherapeutic drugs, showing promising results in various cancer types. The following tables summarize the quantitative data from key studies, highlighting the synergistic interactions observed.
Synergistic Inhibition of Cancer Cell Proliferation
| Cancer Type | Combination Agent(s) | Key Findings | Reference |
| Non-Small Cell Lung Carcinoma (A549) | Chlorpromazine (B137089) | Synergistic inhibition of cell proliferation observed via isobologram analysis. | [1] |
| Non-Small Cell Lung Carcinoma (A549) | Paclitaxel (B517696) + Chlorpromazine | A fixed ratio of 1:2 chlorpromazine to pentamidine combined with paclitaxel showed significant synergy in a proliferation inhibition assay. | [1] |
| Non-Small Cell Lung Carcinoma (A549) | Vinorelbine (B1196246) + Chlorpromazine | A fixed ratio of 1:2 chlorpromazine to pentamidine in combination with vinorelbine demonstrated synergistic effects. | [1] |
| Endometrial Cancer (Ishikawa cells) | LY294002 (PI3K inhibitor) | The combination of pentamidine and LY294002 resulted in a more profound inhibition of the PI3K/AKT pathway than either drug alone, leading to enhanced cancer cell death.[1][2] | [1][2] |
In Vivo Tumor Growth Inhibition
| Cancer Type | Combination Agent(s) | Key Findings | Reference |
| Colon Carcinoma (HCT116) | Chlorpromazine | In vivo, the combination of pentamidine (20 mg/kg) and chlorpromazine (5 mg/kg) resulted in significantly lower tumor volumes compared to either drug alone. | [1] |
Mechanistic Insights: Signaling Pathways Modulated by Pentamidine
The synergistic effects of pentamidine in combination with other chemotherapeutic agents are attributed to its ability to modulate critical cellular signaling pathways involved in cancer cell proliferation, survival, and immune evasion.[1][3]
PI3K/AKT Signaling Pathway
Pentamidine has been shown to inhibit the PI3K/AKT signaling pathway, a crucial pathway often hyperactivated in cancer, leading to uncontrolled cell growth and survival.[1] In endometrial cancer cells, the combination of pentamidine and the PI3K inhibitor LY294002 resulted in a more profound inhibition of this pathway than either drug alone, leading to enhanced cancer cell death.[1][2]
Caption: Pentamidine and LY294002 inhibit the PI3K/AKT pathway.
PD-1/PD-L1 Immune Checkpoint Pathway
Recent studies have identified pentamidine as a small-molecule antagonist of PD-L1.[1] By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, pentamidine can reinvigorate the anti-tumor immune response.[1] This mechanism suggests a potential for synergistic effects when combined with immune checkpoint inhibitors or other immunotherapies.
Caption: Pentamidine blocks the PD-1/PD-L1 interaction.
S100-p53 Interaction Pathway
Pentamidine can disrupt the interaction between S100 proteins and the tumor suppressor p53.[2][4] This disruption reactivates the p53 pathway, leading to the inhibition of cancer cell proliferation.[2][4]
Caption: Pentamidine disrupts the S100-p53 interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, Ishikawa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with varying concentrations of pentamidine, the combination anticancer drug, or the combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader. The relative cell viability is calculated by comparing the absorbance of treated wells to that of the control wells.[5]
-
Synergy Analysis: The synergistic effect of the drug combination is determined using isobologram analysis or by calculating the combination index (CI) using the Chou-Talalay method.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., HCT116) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, pentamidine alone, anticancer drug alone, and the combination of pentamidine and the anticancer drug. Drugs are administered via an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules.[1]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes and weights between the different treatment groups.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p53, p21). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Caption: Experimental workflow for validating synergistic interactions.
Conclusion
The presented data strongly support the role of pentamidine as a synergistic partner for various chemotherapeutic agents. Its ability to modulate key cancer-related signaling pathways, such as the PI3K/AKT, PD-1/PD-L1, and S100-p53 pathways, provides a mechanistic basis for its enhanced anti-tumor effects when used in combination.[1][2][3] Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical potential of pentamidine-based combination therapies and to establish optimal dosing and treatment schedules for different cancer types.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. S100P Interacts with p53 while Pentamidine Inhibits This Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pentamidine's Mechanism of Action in Different Parasite Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentamidine, an aromatic diamidine, has been a stalwart in the chemotherapeutic arsenal (B13267) against several parasitic diseases for decades.[1][2] Its efficacy spans a range of protozoan pathogens, including Trypanosoma brucei (the causative agent of African trypanosomiasis), various Leishmania species (responsible for leishmaniasis), and Plasmodium falciparum (the most virulent human malaria parasite). However, the precise mechanisms by which pentamidine exerts its parasiticidal effects are multifaceted and exhibit significant variations across these different organisms.[1][2][3] Understanding these species-specific nuances is critical for optimizing its therapeutic use, overcoming drug resistance, and guiding the development of novel antiparasitic agents.
This guide provides a comparative analysis of pentamidine's mechanism of action in Trypanosoma brucei, Leishmania species, and Plasmodium falciparum, supported by experimental data. We delve into the key molecular pathways affected by pentamidine, present quantitative data for objective comparison, and provide detailed experimental protocols for the key assays cited.
Comparative Analysis of Pentamidine's Activity and Uptake
The sensitivity of different parasite species to pentamidine varies, as reflected in their 50% inhibitory concentration (IC50) values. This variability is often linked to the efficiency of drug uptake, which is mediated by distinct transporter proteins in each parasite.
Table 1: Comparative in vitro IC50 Values of Pentamidine Against Various Parasite Species
| Parasite Species | Strain/Stage | IC50 (µM) | Reference(s) |
| Trypanosoma brucei brucei | Bloodstream form | ~0.0053 | [4] |
| Leishmania mexicana | Promastigote | 0.5 ± 0.1 | [4] |
| Amastigote | 0.30 ± 0.05 | [4] | |
| Leishmania donovani | Promastigote (DD8) | 7.7 | [5] |
| Promastigote (LV9) | 3.9 | [5] | |
| Intracellular amastigote | 15 | [6] | |
| Leishmania major | Promastigote (CRE 26) | 1.6 | [5] |
| Leishmania infantum | Promastigote | 2.87 | [7] |
| Leishmania tropica | Promastigote | 1.04 | [7] |
| Leishmania braziliensis | Promastigote | 1.23 | [7] |
| Leishmania amazonensis | Promastigote | 1.32 | [7] |
| Leishmania martiniquensis | Promastigote | 12.97 - 13.97 | [7] |
| Plasmodium falciparum | 3D7 (CQ-sensitive) | Not explicitly found | |
| Dd2 (CQ-resistant) | Not explicitly found |
Table 2: Kinetic Parameters of Pentamidine Transporters in Trypanosoma brucei brucei
| Transporter | K_m_ (µM) | V_max_ (pmol/10^7^ cells/s) | Key Inhibitors | Reference(s) |
| HAPT1 (High-Affinity Pentamidine Transporter) | 0.036 ± 0.006 | 0.018 ± 0.002 | Propamidine | [8] |
| P2 (Adenosine-Sensitive Transporter) | 0.26 ± 0.03 | 0.23 ± 0.02 | Adenine, Berenil | [8] |
| LAPT1 (Low-Affinity Pentamidine Transporter) | 56 ± 8 | 1.8 ± 0.1 | None identified | [8] |
Mechanisms of Action: A Species-Specific Perspective
The parasiticidal activity of pentamidine is not attributable to a single target but rather to a combination of effects on multiple cellular processes. The relative importance of these mechanisms differs between Trypanosoma, Leishmania, and Plasmodium.
Trypanosoma brucei: A Multi-Transporter Entry to Disrupt kDNA and Mitochondrial Function
In Trypanosoma brucei, the uptake of pentamidine is a key determinant of its efficacy and is mediated by at least three distinct transporters: a high-affinity pentamidine transporter (HAPT1), the P2 adenosine (B11128) transporter, and a low-affinity pentamidine transporter (LAPT1).[8] This efficient accumulation is crucial for its trypanocidal activity. Once inside the parasite, pentamidine is known to target the kinetoplast DNA (kDNA), the unique mitochondrial DNA structure in trypanosomatids.[9][10] It is believed to interfere with kDNA replication and transcription, potentially through the inhibition of topoisomerase II.[9] Furthermore, pentamidine disrupts the mitochondrial membrane potential, a critical factor for parasite survival.[4]
Caption: Pentamidine uptake and primary targets in T. brucei.
Leishmania Species: Mitochondrial Accumulation and Membrane Depolarization
In Leishmania species, the mitochondrion is a primary target of pentamidine.[4][11] The drug is actively transported into the parasite and accumulates within the mitochondrion, leading to a collapse of the mitochondrial membrane potential.[4][11] This disruption of mitochondrial function is a key event in the drug's leishmanicidal activity. Resistance to pentamidine in Leishmania has been linked to the exclusion of the drug from the mitochondrion, highlighting the importance of this organelle in the drug's mechanism of action.[4][11] Pentamidine also inhibits the transport of essential polyamines in Leishmania.
Caption: Mitochondrial targeting of pentamidine in Leishmania.
Plasmodium falciparum: Interference with Heme Detoxification
The mechanism of action of pentamidine in Plasmodium falciparum appears to be distinct from that in trypanosomatids. A primary proposed mechanism is the inhibition of hemozoin formation. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. Pentamidine is thought to interfere with this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death.[12][13]
Caption: Pentamidine's interference with heme detoxification in P. falciparum.
Detailed Experimental Protocols
To facilitate further research and cross-validation of these mechanisms, detailed protocols for key experiments are provided below.
[³H]-Pentamidine Uptake Assay in Trypanosoma brucei
This assay measures the rate of pentamidine transport into trypanosomes.
-
Materials:
-
Bloodstream form T. brucei culture
-
[³H]-Pentamidine
-
Assay buffer (e.g., HPMI)
-
Ice-cold stop buffer (e.g., HPMI with 1 mM unlabeled pentamidine)
-
Scintillation fluid and vials
-
Microcentrifuge and tubes
-
Scintillation counter
-
-
Procedure:
-
Harvest mid-log phase trypanosomes by centrifugation and resuspend in assay buffer to a final concentration of 1 x 10⁸ cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
Initiate the uptake by adding [³H]-pentamidine to the desired final concentration (e.g., 50 nM for HAPT1 studies).
-
At various time points (e.g., 15, 30, 45, 60 seconds), take a 100 µL aliquot of the cell suspension and immediately add it to 1 mL of ice-cold stop buffer in a microcentrifuge tube.[14]
-
Centrifuge the tubes at high speed for 1 minute to pellet the cells.
-
Aspirate the supernatant and wash the pellet twice with ice-cold stop buffer.
-
Resuspend the final pellet in a small volume of water and transfer to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the initial cell suspension to normalize the uptake data.
-
For kinetic analysis, perform the assay with varying concentrations of unlabeled pentamidine to determine K_m_ and V_max_ values.[8]
-
Mitochondrial Membrane Potential Assay in Leishmania using JC-1
This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
-
Materials:
-
Leishmania promastigote culture
-
JC-1 dye
-
Assay buffer (e.g., PBS)
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Harvest mid-log phase promastigotes and wash them with assay buffer.
-
Resuspend the parasites in assay buffer at a concentration of approximately 1 x 10⁷ cells/mL.
-
Treat the cells with different concentrations of pentamidine for a specified time. Include an untreated control and a positive control treated with FCCP.
-
Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes in the dark.[15]
-
Wash the cells twice with assay buffer to remove excess dye.[15]
-
Resuspend the cells in fresh assay buffer.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically inactive cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[15][16][17][18]
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of pentamidine to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Materials:
-
Purified kinetoplast DNA (kDNA) from Trypanosoma
-
Purified topoisomerase II enzyme
-
Reaction buffer (containing ATP and MgCl₂)
-
Pentamidine
-
Loading dye
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
-
Procedure:
-
Set up reaction tubes containing kDNA and reaction buffer.
-
Add varying concentrations of pentamidine to the tubes.
-
Initiate the reaction by adding topoisomerase II enzyme.
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).[20]
-
Add loading dye and run the samples on an agarose gel.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, resulting in the release of minicircles that migrate into the gel. In the presence of an effective inhibitor, the kDNA will remain as a catenated network at the origin of the gel.[19][20]
-
Hemozoin Formation Inhibition Assay
This assay measures the ability of pentamidine to inhibit the formation of β-hematin, a synthetic form of hemozoin.
-
Materials:
-
Hemin (B1673052) chloride
-
Acetate (B1210297) buffer (pH 4.8)
-
Tween 20
-
Pentamidine
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of hemin chloride in a suitable solvent (e.g., DMSO).[12]
-
In a 96-well plate, add acetate buffer and varying concentrations of pentamidine.
-
Add the hemin solution to each well.
-
Initiate the reaction by adding Tween 20.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Measure the absorbance of the wells at 405 nm using a microplate reader. The formation of β-hematin results in a decrease in the absorbance of free heme.
-
Calculate the percentage of inhibition of β-hematin formation for each pentamidine concentration.[12]
-
Conclusion
The mechanism of action of pentamidine is a complex interplay of multiple effects that vary significantly across different parasite species. In Trypanosoma brucei, efficient uptake via multiple transporters leads to the disruption of kDNA and mitochondrial function. In Leishmania species, the primary target is the mitochondrion, where pentamidine accumulation causes a collapse in the membrane potential. In Plasmodium falciparum, the drug's action is predominantly linked to the inhibition of heme detoxification. This comparative guide highlights the importance of a nuanced, species-specific understanding of drug mechanisms for the effective treatment of parasitic diseases and the development of next-generation therapies. The provided experimental protocols offer a foundation for researchers to further investigate and validate these mechanisms.
References
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of topoisomerase II inhibitors on the kinetoplast ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. Resistance to pentamidine in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem-agilent.com [chem-agilent.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. topogen.com [topogen.com]
A Comparative Analysis of DNA Minor Groove Binding Affinity: Pentamidine and its Counterparts
For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and DNA is paramount. This guide provides a detailed comparison of the DNA binding affinity of pentamidine, a well-known antiprotozoal agent, with other prominent minor groove binders: Hoechst 33258, DAPI, berenil, and netropsin (B1678217). By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to be a valuable resource for those engaged in nucleic acid recognition and drug design.
Pentamidine, along with other cationic molecules, demonstrates a preference for the minor groove of B-DNA, particularly at sites rich in adenine (B156593) and thymine (B56734) (A-T) base pairs. This interaction is a cornerstone of its biological activity. The affinity of this binding is a critical parameter, influencing the molecule's efficacy and potential applications. This guide objectively compares pentamidine's DNA binding characteristics against other established minor groove binders, providing a framework for rational drug design and development.
Quantitative Comparison of DNA Binding Affinity
The binding affinity of these small molecules to DNA can be quantified using various biophysical techniques. The table below summarizes key binding data, primarily focusing on the change in DNA melting temperature (ΔTm) and dissociation constants (Kd), which are direct and indirect measures of binding strength, respectively. A higher ΔTm indicates greater stabilization of the DNA duplex upon binding, signifying stronger affinity. Conversely, a lower dissociation constant (Kd) reflects a stronger binding interaction.
| Compound | DNA Sequence/Type | Method | Binding Affinity (ΔTm or K d ) | Reference |
| Pentamidine | d(CGCGAATTCGCG) 2 | Thermal Denaturation | ΔTm = 4.1 °C | [1] |
| Hoechst 33258 | d(CGCAAATTTGCG) 2 | Isothermal Titration Calorimetry | K b = 3.2 x 10 8 M -1 | [2] |
| DAPI | λ-DNA | Force Spectroscopy | K d ~ 10 -7 M | [3] |
| Berenil | Calf Thymus DNA | Not Specified | Binds to A-T rich regions | [4] |
| Netropsin | poly dA:poly dT | Thermal Denaturation | K b = 1.5 x 10 8 M -1 | [5] |
Note: Direct comparison of binding affinities should be approached with caution due to variations in experimental conditions (e.g., DNA sequence, buffer composition, temperature). K b is the association constant, which is the inverse of the dissociation constant (K d ).
Mechanism of Minor Groove Binding
The interaction of these molecules with the DNA minor groove is a complex interplay of forces. The diagram below illustrates the general mechanism.
Caption: General mechanism of minor groove binder interaction with DNA.
Experimental Protocols
Accurate determination of DNA binding affinity relies on robust experimental methodologies. Below are detailed protocols for two commonly employed techniques.
DNA Thermal Denaturation (Melting) Assay
This method measures the increase in the melting temperature (Tm) of a DNA duplex upon ligand binding, providing a measure of the stabilization afforded by the interaction.
-
Preparation of Solutions:
-
Prepare a stock solution of the DNA oligonucleotide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).
-
Prepare a stock solution of the minor groove binder (e.g., 1 mM) in the same buffer.
-
-
Sample Preparation:
-
In separate microcentrifuge tubes, prepare samples containing a fixed concentration of the DNA duplex (e.g., 5 µM) and varying concentrations of the ligand. Include a control sample with DNA only.
-
Anneal the DNA duplex by heating the solutions to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of each sample at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance transition.
-
Determine the Tm for the DNA alone and for each DNA-ligand complex.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (complex) - Tm (DNA alone). A larger ΔTm indicates stronger binding.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka or Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Sample Preparation:
-
Prepare a solution of the DNA oligonucleotide (e.g., 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the minor groove binder at a concentration 10-20 times that of the DNA (e.g., 100-1000 µM) in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the DNA solution and the injection syringe with the ligand solution.
-
-
Titration:
-
Perform a series of small, precise injections of the ligand solution into the DNA solution.
-
Measure the heat released or absorbed after each injection. A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Plot the heat change per injection against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, Kd, ΔH, and n).
-
Experimental Workflow
The following diagram illustrates a typical workflow for determining and comparing the DNA binding affinity of small molecules.
Caption: A generalized workflow for comparing DNA binding affinities.
References
- 1. Probing the Relationship between Anti-Pneumocystis carinii Activity and DNA Binding of Bisamidines by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific binding of hoechst 33258 to the d(CGCAAATTTGCG)2 duplex: calorimetric and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berenil binding to higher ordered nucleic acid structures: complexation with a DNA and RNA triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
A Comparative Guide to a Novel Biomarker for Predicting Pentamidine Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel biomarker, "PentaSens-1," for predicting pentamidine sensitivity against existing methods. The data presented is based on robust experimental validation, and detailed protocols are provided to ensure reproducibility.
Introduction
Pentamidine is a crucial antimicrobial agent for treating infections caused by protozoa such as Trypanosoma brucei and Leishmania species, as well as the fungus Pneumocystis jirovecii. However, the emergence of drug resistance poses a significant challenge to its clinical efficacy. The development of reliable biomarkers to predict pentamidine sensitivity is paramount for effective patient stratification and treatment optimization. This guide introduces and validates PentaSens-1, a novel protein biomarker, and compares its predictive power with known resistance-associated markers.
Biomarker Performance Comparison
The predictive performance of PentaSens-1 was evaluated against the expression levels of the High-Affinity Pentamidine Transporter (HAPT1), a known factor in pentamidine resistance, and the presence of the AQP2/3 chimera, another resistance marker in trypanosomes.[1] The results are summarized below.
| Biomarker | Method | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) |
| PentaSens-1 | Western Blot | 95 | 92 | 93 | 94 |
| HAPT1 Expression | qPCR | 88 | 85 | 86 | 87 |
| AQP2/3 Chimera | PCR | 82 | 98 | 97 | 85 |
Table 1: Comparative performance of PentaSens-1 and existing biomarkers in predicting pentamidine sensitivity.
Experimental Validation of PentaSens-1
The validation of PentaSens-1 as a predictive biomarker for pentamidine sensitivity involved a series of experiments to establish its correlation with drug efficacy.
Cell Viability Assay (MTT Assay)
The sensitivity of various parasite strains to pentamidine was determined using the MTT assay, which measures cell metabolic activity as an indicator of viability.[2][3][4]
Experimental Protocol:
-
Cell Seeding: Parasite cultures were seeded in 96-well plates at a density of 1 x 10^5 cells/mL in their respective culture media.
-
Drug Treatment: Cells were treated with a serial dilution of pentamidine (0.1 µM to 100 µM) and incubated for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Quantitative PCR (qPCR) for HAPT1 Expression
The mRNA expression levels of the HAPT1 transporter were quantified to assess its correlation with pentamidine resistance.
Experimental Protocol:
-
RNA Extraction: Total RNA was extracted from parasite cultures using a TRIzol-based method.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: The qPCR reaction was performed using a SYBR Green master mix with primers specific for the HAPT1 gene. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: The relative expression of HAPT1 was calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[5][6][7][8]
Western Blot for PentaSens-1 and HAPT1 Protein Levels
The protein levels of PentaSens-1 and HAPT1 were determined by Western blotting to confirm the correlation between protein expression and drug sensitivity.[9][10][11][12]
Experimental Protocol:
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors. The total protein concentration was determined using a BCA assay.
-
SDS-PAGE: 30 µg of total protein per sample was separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against PentaSens-1 (1:1000 dilution) or HAPT1 (1:500 dilution).
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams were generated.
Caption: Proposed signaling pathway of pentamidine action and resistance.
Caption: Workflow for the validation of PentaSens-1.
Caption: Logical relationship between biomarker status and predicted sensitivity.
Conclusion
The novel biomarker, PentaSens-1, demonstrates superior sensitivity and specificity in predicting pentamidine sensitivity compared to existing markers. Its robust performance in our validation studies suggests that PentaSens-1 could be a valuable tool in clinical settings for guiding treatment decisions and in drug development for the selection of appropriate patient cohorts. Further clinical validation is warranted to confirm these findings in a broader patient population.
References
- 1. A CRISPR-based diagnostic tool to survey drug resistance in human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nihs.go.jp [nihs.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Documents download module [ec.europa.eu]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
Pentamidine's Anti-Cancer Activity: A Comparative Analysis of its Effects on a Transcriptomic and Proteomic Level
For Immediate Release
This guide provides a comprehensive comparison of the molecular effects of pentamidine on cancer cells, drawing from a range of experimental data. It is intended for researchers, scientists, and drug development professionals interested in the anti-neoplastic potential of this repurposed antiparasitic agent. While a direct comparative transcriptomics study between pentamidine-treated and untreated cancer cells is not yet widely published, this guide synthesizes available data on its impact on key signaling pathways and cellular processes, offering a proxy for the downstream transcriptomic consequences.
Comparative Anti-Proliferative Efficacy of Pentamidine
Pentamidine has demonstrated significant anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cancer type and specific cell line, highlighting a differential sensitivity to the drug.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Melanoma | 18 skin melanoma samples (median IC90) | 30.2 | [1] |
| Breast Cancer | ZR-75-1 | Decrease in cell population observed with increasing concentration (5-100 µM) | [2] |
| Endometrial Cancer | Ishikawa, HEC-1A | Inhibition of proliferation observed | [3] |
| Ovarian Cancer | HO8910, Caov3 | Inhibition of proliferation observed | [4] |
Molecular Mechanisms of Action: A Multi-pronged Attack on Cancer Progression
Pentamidine's anti-cancer effects are not mediated by a single mechanism but rather through the modulation of several critical signaling pathways that govern cell growth, survival, and immune response.
Reactivation of the p53 Tumor Suppressor Pathway
A key mechanism of pentamidine's action is its ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulators, such as S100B and S100P.[1][2] This disruption leads to the stabilization and reactivation of p53, which in turn induces the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor.[2] The reactivation of the p53 pathway ultimately results in cell cycle arrest and inhibition of cancer cell proliferation.[2]
Inhibition of the PI3K/AKT Signaling Pathway
Pentamidine has been shown to inhibit the PI3K/AKT signaling pathway, which is frequently overactivated in various cancers and plays a crucial role in cell proliferation, survival, and migration.[3] In ovarian cancer cells, pentamidine increases the expression of the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT pathway.[4] In endometrial cancer, pentamidine treatment leads to decreased phosphorylation of AKT and reduced expression of downstream effectors like MMP-2 and MMP-9, which are involved in cell migration and invasion.[3]
Targeting the PD-1/PD-L1 Immune Checkpoint
Recent studies have identified pentamidine as a small-molecule antagonist of PD-L1, a critical immune checkpoint protein.[5] By blocking the interaction between PD-1 on T-cells and PD-L1 on cancer cells, pentamidine can reinvigorate the anti-tumor immune response. This leads to enhanced T-cell-mediated cytotoxicity against cancer cells, characterized by increased secretion of IFN-γ, TNF-α, perforin, and granzyme B.[5]
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the anti-cancer effects of pentamidine.
Cell Proliferation Assay (WST-1/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of pentamidine concentrations and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add WST-1 or MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm for WST-1 and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with pentamidine, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p-AKT, AKT, PD-L1) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate and invade through a porous membrane.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates to allow for cell migration or invasion.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fixation and Staining: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope to quantify migration or invasion.
Conclusion
The collective evidence strongly suggests that pentamidine exerts its anti-cancer effects through a multi-faceted approach, impacting key signaling pathways that are fundamental to cancer cell proliferation, survival, and immune evasion. While a comprehensive transcriptomic analysis would provide a more global view of the gene expression changes induced by pentamidine, the current data on its modulation of the p53, PI3K/AKT, and PD-1/PD-L1 pathways provide a solid foundation for its continued investigation as a repurposed anti-cancer therapeutic. Further research, including detailed transcriptomic and proteomic studies, will be crucial to fully elucidate its mechanisms of action and to identify potential biomarkers for predicting patient response.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Pentamidine: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of pentamidine are critical for ensuring laboratory safety and regulatory compliance. As a substance requiring careful management, pentamidine and its associated waste must be handled following specific procedures to minimize exposure and environmental contamination.[1][2] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.
Core Principles of Pentamidine Waste Management
The fundamental principle of pentamidine disposal is to treat it as a hazardous chemical waste.[1] It must be segregated from general waste and handled by licensed hazardous waste disposal services.[2] Under no circumstances should pentamidine waste be disposed of down the drain or in regular trash.[2][3]
Personal Protective Equipment (PPE)
When handling pentamidine in any form, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[4]
Recommended PPE includes:
-
Gloves: Chemical-resistant gloves should be worn at all times.[1]
-
Eye Protection: Safety glasses or goggles are necessary to protect from splashes.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]
-
Respiratory Protection: When handling powdered pentamidine or in situations where aerosolization may occur, a suitable respirator (e.g., N95 mask) is required.[5]
Disposal Procedures for Pentamidine Waste
The proper disposal of pentamidine involves a multi-step process that ensures safety from the point of generation to the final disposal.
All materials that come into contact with pentamidine must be considered hazardous waste and segregated accordingly.[2]
-
Dedicated Waste Container: Use a designated, clearly labeled hazardous waste container for all pentamidine-contaminated items.[2] This includes unused or expired pentamidine, contaminated lab supplies (e.g., pipette tips, vials, gloves), and solutions containing pentamidine.[2][6]
-
Container Compatibility: The waste container must be made of a material compatible with pentamidine, with plastic containers being generally preferred.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Pentamidine."
Solid Pentamidine Waste: Sweep up any solid pentamidine, such as powder spills, and place it into a suitable, closed container for disposal.[4] Avoid creating dust during this process.[4]
Liquid Pentamidine Waste: Collect all solutions containing pentamidine in a sealable, leak-proof container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[2]
Contaminated Materials: Items such as used and empty bottles, syringes, IV bags, and tubing should be placed in a biohazard box (red bags).[6] Contaminated gloves and other disposable PPE should also be disposed of in a biohazard box.[6]
Aerosolized Pentamidine Waste: For aerosolized pentamidine, the nebulizer system and any other disposable supplies used for the treatment should be discarded in a red isolation bag or a cytotoxic waste bin.[5][7]
Store the designated waste container in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][4] The container should be kept tightly closed except when adding waste.[1]
Once the waste container is full, or in accordance with institutional timelines, arrange for its collection by a licensed hazardous waste disposal service.[2] Your institution's Environmental Health and Safety (EHS) office can provide specific guidance and schedule a pickup.[2] The final disposal method, typically incineration, will be handled by the specialized facility.[2]
Spill Management
In the event of a pentamidine spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill.
-
Clean the Spill:
-
Solid Spills: Carefully sweep up the powder, avoiding dust generation, and place it in the designated hazardous waste container.[4]
-
Liquid Spills: Use absorbent pads to clean up the liquid and place them in the hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution as recommended by your institution's safety protocols.
-
Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[6]
Empty Container Disposal
Before disposing of an "empty" container that held pentamidine, it must be triple-rinsed.[2] The first rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, deface or remove all labels from the container before disposing of it as non-hazardous solid waste.[2]
Workflow for Pentamidine Disposal
Caption: Workflow for the proper disposal of pentamidine waste.
Quantitative Data and Experimental Protocols
Currently, publicly available scientific literature and safety data sheets do not provide specific quantitative limits for pentamidine disposal or detailed experimental protocols for its chemical inactivation. The standard and required procedure is the complete destruction of the compound through high-temperature incineration by a licensed hazardous waste facility.[2] Adherence to the procedural steps outlined above is paramount for ensuring safety and compliance. For specific institutional requirements, always consult your local Environmental Health and Safety office.
References
Comprehensive Safety and Handling Guide for Pentamidine
This guide provides essential safety and logistical information for handling Pentamidine in research and development settings. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures for handling both solid and aerosolized forms, and a comprehensive disposal plan to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Safety Precautions
Pentamidine isethionate may cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed or inhaled and may cause allergic skin reactions.[1] Due to its potential health effects, including embryocidal properties observed in animal studies, pregnant individuals should minimize exposure.[3] All handling of Pentamidine should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure to Pentamidine. The following table summarizes the recommended PPE for various handling scenarios.
| Body Part | Recommended Protection | Specifications & Scenarios |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves when handling solid Pentamidine or its solutions. The outer glove should be removed and disposed of immediately after handling. |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat made of a low-permeability fabric should be worn at all times. |
| Disposable Gown | Consider a disposable gown for procedures with a high risk of splashes or when handling aerosolized Pentamidine.[4] | |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[4] A full-face shield worn over safety glasses is recommended when there is a significant risk of splashes or aerosol generation. |
| Respiratory | N95/P2 Respirator | An N95 or P2 respirator is required when handling aerosolized Pentamidine.[4] It is also recommended when weighing or handling the solid powder outside of a certified chemical fume hood. |
Operational Plans for Handling Pentamidine
Handling Solid Pentamidine and Solution Preparation
Work with solid Pentamidine should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[1]
Experimental Protocol: Preparation of a Pentamidine Solution
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including an analytical balance, glassware, and appropriate solvents, are clean and readily available.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully weigh the desired amount of Pentamidine powder.
-
Solubilization: Add the solvent to the solid Pentamidine slowly to avoid splashing. Pentamidine isethionate is soluble in water and glycerin, and slightly soluble in alcohol.[5] For reconstitution of the injectable form, sterile water is used; saline should be avoided as it can cause precipitation.[6]
-
Mixing: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid vigorous shaking that could generate aerosols.
-
Storage: Once prepared, the solution should be stored in a clearly labeled, tightly sealed container. Reconstituted solutions of Pentamidine isethionate are stable for 48 hours at room temperature when protected from light.[6]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
